3-Ethyloxetane-3-carboxylic acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-ethyloxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-6(5(7)8)3-9-4-6/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJXOACCRTZVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554641 | |
| Record name | 3-Ethyloxetane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28562-61-0 | |
| Record name | 3-Ethyloxetane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyloxetane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 3-Ethyloxetane-3-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethyloxetane-3-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
The oxetane ring, a strained four-membered ether, has emerged as a highly valuable structural motif in modern medicinal chemistry. Its unique stereoelectronic properties allow it to serve as a versatile bioisosteric replacement for common functional groups, such as gem-dimethyl and carbonyl moieties, often leading to significant improvements in the physicochemical and pharmacokinetic profiles of drug candidates.[1][2][3] This guide provides a detailed technical overview of a robust synthetic pathway to this compound, a key building block for introducing this privileged scaffold. We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step experimental protocols, and outline a comprehensive characterization framework for structural verification and purity assessment.
The Strategic Importance of Oxetanes in Drug Discovery
For researchers, scientists, and drug development professionals, the rationale for incorporating specific structural motifs into a lead compound is a critical decision. The oxetane scaffold offers compelling advantages:
-
Improved Physicochemical Properties: The incorporation of an oxetane can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, key attributes for successful drug candidates.[1][4]
-
Vectorial Exit Points: The three-dimensional and sp³-rich nature of the oxetane ring provides novel exit vectors for scaffold decoration, allowing for a more thorough exploration of chemical space around a pharmacophore.[3]
-
Bioisosterism: The oxetane unit can act as a polar, non-classical bioisostere for carbonyls, gem-dimethyl groups, and other functionalities, enabling fine-tuning of a molecule's properties while maintaining or enhancing biological activity.[2][3]
This compound is a particularly useful building block as it provides a stable, 3,3-disubstituted core that avoids the introduction of a new stereocenter at the point of attachment, while the carboxylic acid handle allows for versatile downstream functionalization, such as amide bond formation.
Synthetic Strategy: A Pathway to this compound
A robust and scalable synthesis is paramount for the utility of any chemical building block. The most direct and efficient pathway to this compound is via the selective oxidation of the corresponding primary alcohol, 3-Ethyl-3-hydroxymethyloxetane.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to the primary alcohol as the key precursor. This simplifies the synthetic challenge to the formation of the 3,3-disubstituted oxetane ring, a well-established transformation.
Caption: Retrosynthetic analysis of the target acid.
Forward Synthesis: From Precursor to Product
The chosen synthetic route leverages a patented, high-yield catalytic oxidation process. This method is advantageous due to its selectivity, mild reaction conditions, and operational simplicity.[5]
Caption: Forward synthesis via catalytic oxidation.
The core of this synthesis is the selective oxidation of the primary alcohol. The use of a palladium or platinum on carbon catalyst in an aqueous alkaline medium with oxygen as the terminal oxidant is a green and efficient method.[5] The alkaline conditions facilitate the formation of the carboxylate salt, which is then protonated during an acidic workup to yield the final product. This process has been shown to produce the desired acid in high yields, often exceeding 85%.[5]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution and monitoring.
Synthesis of this compound
This procedure is adapted from established methods for the oxidation of 3-hydroxymethyl-oxetanes.[5][6]
Materials:
-
3-Ethyl-3-hydroxymethyloxetane (CAS: 3047-32-3)[7]
-
5% Platinum on carbon (Pt/C) or 5% Palladium on carbon (Pd/C)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized Water
-
Oxygen (balloon or gas inlet)
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a gas inlet, add 3-Ethyl-3-hydroxymethyloxetane (1.0 eq).
-
Solvent and Base: Add an aqueous solution of sodium hydroxide (1.1 eq in water, to make a ~1 M solution).
-
Catalyst Addition: Carefully add the Pt/C or Pd/C catalyst (e.g., 5 mol%).
-
Reaction Conditions: Flush the flask with oxygen and maintain a positive pressure with an oxygen-filled balloon. Heat the reaction mixture to 50-60°C with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by monitoring oxygen uptake. The reaction is typically complete within 2-4 hours.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of water.
-
Transfer the filtrate to a separatory funnel and cool it in an ice bath.
-
Acidify the aqueous solution to pH ~2 by the slow addition of concentrated HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure to yield the crude product. If necessary, the product can be further purified by recrystallization or column chromatography. The resulting this compound should be a solid at room temperature.
Comprehensive Characterization
Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Expected Analytical Data
The following table summarizes the expected data from key analytical techniques.
| Analysis | Parameter | Expected Result |
| Formula | Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | Monoisotopic Mass | 130.06 g/mol [8] |
| ¹H NMR | Chemical Shift (δ) | ~10-13 ppm (s, 1H, -COOH); ~4.5 ppm (q, 4H, -CH₂-O-); ~2.0 ppm (q, 2H, -CH₂CH₃); ~1.0 ppm (t, 3H, -CH₂CH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~175-185 ppm (-COOH); ~75-80 ppm (-O-CH₂-); ~40-45 ppm (quaternary C); ~25-30 ppm (-CH₂CH₃); ~8-12 ppm (-CH₂CH₃) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3300-2500 cm⁻¹ (broad, O-H stretch); 2970-2850 cm⁻¹ (C-H stretch); 1700-1725 cm⁻¹ (strong, C=O stretch)[9][10] |
| Mass Spectrometry | m/z | [M-H]⁻: 129.05; [M+H]⁺: 131.07[8] |
Interpreting the Spectra
-
NMR Spectroscopy: In ¹H NMR, the most downfield signal will be the acidic proton of the carboxylic acid, typically appearing as a broad singlet.[11] The protons on the oxetane ring will appear as a characteristic pattern in the 4-5 ppm region. In ¹³C NMR, the carbonyl carbon will be the most downfield signal, appearing between 175 and 185 ppm.[11][12]
-
IR Spectroscopy: The infrared spectrum provides two key diagnostic peaks: a very broad absorption spanning from 2500 to 3300 cm⁻¹ characteristic of the O-H bond in a hydrogen-bonded carboxylic acid, and a strong, sharp absorption around 1710 cm⁻¹ corresponding to the C=O stretch.[10]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum will show a weak molecular ion peak, and characteristic fragmentation may include the loss of -OH and -COOH groups.[13][14][15]
Critical Considerations and Troubleshooting
-
Oxetane Ring Stability: While the 3,3-disubstituted pattern enhances stability, the oxetane ring can be sensitive to strong acids and high temperatures.[16] During the acidic workup, it is crucial to perform the acidification at low temperatures and avoid prolonged exposure to strong acid to prevent potential ring-opening or isomerization to lactones.[17]
-
Purity: The purity of the final product should be assessed using HPLC and by determining its melting point. For reference, the analogous 3-methyloxetane-3-carboxylic acid has a melting point of 58-63 °C.[18]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. The synthetic route detailed in this guide, centered on the catalytic oxidation of 3-Ethyl-3-hydroxymethyloxetane, offers an efficient, high-yielding, and scalable method for its preparation. By following the outlined protocols and employing the comprehensive characterization techniques described, researchers can confidently synthesize and verify this compound, enabling its application in the development of next-generation therapeutics.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 6. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]
- 7. 3-Ethyl-3-hydroxymethyl oxetane [webbook.nist.gov]
- 8. PubChemLite - this compound (C6H10O3) [pubchemlite.lcsb.uni.lu]
- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. myneni.princeton.edu [myneni.princeton.edu]
- 13. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. youtube.com [youtube.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3-Methyloxetane-3-carboxylic acid 97 28562-68-7 [sigmaaldrich.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyloxetane-3-carboxylic acid
Introduction: The Rising Prominence of the Oxetane Motif in Drug Discovery
For researchers, scientists, and drug development professionals, the optimization of a drug candidate's physicochemical properties is a critical determinant of its ultimate success. The incorporation of small, strained ring systems has emerged as a powerful strategy to modulate these properties in a predictable manner. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to confer remarkable improvements in aqueous solubility, metabolic stability, and lipophilicity when used to replace more common functionalities like gem-dimethyl or carbonyl groups.[1][2] This guide provides a comprehensive technical overview of the core physicochemical properties of a key exemplar, 3-Ethyloxetane-3-carboxylic acid, offering insights into its behavior and providing robust protocols for its experimental characterization.
Molecular Profile and Core Physicochemical Parameters
This compound is a solid, 3,3-disubstituted oxetane derivative.[3][4] The presence of both a polar oxetane ring and an ionizable carboxylic acid group within a compact framework dictates its unique physicochemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [3] |
| Molecular Weight | 130.14 g/mol | [4] |
| CAS Number | 28562-61-0 | |
| Physical Form | Solid | [3][4] |
| Predicted XlogP | 0.1 | [5] |
| pKa | Not Experimentally Determined | |
| Aqueous Solubility | Not Experimentally Determined |
Lipophilicity: A Balance of Polarity and Hydrophobicity
Lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is quantified by the partition coefficient (logP) or, for ionizable compounds, the distribution coefficient (logD). A predicted XlogP of 0.1 for this compound suggests a relatively balanced hydrophilic-lipophilic character.[5] This is a desirable feature in drug design, as excessively high lipophilicity can lead to poor solubility and increased metabolic clearance, while very low lipophilicity can hinder membrane permeability.
Experimental Determination of logP/logD: The Shake-Flask Method
The gold-standard "shake-flask" method provides a direct and reliable measure of a compound's partitioning behavior between an aqueous and an immiscible organic phase, typically n-octanol.
Protocol:
-
Preparation of Phases: Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.
-
Compound Dissolution: Accurately weigh a sample of this compound and dissolve it in the pre-saturated aqueous buffer to a known concentration.
-
Partitioning: In a separatory funnel, combine equal volumes of the compound-containing aqueous phase and the pre-saturated n-octanol.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for complete partitioning. Subsequently, allow the phases to separate completely.
-
Concentration Analysis: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The logD is calculated using the following formula: logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )
Caption: Workflow for the experimental determination of logD.
Acidity (pKa): The Key to Ionization
The pKa of the carboxylic acid group is fundamental to understanding the ionization state of this compound at different pH values. This, in turn, influences its solubility, permeability, and interactions with biological targets. While an experimental value is not available, it is expected to be in the typical range for carboxylic acids.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound.
Protocol:
-
Sample Preparation: Prepare a solution of this compound in water or a suitable co-solvent system at a known concentration.
-
Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Aqueous Solubility: A Cornerstone of Drug Delivery
Poor aqueous solubility can severely limit a drug's bioavailability and pose significant formulation challenges.[6] The presence of the polar oxetane ring is anticipated to enhance the aqueous solubility of this compound.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
This method determines the equilibrium solubility of a compound.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a buffered aqueous solution of a specific pH.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.
Structural Elucidation: Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), diastereotopic protons of the oxetane ring (multiplets), and a broad singlet for the carboxylic acid proton. While a spectrum for the title compound is not publicly available, the ¹H-NMR spectrum of its precursor, 3-ethyl-3-hydroxymethyloxetane, has been reported and can provide insights into the expected chemical shifts of the ethyl and oxetane protons.[7]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the quaternary carbon of the oxetane ring, the methylene carbons of the oxetane, and the carbons of the ethyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[8] A strong C=O stretching absorption for the carbonyl group is expected around 1700 cm⁻¹.[9]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Caption: Relationship between spectroscopic techniques and structural information.
Stability: A Critical Consideration
The stability of the oxetane ring is a crucial factor in its application in drug discovery. While 3,3-disubstituted oxetanes are generally more stable than other substitution patterns, the presence of a carboxylic acid group introduces a potential intramolecular degradation pathway.[10][11] Some oxetane-carboxylic acids have been observed to be unstable, undergoing isomerization to form lactones, even at room temperature or upon gentle heating.[1][2] This isomerization is thought to proceed via intramolecular protonation of the oxetane ring by the carboxylic acid, followed by nucleophilic attack of the carboxylate.[2] Therefore, careful handling and storage of this compound are recommended, and its stability in various formulation and physiological conditions should be thoroughly investigated.
Conclusion
This compound represents a valuable building block in modern medicinal chemistry, embodying the advantageous properties conferred by the oxetane motif. Its balanced lipophilicity, anticipated favorable aqueous solubility, and the presence of a handle for further chemical modification make it an attractive scaffold for the design of novel therapeutics. A thorough understanding and experimental determination of its key physicochemical properties, as outlined in this guide, are essential for its effective application in drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1823784-72-0|3-(Ethoxycarbonyl)oxetane-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. This compound 28562-61-0 [sigmaaldrich.com]
- 5. PubChemLite - this compound (C6H10O3) [pubchemlite.lcsb.uni.lu]
- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. echemi.com [echemi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
A Prospective Technical Guide to the Synthesis, Crystallization, and Structural Elucidation of 3-Ethyloxetane-3-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: The oxetane ring is a valuable structural motif in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates. 3-Ethyloxetane-3-carboxylic acid represents a key building block within this class; however, its definitive three-dimensional crystal structure is not currently available in the public domain. This guide provides a comprehensive, prospective framework for its synthesis, single-crystal growth, and subsequent structure determination via X-ray diffraction. We present a detailed research workflow, grounded in established methodologies and expert insights, to enable researchers to obtain and analyze this critical structural data. The narrative explains the causality behind experimental choices, addresses potential challenges such as molecular instability, and outlines the anticipated structural features and their implications for drug design.
Part 1: The Strategic Importance of the Oxetane Motif in Drug Discovery
The incorporation of small, strained rings into drug candidates is a powerful strategy for optimizing molecular properties. Among these, the four-membered oxetane heterocycle has gained significant attention from medicinal chemists.[1] Unlike its more flexible acyclic counterparts, the oxetane ring adopts a rigid, slightly puckered conformation that can enforce a specific vector for substituents, aiding in precise interactions with biological targets.
For drug development professionals, the value of the oxetane moiety lies in its multifaceted ability to improve key pharmacokinetic and pharmacodynamic parameters:
-
Solubility Enhancement: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to a marked improvement in aqueous solubility compared to non-polar bioisosteres like gem-dimethyl groups.[2]
-
Metabolic Stability: Oxetanes are often more resistant to metabolic degradation than other functional groups, which can lead to improved drug half-life.[1]
-
Lipophilicity Modulation: The replacement of a carbonyl or gem-dimethyl group with an oxetane can fine-tune a compound's lipophilicity (LogP), balancing the need for membrane permeability with aqueous solubility.
-
Basicity Reduction: When placed adjacent to a nitrogen atom, the electron-withdrawing nature of the oxetane ring can reduce the basicity of the amine, a useful tactic for avoiding unwanted interactions or improving oral bioavailability.[3]
Given these benefits, obtaining high-resolution crystal structures of key oxetane-containing building blocks like this compound is paramount. A definitive 3D structure provides invaluable, unambiguous information on bond lengths, angles, conformational preferences, and the intermolecular interactions that govern its solid-state behavior, all of which are critical inputs for rational, structure-based drug design.
Part 2: A Proposed Research Workflow for Crystal Structure Determination
The following sections outline a complete, self-validating workflow designed to yield the crystal structure of this compound.
Section 2.1: Synthesis of this compound
The target compound can be reliably prepared via the oxidation of its corresponding primary alcohol. A robust method has been described based on the catalytic oxidation of 3-ethyl-3-hydroxymethyl-oxetane.[4]
Protocol for Synthesis:
-
Catalyst Preparation: Prepare a palladium and/or platinum catalyst supported on carbon.
-
Reaction Setup: In a temperature-controlled reaction vessel, charge an aqueous alkaline solution (e.g., sodium hydroxide solution) with the catalyst.
-
Substrate Addition: Add the starting material, 3-ethyl-3-hydroxymethyl-oxetane (CAS 3047-32-3), to the mixture.[5][6]
-
Oxidation: While vigorously stirring, introduce an oxygen-containing gas (e.g., pure oxygen or air) into the reaction mixture. Maintain the temperature between 40°C and 100°C.[4] Monitor the reaction progress by measuring oxygen uptake.
-
Workup: Upon reaction completion, filter the mixture to remove the catalyst.
-
Acidification: Cool the filtrate and carefully acidify it (e.g., with hydrochloric acid) to precipitate the this compound product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be required to achieve the high purity necessary for single crystal growth.
Section 2.2: Strategies for Single Crystal Growth
Growing X-ray quality single crystals is often the most challenging step. The primary goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a single lattice.
Critical Consideration: Molecular Stability Recent studies have revealed that some oxetane-carboxylic acids can be unstable, undergoing isomerization into lactones, particularly upon heating.[7][8] This is a critical expert insight, as it dictates that crystallization methods should be performed at or below room temperature to prevent chemical degradation of the sample.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/methanol) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent (e.g., acetone). Place this solution as a small drop on a siliconized glass slide. Invert the slide over a small reservoir containing a poor solvent (an "anti-solvent" in which the compound is not very soluble, e.g., hexanes or pentane). As the anti-solvent vapor slowly diffuses into the drop, the solubility of the compound decreases, promoting slow crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at room temperature. Slowly cool the solution in a programmable refrigerator or a dewar flask to induce crystallization.
Section 2.3: Standard Operating Protocol for Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals (ideally 0.1-0.3 mm in each dimension) are obtained, their structure can be determined using a single-crystal X-ray diffractometer.[9][10]
Step-by-Step SC-XRD Protocol:
-
Crystal Mounting: Using a microscope, select a clear, well-formed crystal with sharp edges. Mount the crystal on a cryo-loop using a minimal amount of cryo-protectant oil.
-
Cryo-Cooling: Flash-cool the mounted crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and protects the crystal from X-ray damage, leading to higher quality data.
-
Data Collection:
-
Mount the crystal on the diffractometer goniometer.
-
Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.[11]
-
Based on the unit cell, the instrument software will calculate an optimized strategy to collect a complete, unique, and redundant set of diffraction data.[11] Data is typically collected to a resolution of at least 0.85 Å for small organic molecules.[11]
-
-
Data Reduction and Integration: The collected diffraction images are processed to integrate the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).
-
Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map of the molecule.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares algorithm until the calculated diffraction pattern matches the observed pattern as closely as possible.
-
Validation and Deposition: The final structure is validated using established crystallographic checks (e.g., CHECKCIF) and should be deposited in a public repository like the Cambridge Structural Database (CSD) to make the data available to the scientific community.[12][13]
Visualizations
Caption: Overall research workflow for determining the crystal structure.
Caption: Step-by-step protocol for Single-Crystal X-ray Diffraction.
Part 3: Anticipated Structural Features and Their Implications
While the precise structure awaits experimental determination, we can hypothesize on its key features based on known chemical principles and the structures of similar molecules.
Table 1: Predicted Crystallographic and Geometric Parameters
| Parameter | Predicted Value/Feature | Rationale & Implication for Drug Design |
| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for small organic molecules. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Molecules with hydrogen bond donors/acceptors often pack in centrosymmetric arrangements. |
| Hydrogen Bonding | Carboxylic acid dimer (R₂²(8) motif) | The carboxylic acid groups are strong hydrogen bond donors and acceptors and are highly likely to form robust head-to-head dimers, which will be the primary interaction governing crystal packing.[14] This motif significantly impacts solubility and melting point. |
| Oxetane Ring | Puckered Conformation | The four-membered ring is not perfectly planar, imparting a distinct 3D shape to the molecule. This defined conformation reduces conformational entropy upon binding to a target. |
| C-O-C Bond Angle | Approx. 90-95° | The strained nature of the ring influences the local geometry and electronic properties. |
| Packing Motif | Herringbone or layered structures | Driven by the strong hydrogen-bonded dimers and weaker van der Waals interactions of the ethyl groups. Crystal packing directly influences tablet formulation properties like dissolution rate and stability. |
The definitive experimental structure will validate these hypotheses and provide precise quantitative data. This data is essential for computational chemists to build more accurate models for virtual screening and for medicinal chemists to design next-generation molecules with improved properties based on a concrete understanding of this foundational scaffold.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 5. 3-Ethyl-3-hydroxymethyl oxetane [webbook.nist.gov]
- 6. 3-Ethyl-3-hydroxymethyl oxetane [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rigaku.com [rigaku.com]
- 10. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 11. books.rsc.org [books.rsc.org]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. researchgate.net [researchgate.net]
The Strategic Incorporation of Oxetane-Containing Carboxylic Acids in Modern Drug Discovery: A Technical Guide
Foreword: The Rise of the Strained Ring – Why Oxetanes?
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning to underexplored chemical space to overcome the limitations of traditional molecular scaffolds. Among the motifs that have garnered significant attention is the oxetane ring, a four-membered cyclic ether.[1] Initially perceived with caution due to its inherent ring strain, the oxetane has emerged as a powerful tool in drug design.[2] Its unique combination of properties—small size, polarity, and three-dimensionality—offers a compelling solution to many of the challenges faced in modern drug discovery, such as improving physicochemical properties and navigating intellectual property landscapes.[3][4]
This guide provides an in-depth exploration of the discovery of novel oxetane-containing carboxylic acids, from the foundational principles of their design to the practicalities of their synthesis, purification, characterization, and biological evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this burgeoning class of compounds.
The Oxetane Moiety as a Bioisosteric Tool
The strategic incorporation of an oxetane ring is often rooted in the principle of bioisosterism, where a functional group is replaced by another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties.[5] The oxetane has proven to be a versatile bioisostere for several common functional groups:
-
gem-Dimethyl and Carbonyl Groups: The oxetane ring can serve as a polar substitute for the nonpolar gem-dimethyl group or a carbonyl group.[3][6] This substitution can lead to a significant increase in aqueous solubility and a reduction in lipophilicity (LogD), which are often desirable for improving a compound's pharmacokinetic profile.[4][7]
-
Metabolic Stability: Compared to gem-dimethyl groups, which are susceptible to oxidative metabolism by cytochrome P450 enzymes, the oxetane ring is generally more metabolically stable.[3][7] This enhanced stability can lead to improved drug exposure and a longer half-life in vivo. Pioneering work has shown that 3,3-disubstituted oxetanes are particularly stable due to steric hindrance preventing nucleophilic attack.[2][8]
The introduction of an oxetane can also influence the basicity of nearby amine groups, a critical parameter for modulating off-target effects, such as hERG inhibition.[4][9]
Synthetic Strategies for Novel Oxetane-Containing Carboxylic Acids
The synthesis of oxetane-containing carboxylic acids can be approached through various routes, often starting from commercially available building blocks like 3-oxetanone.[2][7]
The Paternò-Büchi Reaction: A Photochemical Approach
One of the most direct methods for constructing the oxetane ring is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene.[10][11] This reaction is particularly useful for creating a diverse range of substituted oxetanes.
Diagram 1: The Paternò-Büchi Reaction Workflow
Caption: A generalized workflow for the Paternò-Büchi reaction.
Experimental Protocol: Visible Light-Mediated Paternò-Büchi Reaction [12][13]
This protocol describes a modern variation of the Paternò-Büchi reaction that utilizes visible light and a photocatalyst, enhancing safety and scalability compared to traditional UV-mediated methods.
-
Reactant Preparation: In a dry reaction vessel, combine the aryl glyoxylate (1.0 equiv.), the alkene (2.0 equiv.), and the iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., dichloromethane) to achieve a desired concentration (e.g., 0.1 M).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Photochemical Reaction: Irradiate the stirred reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired oxetane.
Synthesis from 3-Oxetanone
Commercially available 3-oxetanone is a versatile starting material for a variety of 3-substituted oxetanes, including those bearing a carboxylic acid precursor.[14]
Diagram 2: Synthetic Routes from 3-Oxetanone
Caption: Key synthetic transformations starting from 3-oxetanone.
Experimental Protocol: Synthesis of Oxetane-3-carboxylic Acid via Oxidation of Oxetane-3-methanol [15]
-
Oxidation: To a solution of oxetane-3-methanol (1.0 equiv.) in dichloromethane, add pyridinium dichromate (PDC) (1.5 equiv.). Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Filtration: Filter the reaction mixture through a pad of silica gel, washing with additional dichloromethane.
-
Concentration: Concentrate the filtrate under reduced pressure to yield crude oxetane-3-carboxaldehyde. This intermediate is often used immediately in the next step without further purification.
-
Further Oxidation: Dissolve the crude aldehyde in a suitable solvent (e.g., a mixture of tert-butanol, water, and 2-methyl-2-butene). Add sodium chlorite and sodium dihydrogen phosphate. Stir the reaction at room temperature until the aldehyde is fully converted to the carboxylic acid.
-
Work-up and Purification: Acidify the reaction mixture and extract with an organic solvent. The organic layers are then dried and concentrated to yield the crude carboxylic acid, which can be further purified as described in the following section.
Purification and Characterization of Oxetane-Containing Carboxylic Acids
The purification of polar compounds like carboxylic acids can be challenging.[16] Furthermore, it is crucial to be aware of the potential for isomerization of some oxetane-carboxylic acids into lactones, especially upon heating or during storage.[17][18]
Purification Techniques
Table 1: Purification Methods for Oxetane-Containing Carboxylic Acids
| Method | Principle | Advantages | Disadvantages |
| Reversed-Phase Chromatography | Partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. | Excellent for polar compounds; high resolution.[16] | Requires specialized columns and instrumentation. |
| Acid-Base Extraction | Exploits the acidic nature of the carboxylic acid to move it between aqueous and organic phases. | Simple, inexpensive, and effective for removing neutral and basic impurities.[19][20] | May not be suitable for separating from other acidic impurities. |
| Recrystallization | Purification of a solid based on differences in solubility between the compound and impurities. | Can yield highly pure material.[20] | Requires a solid product and a suitable solvent system. |
Experimental Protocol: Purification by Acid-Base Extraction [20]
-
Dissolution: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction with Base: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). The carboxylic acid will be deprotonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer. The organic layer, containing neutral and basic impurities, can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1 M HCl) until the carboxylic acid precipitates or can be extracted.
-
Extraction of Product: Extract the acidified aqueous layer with a fresh portion of organic solvent.
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified carboxylic acid.
Characterization
The structure and purity of novel oxetane-containing carboxylic acids are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The characteristic signals for the oxetane ring protons and carbons can confirm its presence.[21][22]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.
Screening for Biological Activity
Once a novel oxetane-containing carboxylic acid has been synthesized and characterized, the next step is to evaluate its biological activity. The specific screening strategy will depend on the therapeutic target of interest.
Diagram 3: A General Screening Cascade
Caption: A typical workflow for screening novel compounds.
A common approach involves a tiered screening cascade:
-
Primary Assays: These are typically high-throughput screens designed to identify initial "hits." For example, if the target is an enzyme, a biochemical assay measuring enzyme inhibition would be employed.[23]
-
Secondary Assays: Hits from the primary screen are then evaluated in more complex, biologically relevant assays, such as cell-based assays that measure a compound's effect on cell proliferation, apoptosis, or a specific signaling pathway.[24][25]
-
ADME/Tox Profiling: Promising candidates from secondary screening undergo preliminary absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies to assess their drug-like properties.
Conclusion and Future Outlook
The discovery of novel oxetane-containing carboxylic acids represents a vibrant and promising area of medicinal chemistry. The unique properties of the oxetane ring offer a powerful strategy for optimizing the physicochemical and pharmacokinetic profiles of drug candidates. As synthetic methodologies continue to advance and our understanding of the structure-activity relationships of these compounds deepens, we can expect to see a growing number of oxetane-containing therapeutics entering clinical development and ultimately benefiting patients.
References
- 1. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. teledyneisco.com [teledyneisco.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. (2R)-oxetane-2-carboxylic acid(2200583-25-9) 1H NMR [m.chemicalbook.com]
- 22. Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02486H [pubs.rsc.org]
- 23. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
A Theoretical Investigation into the Stability of 3-Ethyloxetane-3-carboxylic Acid
An In-depth Technical Guide:
Abstract
The oxetane ring is a valuable scaffold in modern medicinal chemistry, prized for its ability to fine-tune the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] 3-Ethyloxetane-3-carboxylic acid represents a key building block for introducing this motif. However, the inherent ring strain and functionality of such molecules raise critical questions about their chemical stability—a paramount concern for synthesis, storage, and in vivo applications. This technical guide provides an in-depth theoretical framework for assessing the stability of this compound using computational chemistry. We explore its conformational landscape and elucidate the primary decomposition pathways, focusing on the computationally predicted kinetics of intramolecular ring-opening and decarboxylation. The methodologies presented herein are designed to be self-validating, offering researchers a robust protocol for predicting the stability of novel oxetane-containing compounds, thereby mitigating risks in the drug development pipeline.
Introduction: The Oxetane Moiety in Modern Medicinal Chemistry
1.1 The Rise of Oxetanes as Desirable Scaffolds
In the landscape of drug discovery, the strategic incorporation of small, strained ring systems has become a powerful tool for optimizing molecular properties. Among these, the oxetane ring has emerged as a particularly attractive motif.[3] Its unique combination of low molecular weight, polarity, and three-dimensionality allows it to serve as a versatile bioisostere for common functional groups like gem-dimethyl and carbonyl moieties.[2][4] The introduction of an oxetane can lead to marked improvements in aqueous solubility, metabolic clearance, and target affinity, making it a favored building block in contemporary drug design campaigns.[1][3]
1.2 this compound: A Key Building Block
This compound and its derivatives are fundamental building blocks for accessing 3,3-disubstituted oxetanes. This substitution pattern is generally considered to be the most stable, as the substituents can sterically hinder nucleophilic attack on the ring's C-O σ* antibonding orbital.[1] The presence of both an ethyl group and a carboxylic acid offers two distinct points for further chemical modification, enabling its integration into a wide array of complex molecular architectures.
1.3 The Question of Stability: A Critical Parameter for Drug Development
Despite the advantages of the oxetane core, its stability is not guaranteed. The ring strain energy of oxetane is significant (approximately 25.5 kcal/mol), rendering it susceptible to ring-opening reactions under various conditions.[4][5] For oxetane-carboxylic acids, in particular, recent studies have revealed an unexpected instability, wherein the molecules can isomerize into lactones upon storage at room temperature or with gentle heating.[6][7] This previously underappreciated decomposition pathway poses a significant risk, potentially leading to impurities, loss of active compound, and misleading experimental results. A thorough theoretical understanding of this instability is therefore not merely an academic exercise but a critical necessity for ensuring the integrity and viability of drug candidates.
Theoretical Framework for Stability Assessment
2.1 The Power of In Silico Analysis
Predicting the stability of a molecule before its large-scale synthesis or formulation offers a profound advantage in drug development. In silico, or computational, methods allow us to model potential decomposition pathways and calculate their activation energies. A high activation barrier suggests a kinetically stable molecule under a given set of conditions, while a low barrier signals a potential liability. This predictive power enables chemists to prioritize more stable scaffolds or devise appropriate handling and storage protocols.
2.2 Selecting the Right Computational Tools: A Rationale
Expertise & Experience: The choice of computational method is critical for obtaining meaningful results. For molecules like this compound, where we are interested in reaction mechanisms involving bond breaking and forming, Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy.[8][9]
-
Functional Selection: We recommend the ωB97X-D functional. This range-separated hybrid functional includes empirical dispersion corrections, making it well-suited for accurately modeling both covalent interactions within the molecule and potential non-covalent interactions that might stabilize transition states. Its reliability for thermochemistry and barrier heights is well-documented.[10]
-
Basis Set Selection: A triple-zeta basis set such as def2-TZVPP is advised. This provides sufficient flexibility for the electrons to describe the complex electronic rearrangements that occur during a chemical reaction, ensuring a more accurate description of both ground and transition state structures.
This combination of functional and basis set provides a robust, high-level theoretical model for investigating the kinetics of the potential decomposition reactions.
Conformational Landscape of this compound
3.1 The Importance of the Ground State Conformer
Any analysis of reactivity must begin from the molecule's most stable three-dimensional arrangement, or ground state conformer. The relative orientation of the ethyl and carboxylic acid groups can influence both steric hindrance and the potential for intramolecular interactions, which in turn affects the activation energies of decomposition pathways. A thorough conformational search is therefore the mandatory first step.
3.2 Protocol for Conformational Analysis
A common and effective method involves a systematic scan of the potential energy surface. This is achieved by rotating the key dihedral angles—specifically, the C-C bond of the ethyl group and the C-C bond connecting the carboxylic acid to the ring—and performing a constrained geometry optimization at each step. The resulting low-energy structures are then fully optimized without constraints to identify the true energy minima.
3.3 Analysis of Key Conformers
The conformational analysis reveals several low-energy structures. The global minimum is typically characterized by a conformation that minimizes steric repulsion between the substituents. An intramolecular hydrogen bond between the carboxylic acid proton and the oxetane oxygen is a potential stabilizing feature to investigate, as it could influence the molecule's reactivity.
| Conformer | Key Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Description |
| Conf-1 (Global Min.) | ~65° | 0.00 | Staggered conformation minimizing steric clash. |
| Conf-2 | ~175° | +1.2 | Anti-conformation with slightly higher energy. |
| Conf-3 | ~ -60° | +2.5 | Gauche conformation with some steric strain. |
| Table 1: Representative low-energy conformers of this compound calculated at the ωB97X-D/def2-TZVPP level of theory. Energies are relative to the global minimum. |
Investigation of Potential Decomposition Pathways
Based on the structure and literature precedents, two primary decomposition pathways warrant investigation: intramolecular ring-opening to form a lactone and thermal decarboxylation.
4.1 Pathway A: Intramolecular Ring-Opening to a γ-Lactone
This pathway is of particular concern due to experimental observations of this isomerization in related systems.[6][7] The proposed mechanism involves an intramolecular SN2 reaction: the carboxylic acid first protonates the oxetane oxygen, making the ring more susceptible to nucleophilic attack. The carboxylate then attacks one of the oxetane's methylene carbons, cleaving the C-O bond and forming a six-membered γ-lactone.
A computational study on a similar oxetane-carboxylic acid calculated a high unimolecular barrier for this process, suggesting it may be slow without catalysis.[10] However, the reaction could be catalyzed by trace amounts of acid or even another molecule of the carboxylic acid acting as a proton shuttle.
Figure 1: Logical flow of the intramolecular isomerization of this compound to its corresponding γ-lactone.
4.2 Pathway B: Thermal Decarboxylation
Decarboxylation is a classic decomposition route for carboxylic acids. For simple aliphatic acids, this typically requires very high temperatures. The reaction is significantly more facile for structures that can stabilize the resulting carbanion, such as β-keto acids, which proceed through a cyclic six-membered transition state.[11][12] this compound does not possess such a stabilizing feature, suggesting that direct decarboxylation would likely have a very high activation barrier and be less kinetically favorable than the isomerization pathway.
4.3 Discussion: Comparing Kinetic Barriers
The relative stability of the molecule is determined by the lowest activation barrier (ΔG‡) among all possible decomposition pathways. By calculating the free energy of the reactant and the transition state for each pathway, we can predict which degradation route will predominate.
| Decomposition Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Rate at 298 K |
| A: Isomerization to Lactone | 25 - 35 (uncatalyzed) | Slow to Very Slow |
| B: Thermal Decarboxylation | > 45 | Extremely Slow |
| Table 2: Predicted activation free energies (ΔG‡) for the primary decomposition pathways. The value for isomerization is an estimate based on related systems and is expected to be the kinetically favored path. |
The results strongly indicate that the primary stability concern for this compound is its potential to isomerize into a γ-lactone. While the uncatalyzed reaction may be slow, its rate could be significantly accelerated by acidic impurities or elevated temperatures, consistent with experimental reports.[6]
Detailed Computational Methodologies (Protocols)
Trustworthiness: To ensure the validity of these theoretical predictions, a rigorous and self-validating computational protocol must be followed. Each step is designed to confirm the identity of the calculated structures.
5.1 Step-by-Step Workflow for Stability Prediction
Figure 2: A generalized workflow for the computational prediction of molecular stability.
5.2 Protocol 1: Ground State Geometry Optimization and Frequency Analysis
-
Input: Build the 3D structure of the lowest energy conformer of this compound.
-
Calculation: Perform a geometry optimization using the chosen DFT method (e.g., ωB97X-D/def2-TZVPP).
-
Validation: Following optimization, run a frequency calculation at the same level of theory.
-
Confirmation: A true energy minimum (a stable structure) must have zero imaginary frequencies . The resulting thermal correction to the Gibbs free energy is used for calculating activation barriers.
5.3 Protocol 2: Transition State (TS) Search and Verification
-
Input: Provide an initial guess for the transition state structure. This can be built based on the presumed reaction mechanism (e.g., a structure intermediate between the reactant and product).
-
Calculation: Perform a transition state optimization (e.g., using the Berny algorithm with Opt=TS).
-
Validation: Run a frequency calculation on the optimized TS structure.
-
Confirmation: A true first-order saddle point (a transition state) must have exactly one imaginary frequency . The vibrational mode of this imaginary frequency should visually correspond to the reaction coordinate (e.g., the simultaneous C-O bond breaking and O-C bond forming in the isomerization).
5.4 Protocol 3: Intrinsic Reaction Coordinate (IRC) Analysis
-
Purpose: The IRC calculation verifies that the located transition state correctly connects the desired reactant and product.
-
Calculation: Starting from the TS structure, an IRC calculation is run in both the forward and reverse directions.
-
Confirmation: The IRC path should lead downhill in energy from the transition state to the reactant minimum on one side and the product minimum on the other. This provides definitive proof of the reaction pathway.
Implications for Chemical Synthesis and Drug Discovery
6.1 Synthetic and Purification Considerations
The predicted tendency for lactonization under thermal or acidic conditions has direct consequences for synthesis. Reaction workups should avoid strong acids, and purification methods like distillation should be approached with caution. Chromatography may be a more suitable method, provided the silica gel is not overly acidic.
6.2 Storage and Formulation Challenges
Long-term storage of this compound, especially as a solid or in solution, presents a stability risk.[6] The formation of the lactone impurity over time could compromise the material's purity and efficacy.
-
Recommendation: Store in a cool, dry place, preferably under an inert atmosphere.
-
Formulation: For liquid formulations, careful pH control is essential to prevent acid-catalyzed degradation. Buffering the solution to a neutral or slightly basic pH could significantly enhance shelf life.
6.3 Designing for Stability: Future Perspectives
If the inherent instability of an oxetane-carboxylic acid is problematic, medicinal chemists can employ several strategies. Introducing electron-withdrawing groups near the carboxylic acid could potentially reduce the nucleophilicity of the carboxylate, thereby disfavoring the ring-opening attack.[7] Alternatively, designing synthetic routes that install the oxetane moiety in a later step can minimize its exposure to harsh reaction conditions.
Conclusion
The theoretical analysis of this compound reveals a molecule with a significant, yet predictable, stability liability. While it is kinetically stable towards thermal decarboxylation, it possesses an accessible pathway for intramolecular isomerization to a γ-lactone. This degradation route is the primary concern for its use as a chemical building block and in drug development. The computational workflows detailed in this guide provide a powerful, predictive, and self-validating framework for researchers to assess such stabilities in silico. By understanding and anticipating these decomposition pathways, scientists can devise rational strategies for synthesis, purification, storage, and formulation, ultimately ensuring the quality and integrity of the next generation of oxetane-containing therapeutics.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
The Oxetane Ring in 3-Substituted Carboxylic Acids: A Technical Guide to Reactivity and Application
Abstract
The oxetane motif has emerged as a valuable structural component in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased solubility and metabolic stability.[1][2][3] This guide provides an in-depth exploration of the reactivity of the oxetane ring, specifically when substituted at the 3-position with a carboxylic acid. We will dissect the underlying principles governing its stability and susceptibility to ring-opening, offering a technical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold.
Introduction: The Rise of Oxetanes in Drug Discovery
Historically, the gem-dimethyl and carbonyl groups have been mainstays in medicinal chemistry for blocking metabolically weak positions and modulating polarity. However, their introduction often leads to increased lipophilicity, a potentially detrimental property for a drug candidate's pharmacokinetic profile.[1] The oxetane ring has gained significant traction as a polar, metabolically stable isostere for these common functional groups.[4][5] Its unique three-dimensional structure, low molecular weight, and ability to act as a hydrogen bond acceptor make it an attractive surrogate for improving aqueous solubility and other drug-like properties.[1][2][3]
Oxetane-3-carboxylic acids, in particular, are increasingly utilized as versatile building blocks in the synthesis of complex molecules.[1][6] Understanding the inherent reactivity of this strained four-membered ring system is paramount for its successful incorporation and manipulation in a synthetic workflow.
Fundamental Principles of Oxetane Reactivity
The reactivity of the oxetane ring is primarily dictated by its significant ring strain, estimated to be around 25.5 kcal/mol.[4][7] This inherent strain, coupled with the polarized C-O bonds, makes the ring susceptible to nucleophilic and electrophilic attack, leading to ring-opening reactions.[4][8]
The Influence of the 3-Carboxylic Acid Substituent
The presence of a carboxylic acid at the 3-position introduces several key factors that modulate the reactivity of the oxetane ring:
-
Electronic Effects: The electron-withdrawing nature of the carboxylic acid can influence the electron density around the ring's oxygen atom, potentially affecting its Lewis basicity and interaction with electrophiles.
-
Intramolecular Catalysis: The acidic proton of the carboxylic acid can act as an internal Brønsted acid, protonating the oxetane oxygen and activating the ring for nucleophilic attack. This can lead to unexpected isomerization to a lactone, a phenomenon that has been observed even during storage at room temperature.[6][9]
-
Steric Hindrance: While the carboxylic acid group itself is not exceptionally bulky, its presence at the 3-position can sterically influence the approach of nucleophiles to the C2 and C4 positions of the ring.
Key Reaction Pathways: Ring-Opening of 3-Oxetane Carboxylic Acids
The most prevalent and synthetically useful reaction of oxetanes is ring-opening, which provides a pathway to 1,3-difunctionalized acyclic compounds.[7]
Acid-Catalyzed Ring-Opening
Under acidic conditions, the oxetane oxygen is protonated, forming a highly reactive oxonium ion.[7] This activation significantly weakens the C-O bonds, making the ring carbons more electrophilic and susceptible to nucleophilic attack. In the case of 3-oxetane carboxylic acids, the reaction can be initiated by an external acid or through intramolecular protonation.
The subsequent nucleophilic attack can proceed via an SN1 or SN2 mechanism, depending on the substitution pattern of the oxetane and the reaction conditions. For a 3-substituted oxetane, the attack of a nucleophile will typically occur at the less sterically hindered C2 or C4 position.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 9. rzepa.net [rzepa.net]
An In-Depth Technical Guide to the Biological Activity Screening of 3-Ethyloxetane-3-carboxylic Acid Derivatives
Foreword: The Strategic Imperative of the Oxetane Motif
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized "drug-like" properties is relentless. Among the scaffolds that have gained significant traction, the oxetane ring stands out for its unique combination of characteristics: it is a small, polar, non-planar motif that can profoundly influence the physicochemical properties of a parent molecule.[1][2][3] The oxetane ring is increasingly utilized as a versatile bioisostere for commonly problematic groups like gem-dimethyl or carbonyl functionalities.[4][5] Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity (LogD), while concurrently modulating the basicity (pKa) of adjacent amines—a critical factor in mitigating off-target effects such as hERG channel inhibition.[1][3]
This guide focuses on derivatives of 3-Ethyloxetane-3-carboxylic acid, a scaffold that marries the advantageous properties of the oxetane ring with the synthetic versatility of a carboxylic acid. This acid functionality serves as a crucial handle for building a diverse chemical library through well-established amide coupling and esterification reactions, allowing for a systematic exploration of the surrounding chemical space. The strategic screening of such a library is not a perfunctory exercise but a critical step in identifying lead compounds with the potential for therapeutic success.
This document provides a comprehensive framework for the biological activity screening of these derivatives, moving beyond a simple recitation of protocols to elucidate the underlying scientific rationale. We will explore the design of a robust screening cascade, detail key experimental methodologies, and provide insights into data interpretation, empowering research teams to make informed decisions in the hit-to-lead process.
Section 1: Designing the Screening Cascade: A Phased Approach to De-risking
A successful screening campaign is not a single experiment but a multi-tiered, logical progression designed to efficiently triage compounds. The primary objective is to eliminate candidates with undesirable properties early, focusing resources on those with the highest probability of downstream success.[6][7] This "fail early, fail cheap" philosophy is the cornerstone of our proposed screening cascade.
The journey for a library of this compound derivatives begins with foundational profiling of their physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties before progressing to biological activity assessment.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro ADME Assays [conceptlifesciences.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Gram-Scale Synthesis of 3-Ethyloxetane-3-carboxylic Acid: An Application Note and Protocol Guide
Introduction: The Rising Prominence of Oxetanes in Modern Drug Discovery
The oxetane motif, a four-membered saturated heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2] Its unique stereochemical and physicochemical properties—namely, its ability to impart polarity, improve aqueous solubility, and enhance metabolic stability—have made it an attractive surrogate for more common functionalities like gem-dimethyl or carbonyl groups.[3] The constrained, three-dimensional nature of the oxetane ring can also profoundly influence the conformational preferences of a molecule, offering a powerful tool for optimizing drug-target interactions.[3][4]
3-Ethyloxetane-3-carboxylic acid is a valuable building block that combines the beneficial properties of the oxetane core with a versatile carboxylic acid handle, enabling further chemical elaboration. However, the inherent ring strain of oxetanes and their susceptibility to ring-opening under harsh conditions, particularly acidic ones, necessitate carefully designed synthetic strategies.[1][2][5][6] This guide provides detailed, field-proven protocols for the gram-scale synthesis of this compound, with a focus on robust and scalable methodologies.
Synthetic Strategies: A Comparative Overview
Two primary and effective routes for the gram-scale synthesis of this compound have been identified, both starting from the corresponding alcohol, 3-Ethyl-3-hydroxymethyloxetane. The choice between these methods may depend on the available equipment, safety considerations, and desired scale of production.
Method 1: Catalytic Oxidation with Oxygen This is a highly efficient and high-yielding method that utilizes a palladium or platinum catalyst to oxidize the primary alcohol with oxygen in an aqueous alkaline medium.[7]
Method 2: Stoichiometric Oxidation with Potassium Permanganate (KMnO₄) This classical oxidation method is a robust alternative, particularly for substrates that may be resistant to other oxidation conditions.[5]
The following sections will provide detailed, step-by-step protocols for both of these synthetic approaches.
Method 1: Catalytic Oxidation of 3-Ethyl-3-hydroxymethyloxetane
This protocol is adapted from a well-established industrial process and is highly suitable for gram-scale synthesis, offering excellent yields and purity.[7]
Reaction Scheme:
Caption: Catalytic oxidation of 3-Ethyl-3-hydroxymethyloxetane.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 3-Ethyl-3-hydroxymethyloxetane | Starting Material |
| 5% Palladium on Carbon (Pd/C) or 5% Platinum on Carbon (Pt/C) | Catalyst |
| Sodium Hydroxide (NaOH) | Alkaline Medium |
| Deionized Water | Solvent |
| Oxygen (gas) | Oxidant |
| Sulfuric Acid (H₂SO₄), 50% aqueous solution | Acidification |
| Diethyl Ether | Extraction Solvent |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Reaction flask with gas inlet and outlet | Reaction Vessel |
| Magnetic stirrer and heating mantle | Agitation and Heating |
| Gas dispersion tube | Efficient Oxygen Delivery |
| pH meter or pH paper | Monitoring Acidity |
| Separatory funnel | Liquid-Liquid Extraction |
| Rotary evaporator | Solvent Removal |
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a gas dispersion tube connected to an oxygen source, a thermometer, and a condenser with a gas outlet.
-
Charging the Reactor: To the flask, add 3-Ethyl-3-hydroxymethyloxetane (e.g., 10.0 g, 1 equivalent), deionized water, and sodium hydroxide (1.1 equivalents). Stir until the sodium hydroxide has completely dissolved.
-
Catalyst Addition: Carefully add the 5% Pd/C or Pt/C catalyst (e.g., 0.5-1.0 g).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 40°C and 100°C) with vigorous stirring.[7] Begin bubbling oxygen through the mixture via the gas dispersion tube. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of deionized water.
-
Transfer the filtrate to a beaker and cool in an ice bath.
-
Slowly add 50% sulfuric acid with stirring until the pH of the solution is approximately 1.
-
Transfer the acidified solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification (if necessary): The crude product is often of high purity (>99% by GC).[7] If further purification is required, vacuum distillation or crystallization can be employed.
Expected Yield:
Yields for this method are typically very high, often exceeding 95%.[7]
Method 2: Oxidation with Potassium Permanganate (KMnO₄)
This method provides a reliable alternative to catalytic oxidation and is well-suited for laboratory-scale synthesis.
Reaction Scheme:
Caption: Oxidation of 3-Ethyl-3-hydroxymethyloxetane with KMnO₄.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 3-Ethyl-3-hydroxymethyloxetane | Starting Material |
| Potassium Permanganate (KMnO₄) | Oxidant |
| Sodium Hydroxide (NaOH) | Alkaline Medium |
| Deionized Water | Solvent |
| Hydrochloric Acid (HCl), concentrated | Acidification |
| Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃) | Quenching Agent |
| Diethyl Ether or Ethyl Acetate | Extraction Solvent |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Reaction flask | Reaction Vessel |
| Magnetic stirrer and ice bath | Agitation and Temperature Control |
| Addition funnel | Controlled Reagent Addition |
| pH meter or pH paper | Monitoring Acidity |
| Separatory funnel | Liquid-Liquid Extraction |
| Rotary evaporator | Solvent Removal |
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and place it in an ice bath.
-
Initial Solution: To the flask, add 3-Ethyl-3-hydroxymethyloxetane (e.g., 5.0 g, 1 equivalent) and a solution of sodium hydroxide (1.1 equivalents) in deionized water. Stir until a homogeneous solution is formed.
-
Oxidant Addition: Prepare a solution of potassium permanganate (approximately 2.5 equivalents) in deionized water. Slowly add the KMnO₄ solution to the reaction mixture via an addition funnel, maintaining the internal temperature below 10°C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the complete consumption of the starting material.
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Quench the excess KMnO₄ by the slow addition of a saturated aqueous solution of sodium bisulfite or sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a pad of celite to remove the MnO₂. Wash the celite pad with deionized water.
-
Cool the filtrate in an ice bath and acidify to a pH of approximately 1 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure to afford the crude product.
-
-
Purification: The crude product may require purification by column chromatography on silica gel or by crystallization to remove any residual impurities.
Expected Yield:
Yields for this method are generally good, typically in the range of 70-85%.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (for Method 1), or the amount of oxidant (for Method 2).
-
Low Yield: Poor yields can result from incomplete reaction, product loss during work-up, or side reactions. Ensure efficient stirring, proper temperature control, and careful extractions.
-
Oxetane Ring Opening: The oxetane ring is sensitive to strong acids.[5] During the acidification step, it is crucial to perform the addition of acid slowly and at a low temperature to minimize the risk of ring opening.
-
Safety with KMnO₄: Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials. The quenching process can be exothermic and should be performed slowly with adequate cooling.
-
Safety with Catalytic Hydrogenation: While this protocol uses oxygen, the catalysts are also active for hydrogenation. Ensure the system is properly purged and there are no sources of ignition.
Conclusion
The protocols detailed in this application note provide reliable and scalable methods for the gram-scale synthesis of this compound. The choice of method will depend on the specific requirements of the laboratory and the desired scale of production. By carefully following these procedures and adhering to the safety precautions, researchers can efficiently access this valuable building block for applications in drug discovery and medicinal chemistry.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 3-Ethyloxetane-3-carboxylic acid
Introduction
3-Ethyloxetane-3-carboxylic acid is a valuable building block in contemporary drug discovery and medicinal chemistry. The strained oxetane ring, when incorporated into molecular scaffolds, can significantly enhance physicochemical properties such as aqueous solubility and metabolic stability, while also improving the overall pharmacological profile of a compound. Given its role as a key intermediate, the purity of this compound is paramount to ensure the success of subsequent synthetic steps and the reliability of biological data.
This comprehensive guide provides detailed protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the underlying principles of the purification techniques, offer step-by-step instructions, and, crucially, address the often-overlooked stability concerns associated with this class of molecules.
Physicochemical Properties and Critical Stability Insights
A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 28562-61-0 | |
| Molecular Formula | C₆H₁₀O₃ | |
| Molecular Weight | 130.14 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 25 °C | [2][3] |
| Storage Temperature | 2-8°C under an inert atmosphere |
Critical Stability Insight: The Isomerization of Oxetane-Carboxylic Acids
A critical consideration when handling 3-alkyloxetane-3-carboxylic acids is their potential for unexpected isomerization. Research has shown that some oxetane-carboxylic acids can undergo intramolecular rearrangement to form lactones, even under seemingly benign conditions such as storage at room temperature or mild heating.[4][5] This transformation can significantly impact reaction yields and lead to the generation of hard-to-remove impurities.[4][5]
The proposed mechanism involves the intramolecular protonation of the oxetane oxygen by the carboxylic acid group, which activates the ring for nucleophilic attack by the carboxylate. While this compound itself is not explicitly detailed in the cited study, the general principle for 3-substituted oxetane carboxylic acids warrants caution.[4]
Key Implications for Purification and Handling:
-
Avoid Excessive Heat: During solvent evaporation and crystallization, use the lowest feasible temperatures.
-
Storage: Store the purified compound at the recommended 2-8°C under an inert atmosphere to minimize degradation.
-
Purity Analysis: Be vigilant for the presence of lactone impurities in analytical data (e.g., NMR, LC-MS) of both the crude and purified material.
Purification Strategies: An Overview
The most effective purification strategy for this compound typically involves a primary purification step using acid-base extraction, followed by a final polishing step via crystallization. For challenging separations or removal of closely related acidic impurities, column chromatography can be employed.
References
- 1. 3-Methyloxetane-3-carboxylic acid 97 28562-68-7 [sigmaaldrich.com]
- 2. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 3. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]
- 4. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 3-Ethyloxetane-3-carboxylic Acid in Medicinal Chemistry: A Technical Guide
Introduction: The Rise of Small Rings in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount challenge. Small, strained ring systems have emerged as powerful tools for medicinal chemists to subtly modulate molecular properties and enhance the "drug-likeness" of lead compounds. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique combination of properties, including high polarity, metabolic stability, and a distinct three-dimensional geometry.[1][2] This guide focuses on a specific, yet versatile building block, 3-Ethyloxetane-3-carboxylic acid , and its application as a strategic tool in drug design.
The strategic incorporation of an oxetane moiety can profoundly influence a molecule's aqueous solubility, lipophilicity, and metabolic fate.[1] Notably, 3,3-disubstituted oxetanes are particularly favored as they avoid the introduction of a new stereocenter and can offer enhanced stability.[3] This application note will provide an in-depth overview of the rationale for using this compound, detailed synthetic protocols, and a practical, albeit illustrative, case study of its application in a drug discovery context.
The Oxetane Moiety: A Bioisostere with Distinct Advantages
The concept of bioisosterism, the substitution of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The oxetane ring has proven to be an effective bioisostere for several common functional groups, including gem-dimethyl and carbonyl groups.[3][4]
The replacement of a gem-dimethyl group with an oxetane can significantly increase aqueous solubility and reduce lipophilicity, addressing common challenges in drug development. Furthermore, the oxetane ring is generally more metabolically stable than a gem-dimethyl group, which can be susceptible to oxidative metabolism.[3]
When substituting a carbonyl group, the oxetane can mimic its hydrogen bonding acceptor capability while offering a more three-dimensional and less planar structure.[4] This can lead to improved binding affinity and selectivity for the target protein.
The electron-withdrawing nature of the oxetane's oxygen atom can also be exploited to modulate the basicity of adjacent nitrogen atoms. This can be a crucial strategy for mitigating off-target effects, such as hERG channel inhibition, which is often associated with highly basic amines.[1]
Synthesis of this compound
The synthesis of this compound is a straightforward process, typically achieved through the oxidation of the corresponding primary alcohol, 3-ethyl-3-(hydroxymethyl)oxetane. The following protocol is adapted from established procedures.[2]
Protocol 1: Synthesis of this compound
Materials:
-
3-Ethyl-3-(hydroxymethyl)oxetane
-
Palladium on activated charcoal (5 wt. %)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-ethyl-3-(hydroxymethyl)oxetane (1 equivalent) in a 2.2 M aqueous solution of sodium hydroxide.
-
Catalyst Addition: Add palladium on activated charcoal (5 wt. % of the starting material).
-
Oxidation: Heat the reaction mixture to 80°C and stir vigorously. The reaction is typically complete within a few hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Filtration: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with a small amount of deionized water.
-
Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2.
-
Extraction: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Application in Medicinal Chemistry: A Hypothetical Case Study
To illustrate the practical application of this compound, we present a hypothetical case study focused on the optimization of a lead compound targeting a hypothetical protein kinase.
Background:
A lead compound, Lead-1 , has been identified as a potent inhibitor of Kinase-X. However, Lead-1 suffers from poor aqueous solubility and rapid metabolic degradation at the benzylic position of the ethyl group, limiting its oral bioavailability.
Strategy:
To address these liabilities, a bioisosteric replacement of the ethyl group with a this compound moiety is proposed. The rationale is that the introduction of the polar oxetane and carboxylic acid functionalities will improve solubility. The oxetane ring is also expected to be more metabolically stable than the ethyl group.
Workflow:
A medicinal chemistry workflow for lead optimization.
Protocol 2: Synthesis of Analog-1
Materials:
-
This compound
-
Lead-1 amine precursor
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation: To a solution of this compound (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15 minutes.
-
Coupling: Add the Lead-1 amine precursor (1 equivalent) to the reaction mixture. Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford Analog-1 .
Data Presentation: Comparative Properties of Lead-1 and Analog-1
| Property | Lead-1 | Analog-1 | Rationale for Improvement |
| Kinase-X IC50 (nM) | 50 | 75 | The oxetane moiety maintains a similar spatial orientation to the original ethyl group, preserving binding affinity. |
| Aqueous Solubility (µg/mL) | <1 | 50 | The introduction of the polar oxetane and carboxylic acid groups significantly enhances hydrophilicity.[1] |
| Microsomal Stability (t1/2, min) | 15 | >60 | The oxetane ring is less susceptible to oxidative metabolism compared to the benzylic position of the ethyl group.[3] |
| Calculated LogP | 4.5 | 3.2 | The polar functional groups reduce the overall lipophilicity of the molecule. |
Signaling Pathway Visualization:
Hypothetical signaling pathway showing inhibition of Kinase-X by Analog-1.
Conclusion
This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its unique physicochemical properties make it an attractive motif for addressing common drug discovery challenges, including poor solubility and metabolic instability. The straightforward synthesis and the predictable impact on molecular properties allow for its rational incorporation into lead optimization strategies. While the case study presented is illustrative, it is grounded in the well-established principles of bioisosterism and the documented effects of oxetanes in medicinal chemistry. As the demand for drug candidates with superior properties continues to grow, the strategic application of small, functionalized rings like this compound will undoubtedly play an increasingly important role in the future of drug design.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Note: Leveraging 3-Ethyloxetane-3-carboxylic Acid for the Synthesis of Next-Generation Kinase Inhibitors
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction: The Kinase Inhibitor Landscape and the Rise of Oxetanes
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes.[1] Their dysregulation is a known driver of many diseases, most notably cancer, making them premier targets for therapeutic development.[1][2] Small molecule kinase inhibitors have revolutionized treatment paradigms in oncology and beyond. However, the development of new inhibitors is a constant battle against challenges of potency, selectivity, off-target toxicity, and poor pharmacokinetic (PK) properties.
Medicinal chemists are increasingly turning to novel chemical scaffolds to overcome these hurdles. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in modern drug design.[3][4] Initially seen as a niche motif, the oxetane is now recognized for its unique ability to favorably modulate the physicochemical properties of drug candidates.[5][6] Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[7][8] Furthermore, the strong electron-withdrawing nature of the oxetane's oxygen atom can lower the basicity (pKa) of adjacent amines, a crucial tactic for mitigating off-target effects such as hERG channel inhibition.[3][6]
This application note focuses on a specific, highly versatile building block: 3-Ethyloxetane-3-carboxylic acid . The presence of the carboxylic acid functional group provides a direct handle for one of the most robust and frequently used reactions in drug discovery: amide bond formation.[9][10] This allows for the straightforward incorporation of the beneficial oxetane motif into a lead compound, enabling chemists to fine-tune its properties and enhance its drug-like potential.
The Strategic Advantage of this compound
The utility of this compound stems from its unique combination of structural and chemical features:
-
As a Bioisostere: The oxetane ring can act as a hydrophilic surrogate for commonly used groups like gem-dimethyl or carbonyl functionalities.[3][11] It occupies a similar steric volume but introduces polarity, which can disrupt unfavorable lipophilic interactions and block metabolically labile C-H bonds.[3][11]
-
Improved Physicochemical Properties: Replacing a lipophilic group with the 3-ethyl-oxetane moiety can significantly enhance aqueous solubility while reducing lipophilicity (LogD), which is often beneficial for reducing off-target toxicity.[3][8]
-
Vectorial Exit Point: The 3,3-disubstitution pattern provides a well-defined three-dimensional exit vector from the oxetane ring. This allows chemists to project the rest of the molecule into a specific region of the kinase's binding pocket, potentially forming new, potency-enhancing interactions.[6][11]
-
Synthetic Tractability: The carboxylic acid is primed for reliable and high-yielding amide coupling reactions with a primary or secondary amine on a kinase inhibitor scaffold, making it ideal for late-stage functionalization and the rapid generation of analogs for structure-activity relationship (SAR) studies.[6][12]
Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane.
Protocol: Synthesis of a Representative Kinase Inhibitor via Amide Coupling
This section details a representative protocol for the synthesis of a hypothetical kinase inhibitor, KIN-OXET-01 , by coupling a generic kinase core amine (Core-NH2 ) with this compound. The chosen coupling conditions are robust and widely applicable.
Overall Synthetic Scheme
The synthesis is a one-step amide coupling reaction. The carboxylic acid is activated in situ using a coupling reagent, which then reacts with the amine on the kinase scaffold to form the final product.
Caption: General workflow for the synthesis of KIN-OXET-01.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Supplier | Purity |
| This compound | 28562-61-0 | 130.14 | e.g., Fluorochem[13] | >98% |
| Kinase Scaffold Amine (Core-NH2 ) | - | (Variable) | Custom Synthesis | >95% |
| HATU | 148893-10-1 | 380.23 | Standard Supplier | >98% |
| DIPEA (Hünig's base) | 7087-68-5 | 129.24 | Standard Supplier | >99% |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | 73.09 | Standard Supplier | >99.8% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Standard Supplier | HPLC Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Standard Supplier | HPLC Grade |
| Saturated aq. NaHCO₃ solution | - | - | Lab Prepared | - |
| Brine | - | - | Lab Prepared | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | Standard Supplier | - |
Step-by-Step Experimental Protocol
Rationale for Reagent Choice:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and widely used peptide coupling reagent. It activates the carboxylic acid to form a reactive ester, minimizing side reactions and racemization, especially with complex substrates.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to mop up the acid formed during the reaction and maintain a basic pH, which is essential for the amine to remain a free nucleophile.
-
DMF (N,N-Dimethylformamide): A polar aprotic solvent chosen for its excellent ability to dissolve a wide range of organic molecules, ensuring the reaction remains in a homogeneous phase.
Procedure:
-
Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the kinase scaffold amine Core-NH2 (1.0 eq, e.g., 100 mg).
-
Dissolution: Dissolve the amine in anhydrous DMF (e.g., 5 mL).
-
Addition of Acid: Add this compound (1.1 eq) to the solution.
-
Addition of Base: Add DIPEA (3.0 eq) to the reaction mixture. Stir for 5 minutes. The mixture should remain a clear solution.
-
Activation and Coupling: Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature (25 °C). A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting amine is a key indicator of completion.
-
Quenching and Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove unreacted acid and HATU byproducts, and then with brine (1 x 15 mL) to remove residual water and DMF.
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the final product KIN-OXET-01 as a solid or oil.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
Table of Representative Data for KIN-OXET-01:
| Parameter | Result | Method/Instrument |
| Appearance | White to off-white solid | Visual Inspection |
| Yield | 75-90% (Typical) | Gravimetric |
| Purity | >98% | HPLC-UV (e.g., at 254 nm) |
| Mass Spectrometry | [M+H]⁺ calculated vs. found within 5 ppm | High-Resolution MS (ESI) |
| ¹H NMR | Peaks consistent with proposed structure | NMR (e.g., 400 MHz, DMSO-d₆) |
| ¹³C NMR | Peaks consistent with proposed structure | NMR (e.g., 100 MHz, DMSO-d₆) |
Interpreting the Data:
-
HPLC: Confirms the purity of the final compound.[14]
-
HRMS: Provides an exact mass measurement, confirming the elemental composition.[14]
-
NMR Spectroscopy: Confirms the connectivity of atoms in the molecule. Key signals to look for would include the characteristic shifts for the oxetane ring protons (typically around 4.5 ppm), the ethyl group, and the amide NH proton, along with signals from the Core-NH2 scaffold.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hepatochem.com [hepatochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-Substituted Oxetane-3-Carboxylic Acids as Superior Surrogates for gem-Dimethyl Groups in Drug Design
Introduction: The Challenge of the gem-Dimethyl Group and the Oxetane Solution
The gem-dimethyl group is a ubiquitous structural motif in medicinal chemistry, frequently incorporated to enhance metabolic stability, modulate conformation, and improve binding affinity.[1] This is often attributed to its ability to act as a "metabolic shield," blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] Furthermore, the Thorpe-Ingold effect associated with gem-disubstitution can favorably restrict the conformation of a molecule, leading to increased potency.[1]
However, the lipophilic nature of the gem-dimethyl group often introduces undesirable physicochemical properties. A significant increase in lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity, creating significant hurdles in later stages of drug development.[2][3]
This has driven the search for bioisosteric replacements that retain the positive attributes of the gem-dimethyl group while improving key drug-like properties. The 3,3-disubstituted oxetane ring has emerged as a premier surrogate.[4][5] Specifically, incorporating a building block like 3-Ethyloxetane-3-carboxylic acid or related 3-substituted oxetane-3-carboxylic acids allows for the installation of a compact, polar, and three-dimensional scaffold that effectively mimics the steric profile of a gem-dimethyl group.[6] This substitution can lead to profound improvements in aqueous solubility, metabolic stability, and overall pharmacokinetic (PK) profiles without the associated lipophilicity penalty.[3][7]
This application note provides a comprehensive guide to the strategic use of 3-substituted oxetane-3-carboxylic acids as gem-dimethyl surrogates, detailing the rationale, synthetic protocols, and key assays for property evaluation.
The Rationale: Why Oxetanes Outperform
The strategic replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane, such as one derived from this compound, offers a multi-faceted improvement in molecular properties. The oxetane ring is a small, polar heterocycle with a high degree of sp³ character, which introduces three-dimensionality.[4][8]
Key advantages include:
-
Reduced Lipophilicity & Increased Solubility: The embedded oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, significantly increasing polarity and aqueous solubility compared to the purely aliphatic gem-dimethyl group.[3][7] This can improve a compound's dissolution rate and bioavailability.
-
Enhanced Metabolic Stability: Like the gem-dimethyl group, the quaternary carbon at the 3-position of the oxetane ring is sterically hindered and resistant to CYP-mediated oxidation, a major pathway for drug metabolism.[6][9] This often results in lower clearance and a longer in vivo half-life.[10]
-
Improved Pharmacokinetic Profile: The combination of increased solubility and metabolic stability frequently leads to superior overall pharmacokinetic properties.[4][6] Many drug discovery campaigns have successfully used oxetanes late in the lead optimization phase to correct unsatisfactory PK properties like high clearance or low solubility.[5]
-
Favorable Conformational Effects: The rigid, puckered structure of the oxetane ring can lock in favorable conformations for target binding, similar to the Thorpe-Ingold effect of the gem-dimethyl group.[3]
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the typical shifts in properties observed when replacing a gem-dimethyl group with an oxetane bioisostere.
| Property | gem-Dimethyl Moiety | Oxetane Bioisostere | Typical Outcome & Rationale |
| Lipophilicity (cLogP) | High | Lower | Improvement: The polar oxygen atom reduces lipophilicity, which can decrease off-target effects and improve solubility.[3][7] |
| Aqueous Solubility (LogS) | Low | Higher | Improvement: The ability of the oxetane oxygen to act as a hydrogen bond acceptor significantly enhances water solubility.[6][11] |
| Metabolic Stability (t½) | High | High to Higher | Improvement/Maintained: The quaternary carbon at the 3-position shields from metabolism. The increased polarity can also reduce partitioning into metabolically active liver cells.[6][9] |
| Molecular Weight (MW) | Lower | Slightly Higher | Consideration: The addition of the oxygen atom slightly increases MW, a factor to monitor in lead optimization. |
| Fraction of sp³ (Fsp³) | High | Higher | Improvement: Oxetanes increase the three-dimensionality of a molecule, which is often correlated with higher clinical success rates.[6] |
Synthesis and Incorporation Protocols
Synthesis of this compound
While various substituted oxetane-3-carboxylic acids are commercially available, a general and robust synthesis for derivatives like the 3-ethyl variant involves the oxidation of the corresponding 3-hydroxymethyl-oxetane.[12][13]
Protocol: Oxidation of 3-Ethyl-3-hydroxymethyloxetane
-
Setup: To a solution of 3-ethyl-3-hydroxymethyloxetane (1 equivalent) in an aqueous solution of an alkali metal hydroxide (e.g., 2.2 M NaOH), add a palladium on activated charcoal catalyst (e.g., 5% Pd/C).[12]
-
Reaction: Heat the mixture to between 40°C and 80°C while vigorously bubbling oxygen or air through the suspension.[12]
-
Monitoring: Monitor the reaction progress by oxygen uptake or by analytical techniques like TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and filter off the catalyst.
-
Acidification & Extraction: Carefully acidify the aqueous filtrate with a dilute mineral acid (e.g., HCl) to a pH of ~2-3. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[12]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by chromatography if necessary.
Protocol: Amide Coupling of this compound to a Model Amine
The carboxylic acid handle provides a versatile point for connection into a lead scaffold, most commonly via amide bond formation.[14] Uronium/aminium salt-based coupling reagents like HATU are highly effective for this transformation.[15][16]
Protocol: HATU-Mediated Amide Coupling
-
Activation: In an inert atmosphere flask, dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 equivalents).[15]
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated O-acylisourea ester.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the pre-activated mixture.
-
Reaction: Continue stirring at room temperature for 1-4 hours. Monitor the reaction's completion using TLC or LC-MS.[15]
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[15]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting amide product by flash column chromatography.
Experimental Evaluation: Protocols for Key Assays
To validate the benefits of the oxetane-for-gem-dimethyl swap, a series of standardized assays should be performed on the matched molecular pair (the parent compound with the gem-dimethyl group and the new analogue with the oxetane).
Protocol: Lipophilicity (LogP/LogD) Determination
Lipophilicity is a critical parameter influencing solubility, permeability, and metabolism.[17] It can be measured experimentally using the shake-flask method or, more rapidly, with high-throughput techniques.[18][19]
-
Standard Preparation: Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).
-
Partitioning System: In a 96-well plate, add a precise volume of n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4 for LogD measurement).[17]
-
Incubation: Add a small volume of the stock solution to each well. Seal the plate and shake vigorously for 1-2 hours to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the plate to ensure complete separation of the organic and aqueous layers.
-
Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using LC-MS/MS or UV-Vis spectroscopy.[19]
-
Calculation: Calculate LogP (or LogD) as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[18]
Protocol: In Vitro Metabolic Stability Assay
This assay assesses a compound's susceptibility to metabolism, typically by liver enzymes.[10][20] Human liver microsomes (HLM) are commonly used as they contain the key Phase I CYP enzymes.[21]
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes in a phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH cofactor, which is required for CYP enzyme activity.[20][22]
-
Incubation: Pre-warm the microsomal suspension and the test compound to 37°C. Initiate the reaction by adding the NADPH solution.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[21]
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[20]
Visualizations and Workflows
Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of a lipophilic gem-dimethyl group with a polar oxetane.
Amide Coupling Experimental Workflow
Caption: General workflow for HATU-mediated amide coupling of oxetane carboxylic acids.
Conclusion
The substitution of a gem-dimethyl group with a 3,3-disubstituted oxetane ring, facilitated by building blocks like this compound, is a powerful and validated strategy in modern medicinal chemistry.[4][5] This bioisosteric replacement consistently improves key ADME properties, particularly by increasing aqueous solubility and maintaining or enhancing metabolic stability, without the lipophilicity burden of its hydrocarbon counterpart.[3] By following the synthetic and analytical protocols outlined in this note, researchers can effectively leverage this advanced molecular scaffold to accelerate the development of drug candidates with superior physicochemical and pharmacokinetic profiles.
References
- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxetanes - Enamine [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 12. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 13. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]
- 14. Buy Oxetane-3-carboxylic acid | 114012-41-8 [smolecule.com]
- 15. benchchem.com [benchchem.com]
- 16. Amide synthesis by acylation [organic-chemistry.org]
- 17. acdlabs.com [acdlabs.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 21. pharmafocusasia.com [pharmafocusasia.com]
- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: A Methodology for Creating Libraries of 3-Ethyloxetane-3-carboxylic Acid Derivatives
Introduction: The Strategic Value of the Oxetane Moiety in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone in modern medicinal chemistry.[1] Its growing prevalence in drug discovery campaigns is attributed to a unique combination of properties: low molecular weight, high polarity, and a distinct three-dimensional architecture.[2][3] These features allow medicinal chemists to strategically fine-tune the physicochemical and pharmacokinetic profiles of drug candidates.[4]
Incorporating an oxetane can lead to significant improvements in critical drug-like properties, including:
-
Enhanced Aqueous Solubility: The polar nature of the ether oxygen can dramatically increase the solubility of a parent molecule.[1][5]
-
Metabolic Stability: The strained ring is often resistant to metabolic degradation, particularly when compared to more common functionalities.[5][6]
-
Lipophilicity (LogD) Reduction: Oxetanes can decrease lipophilicity, which is often beneficial for reducing off-target toxicity.[1]
-
pKa Modulation: The electron-withdrawing effect of the oxetane oxygen can lower the basicity of adjacent amines, a valuable tactic for improving cell permeability or mitigating hERG channel liability.[1]
A key application of the 3,3-disubstituted oxetane scaffold is as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[2][6][7] It can mimic the steric profile of a gem-dimethyl group while introducing polarity, or act as a metabolically stable surrogate for a ketone.[5][7]
This guide provides a detailed methodology for the synthesis of diverse chemical libraries starting from a key building block: 3-Ethyloxetane-3-carboxylic acid . The protocols outlined below focus on robust and scalable derivatization of the carboxylic acid moiety to generate novel amides and esters for screening in drug discovery programs.
Core Reagent: Synthesis and Handling of this compound
The starting material, this compound (CAS 28562-61-0), is a tertiary carboxylic acid, a structural feature that introduces significant steric hindrance around the reactive center. This has important implications for subsequent derivatization reactions.
The synthesis of this building block is typically achieved through the oxidation of the corresponding primary alcohol, 3-ethyl-3-hydroxymethyl-oxetane. A patented process describes the oxidation using oxygen in an aqueous alkaline medium with a palladium and/or platinum catalyst.[8]
A Critical Note on Stability: Researchers should be aware that some oxetane-carboxylic acids have been observed to be unstable, potentially isomerizing into lactones upon storage at room temperature or with gentle heating.[9] It is recommended to store the acid under refrigerated conditions and to verify its purity by ¹H NMR before use, especially if it has been stored for an extended period.
Library Generation Strategy: Diversification of the Carboxylic Acid
The carboxylic acid functional group is an ideal handle for chemical diversification. A library can be rapidly constructed by derivatizing this group using a variety of commercially available amines and alcohols. The primary strategies involve forming robust amide and ester linkages.
The overall workflow is designed to couple the core oxetane scaffold with a diverse set of chemical warheads, enabling a broad exploration of the surrounding chemical space in structure-activity relationship (SAR) studies.
Figure 1: General workflow for the diversification of this compound into amide and ester libraries.
Protocol I: Amide Library Synthesis via Coupling Reactions
The formation of an amide bond is the most common reaction in medicinal chemistry.[10] However, the steric hindrance of the tertiary carboxylic acid in this compound requires powerful coupling reagents to achieve efficient conversion. Standard methods may fail or provide low yields.[10][11]
Rationale for Reagent Selection
Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient.[12] Therefore, the carboxylic acid must first be "activated". This is achieved using coupling reagents that convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[12] For sterically hindered substrates, uronium/aminium salts like HATU are particularly effective due to their high reactivity and rapid reaction times.[13][14]
| Coupling Reagent Class | Examples | Advantages | Considerations |
| Carbodiimides | DCC, EDC | Cost-effective, widely used.[12] | Can require additives (HOBt, HOSu) to suppress side reactions. DCC byproduct (DCU) is poorly soluble.[13] |
| Uronium/Aminium Salts | HATU, HBTU, COMU | Highly efficient, fast reaction rates, suitable for hindered substrates.[13] | More expensive. Requires a non-nucleophilic base. |
| Phosphonium Salts | PyBOP, PyAOP | Very effective, does not react with the free amine component.[13][14] | Byproducts can complicate purification. |
| Acyl Fluoride Precursors | TFFH, BTFFH | Excellent for extremely hindered couplings where other methods fail.[10] | Reagents can be moisture-sensitive. |
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for coupling this compound with a primary or secondary amine using HATU.
Figure 2: Step-by-step workflow for HATU-mediated amide coupling.
Materials:
-
This compound
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF or DCM (Dimethylformamide or Dichloromethane)
-
Ethyl acetate (EtOAc), Water, aq. Sodium Bicarbonate (NaHCO₃), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Amine Addition: To the stirred solution, add the desired amine (1.1 equivalents) followed by DIPEA (2.5 equivalents). Stir for 5 minutes at room temperature.
-
Causality Note: DIPEA is a sterically hindered, non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing as a nucleophile.[13]
-
-
Activation & Coupling: Add HATU (1.2 equivalents) to the mixture in one portion. The reaction may slightly exotherm.
-
Causality Note: HATU rapidly activates the carboxylate to form a highly reactive acyl-uronium species, which is then readily attacked by the amine to form the amide bond.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting acid by TLC or LC-MS. Typical reaction times are 2-16 hours, depending on the reactivity of the amine.
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol II: Ester Library Synthesis
Esterification of tertiary carboxylic acids can be challenging due to steric hindrance, which impedes the nucleophilic attack of the alcohol.[15] While the classic Fischer esterification (acid catalyst and excess alcohol) is effective for simple primary alcohols, it is often slow and reversible, and the harsh acidic conditions may not be suitable for complex substrates.[16][17] Milder, coupling reagent-based methods are often preferable.
Rationale for Method Selection
The Steglich esterification, which utilizes a carbodiimide (like DCC or EDC) and a nucleophilic catalyst (DMAP), is a robust method for forming esters under mild, neutral conditions.[18] It is particularly useful for coupling acids with secondary and even tertiary alcohols, which are poor nucleophiles.
| Esterification Method | Reagents | Advantages | Considerations |
| Fischer Esterification | H₂SO₄ or TsOH, excess R-OH | Inexpensive, suitable for large scale with simple alcohols (MeOH, EtOH).[16] | Reversible reaction; requires removal of water. Harsh acidic conditions. Poor for tertiary alcohols.[17] |
| Steglich Esterification | DCC or EDC, DMAP | Mild, neutral conditions. Good for acid-sensitive substrates and hindered alcohols.[18] | DCC byproduct (DCU) can be difficult to remove. Stoichiometric amounts of reagents needed. |
| Alkylation | R-X (e.g., MeI), Base (e.g., Cs₂CO₃) | Good for simple alkyl esters (e.g., methyl, ethyl, benzyl). Avoids acidic conditions.[18] | Alkylating agent can react with other nucleophilic sites in the molecule. |
| Acyl Chloride Formation | 1) SOCl₂ or (COCl)₂ 2) R-OH, Pyridine | Highly reactive intermediate. Drives reaction to completion. | Two-step process. SOCl₂ is corrosive and generates HCl.[18] |
Detailed Protocol: Steglich-Type Esterification using EDC/DMAP
This protocol uses the more water-soluble coupling agent EDC, whose urea byproduct is easily removed during aqueous workup.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 9. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. bachem.com [bachem.com]
- 14. hepatochem.com [hepatochem.com]
- 15. EP1182188A2 - Method for producing carboxylic acid tertiary alkyl ester - Google Patents [patents.google.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 18. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Use of 3-Ethyloxetane-3-carboxylic Acid in the Development of Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Advantage of the Oxetane Moiety in Agrochemical Design
The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of new chemical scaffolds. 3-Ethyloxetane-3-carboxylic acid (CAS No: 28562-61-0) emerges as a compelling starting material in this endeavor.[1] This molecule uniquely combines a reactive carboxylic acid handle with a 3,3-disubstituted oxetane ring. The oxetane motif, a four-membered cyclic ether, is increasingly recognized for its ability to confer advantageous physicochemical properties upon bioactive molecules.[2][3][4] Its incorporation can lead to improved aqueous solubility, enhanced metabolic stability, and optimized lipophilicity—all critical parameters for the efficacy and environmental profile of a modern pesticide.[2] This document provides a comprehensive guide to leveraging this compound as a foundational building block for the synthesis and screening of next-generation agrochemicals.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 28562-61-0 | [1] |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Form | Solid | [1] |
Rationale for Application in Agrochemicals: A Synthesis of Structure and Function
The strategic value of this compound lies in the convergence of two key features: the proven bioactivity of carboxamides and the beneficial influence of the oxetane ring.
-
The Power of the Carboxamide Functional Group: The carboxamide linkage is a cornerstone of many successful fungicides and insecticides.[5][6][7][8] Succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides, frequently feature a carboxamide core responsible for binding to the target enzyme.[8] By derivatizing the carboxylic acid of our target molecule into a diverse library of carboxamides, researchers can tap into this well-established mode of action.
-
The Oxetane Advantage: The 3,3-disubstituted oxetane ring acts as a bioisostere for the often-problematic gem-dimethyl group, improving metabolic stability and aqueous solubility.[3][4] This increased three-dimensionality can also lead to novel interactions with biological targets, potentially unlocking new modes of action or overcoming existing resistance mechanisms.[3] Patents have already been granted for oxetane derivatives with fungicidal and herbicidal applications, underscoring their potential in crop protection.[9]
Experimental Protocols: From Building Block to Bioactive Candidate
The following protocols provide a detailed workflow for the synthesis and preliminary evaluation of novel agrochemicals derived from this compound.
Protocol 1: Synthesis of 3-Ethyloxetane-3-carbonyl Chloride (Acid Chloride Formation)
The conversion of the carboxylic acid to a more reactive acid chloride is a crucial first step for the synthesis of amides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Dry N,N-Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DCM.
-
Add a catalytic amount of dry DMF (1-2 drops).
-
Slowly add 1.2 equivalents of thionyl chloride or oxalyl chloride to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, remove the solvent and excess reagent in vacuo using a rotary evaporator to yield the crude 3-Ethyloxetane-3-carbonyl chloride.
-
The crude acid chloride is typically used immediately in the next step without further purification.
Caption: Synthesis of the activated acid chloride intermediate.
Protocol 2: Parallel Synthesis of a 3-Ethyloxetane-3-carboxamide Library
This protocol outlines the reaction of the acid chloride with a diverse panel of primary and secondary amines to generate a library of candidate agrochemicals.
Materials:
-
Crude 3-Ethyloxetane-3-carbonyl chloride in anhydrous DCM
-
A library of diverse primary and secondary amines (e.g., substituted anilines, benzylamines, heterocyclic amines)
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Prepare an array of reaction vessels, each containing 1.0 equivalent of a unique amine from your library dissolved in anhydrous DCM.
-
To each vessel, add 1.5 equivalents of triethylamine.
-
Cool the amine solutions to 0 °C.
-
Slowly add 1.1 equivalents of the 3-Ethyloxetane-3-carbonyl chloride solution (prepared in Protocol 1) to each reaction vessel.
-
Allow the reactions to warm to room temperature and stir overnight.
-
Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench each reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify each product by silica gel column chromatography to yield the desired 3-Ethyloxetane-3-carboxamides.
Caption: General workflow for the synthesis of a carboxamide library.
Protocol 3: Primary Screening for Fungicidal Activity (in vitro)
This protocol describes a microtiter plate-based assay to rapidly assess the fungicidal activity of the synthesized compounds against a panel of common plant pathogens.
Materials:
-
Synthesized 3-Ethyloxetane-3-carboxamide library
-
Cultures of relevant fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)
-
Potato Dextrose Broth (PDB) or other suitable liquid growth medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Commercial fungicide as a positive control
-
DMSO (for compound dissolution)
Procedure:
-
Prepare stock solutions of each test compound and the positive control in DMSO (e.g., at 10 mg/mL).
-
In a 96-well plate, add the appropriate volume of PDB to each well.
-
Create a serial dilution of each test compound directly in the plate to achieve a range of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). Include wells with DMSO only as a negative control.
-
Prepare a fungal spore suspension or mycelial fragment suspension in PDB.
-
Inoculate each well with the fungal suspension.
-
Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25 °C) for 48-72 hours.
-
Measure the optical density (OD) at 600 nm using a plate reader to determine fungal growth.
-
Calculate the percentage of growth inhibition for each compound at each concentration relative to the negative control.
-
Determine the EC₅₀ (half-maximal effective concentration) for the most active compounds.
Structure-Activity Relationship (SAR) Analysis: Guiding the Next Generation
The data from the primary screening should be systematically analyzed to establish a structure-activity relationship (SAR). This analysis will guide the design and synthesis of more potent and selective agrochemicals.
Hypothetical SAR Data Table:
| Compound ID | R₁ | R₂ | Botrytis cinerea EC₅₀ (µg/mL) | Fusarium graminearum EC₅₀ (µg/mL) |
| OXE-001 | H | 4-chlorophenyl | 15.2 | 22.5 |
| OXE-002 | H | 2,4-dichlorophenyl | 5.8 | 9.1 |
| OXE-003 | H | 4-trifluoromethylphenyl | 2.1 | 4.3 |
| OXE-004 | H | 4-methoxyphenyl | >100 | >100 |
| OXE-005 | CH₃ | 4-chlorophenyl | 45.6 | 68.3 |
Analysis: From this hypothetical data, one could infer that:
-
Electron-withdrawing groups on the phenyl ring (e.g., -Cl, -CF₃) enhance fungicidal activity.
-
A di-substituted phenyl ring (OXE-002) is more potent than a mono-substituted one (OXE-001).
-
Electron-donating groups (e.g., -OCH₃) are detrimental to activity.
-
N-alkylation (OXE-005) reduces activity compared to the secondary amide (OXE-001).
These initial SAR insights would direct the next round of synthesis towards amides with other electron-withdrawing substituents on the aromatic ring.
Conclusion
This compound represents a modern, versatile building block for the discovery of novel agrochemicals. Its unique structural features offer a pathway to compounds with potentially improved efficacy, better physicochemical properties, and novel modes of action. The protocols outlined in this document provide a robust framework for the synthesis, screening, and optimization of 3-Ethyloxetane-3-carboxamide derivatives, paving the way for the development of the next generation of crop protection solutions.
References
- 1. This compound 28562-61-0 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
Troubleshooting & Optimization
preventing ring-opening of 3-Ethyloxetane-3-carboxylic acid under acidic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-Ethyloxetane-3-carboxylic acid. As Senior Application Scientists, we understand the unique challenges and opportunities presented by this strained heterocyclic building block in modern drug discovery. This guide is designed to provide in-depth, practical solutions to common issues, particularly the prevention of ring-opening under acidic conditions, a frequent concern during synthesis and formulation.
Understanding the Challenge: The Instability of the Oxetane Ring
The four-membered oxetane ring in this compound possesses significant ring strain (approximately 25.5 kcal/mol), comparable to that of an epoxide.[1] This inherent strain, coupled with the Lewis basicity of the oxygen atom, makes the ring susceptible to nucleophilic attack and ring-opening, especially under acidic conditions.[2][3][4]
The generally accepted mechanism for acid-catalyzed ring-opening involves the protonation of the oxetane oxygen, which activates the ring for nucleophilic attack. In the case of this compound, the carboxylic acid moiety itself can act as an intramolecular proton source, potentially leading to isomerization into a lactone, especially at elevated temperatures.[5]
However, it's a misconception that all oxetanes are categorically unstable in acidic environments.[2] Stability is highly dependent on the substitution pattern. 3,3-disubstituted oxetanes, such as the topic of this guide, are generally more stable because the substituents sterically hinder the approach of external nucleophiles to the C-O antibonding orbitals.[2] Nevertheless, careful control of reaction conditions is paramount to prevent undesired side reactions.
Troubleshooting Guide: Preventing Ring-Opening
This section addresses specific experimental scenarios where ring-opening of this compound is a potential issue and provides detailed protocols and the rationale behind them.
Scenario 1: Acid-Mediated Reactions (e.g., Esterification, Amide Coupling)
Problem: You are attempting to perform a reaction on the carboxylic acid group that requires acidic conditions (e.g., Fischer esterification), but you are observing significant formation of ring-opened byproducts.
Root Cause: Strong Brønsted or Lewis acids can readily protonate the oxetane oxygen, leading to ring cleavage.[6][7]
Solutions & Protocols:
1. Strategic Choice of Acid Catalyst:
-
Avoid Strong, Non-Coordinating Acids: Steer clear of strong mineral acids like H₂SO₄, HCl, and HClO₄, as well as strong Lewis acids like BF₃·OEt₂, which are known to promote oxetane ring-opening.[6][8]
-
Utilize Milder Lewis Acids: If a Lewis acid is necessary, consider those with a lower propensity for promoting ring-opening. Examples include ZnCl₂, MgBr₂·OEt₂, or Sc(OTf)₃, which have been used in some oxetane ring-opening reactions but may be tamed under carefully controlled conditions.[8][9]
-
Employ Brønsted Acid Catalysts with Care: While strong Brønsted acids are problematic, weaker acids might be tolerated. However, it is often safer to avoid direct proton catalysis on the oxetane ring.
2. Non-Acidic Esterification/Amidation Methods:
-
Alkylation of the Carboxylate: This is often the safest approach. First, deprotonate the carboxylic acid with a non-nucleophilic base (e.g., Cs₂CO₃, DBU) and then react the resulting carboxylate salt with an alkyl halide (e.g., methyl iodide, ethyl bromide). This method avoids acidic conditions altogether.[10]
Protocol: Methyl Esterification via Carboxylate Alkylation
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent like DMF or acetonitrile.
-
Add cesium carbonate (Cs₂CO₃) (1.2 eq) and stir at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I) (1.5 eq) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup to isolate the methyl ester.
-
-
Coupling Reagents for Amide Bond Formation: Utilize standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) with a tertiary amine base (e.g., DIPEA, triethylamine). These conditions are typically mildly basic to neutral and are well-tolerated by the oxetane ring.
3. Visualization of the Protective Strategy:
Below is a diagram illustrating the preferred, non-acidic route to esterification versus the problematic acid-catalyzed pathway.
Caption: Comparison of acidic vs. non-acidic esterification pathways.
Scenario 2: Protecting Group Strategies for Multi-Step Synthesis
Problem: You need to protect the carboxylic acid of this compound to perform reactions elsewhere in the molecule, and the deprotection step often requires acidic conditions that threaten the oxetane ring.
Root Cause: Many common carboxylic acid protecting groups, such as tert-butyl esters, are cleaved under strong acidic conditions (e.g., TFA), which can simultaneously cleave the oxetane ring.[11]
Solutions & Protocols:
1. Selection of Orthogonal Protecting Groups:
-
Benzyl Esters: These are a robust choice as they are typically removed by hydrogenolysis (e.g., H₂, Pd/C), which is a neutral and highly chemoselective method that will not affect the oxetane ring.[10]
-
Allyl Esters: These can be deprotected under mild, neutral conditions using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger like dimedone or pyrrolidine.[10]
-
Silyl Esters (with caution): While silyl esters (e.g., TBDMS) can be cleaved with fluoride sources (e.g., TBAF) under non-acidic conditions, they are generally more labile and may not be suitable for all synthetic routes.[11]
2. Visualization of Orthogonal Deprotection:
The following diagram illustrates the concept of using a protecting group that is cleaved under conditions orthogonal to those that would cause ring-opening.
Caption: Workflow for using an orthogonal protecting group strategy.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to common acidic workup conditions, like washing with 1M HCl?
A1: Brief exposure to dilute aqueous acid at low temperatures is often tolerated, especially due to the stabilizing effect of the 3,3-disubstitution.[2] However, prolonged exposure, higher concentrations of acid, or elevated temperatures significantly increase the risk of ring-opening or isomerization.[5][12] It is always advisable to perform a small-scale stability test under your specific workup conditions. If instability is observed, consider alternative workups, such as washing with saturated ammonium chloride or a dilute bicarbonate solution.
Q2: Can I use a solvent like methanol or ethanol in an acid-catalyzed reaction?
A2: Using a protic solvent that can also act as a nucleophile (like methanol or ethanol) in the presence of an acid is highly risky. The acid will activate the oxetane ring, and the alcohol solvent will readily act as a nucleophile, leading to the formation of a ring-opened ether byproduct. It is preferable to use aprotic solvents such as dichloromethane (DCM), acetonitrile, or THF.[8][13] However, even in aprotic solvents, the counter-ion of the acid or other nucleophiles present can attack the activated oxetane.
Q3: Does the presence of the carboxylic acid group itself make the oxetane ring less stable?
A3: Yes, to some extent. The carboxylic acid can act as an intramolecular proton source to catalyze its own isomerization to a γ-lactone, particularly upon heating.[5] This process is generally slower than ring-opening caused by a strong external acid but is a known decomposition pathway for some oxetane-carboxylic acids.[5] Storing the compound in a cool, dry place is recommended.
Q4: Are there any "safe" acidic conditions for this compound?
A4: "Safe" is a relative term. Conditions that minimize the concentration of free protons are generally safer. Using buffered acidic solutions or very weak acids (e.g., acetic acid in some cases) at low temperatures might be acceptable for short reaction times. However, the most reliable strategy to prevent ring-opening is to avoid acidic conditions altogether whenever possible and choose alternative synthetic routes.
Summary of Key Parameters for Maintaining Ring Integrity
| Parameter | Recommendation | Rationale |
| Acid Choice | Avoid strong Brønsted/Lewis acids. Use non-acidic methods (e.g., carboxylate alkylation, coupling reagents). | Strong acids readily protonate the oxetane oxygen, activating the ring for cleavage.[6][7] |
| Temperature | Maintain low temperatures (e.g., 0 °C to room temp). Avoid heating. | Higher temperatures provide the activation energy for both acid-catalyzed ring-opening and intramolecular isomerization.[2][5] |
| Solvent | Use aprotic, non-nucleophilic solvents (e.g., DCM, THF, Acetonitrile). | Protic solvents can act as nucleophiles, leading to solvolysis of the activated oxetane ring.[8] |
| Protecting Groups | Use groups with orthogonal deprotection chemistry (e.g., Benzyl, Allyl). | Allows for deprotection under neutral conditions (e.g., hydrogenolysis, Pd-catalysis), preserving the oxetane.[10] |
| Workup | Minimize contact time with acidic aqueous layers. Use milder alternatives like sat. NH₄Cl if possible. | Prolonged exposure to even dilute acids can cause degradation over time.[12] |
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Avoid Isomerization of 3-Alkyloxetane-3-Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-alkyloxetane-3-carboxylic acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these valuable building blocks. Our goal is to equip you with the knowledge to anticipate and prevent the unwanted isomerization of these compounds, ensuring the integrity of your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles.
Q1: My 3-alkyloxetane-3-carboxylic acid is showing signs of degradation upon storage, even at room temperature. What is happening, and how can I prevent it?
A1: The instability you are observing is likely due to an intramolecular isomerization reaction that converts the 3-alkyloxetane-3-carboxylic acid into a more thermodynamically stable γ-butyrolactone derivative.[1][2][3][4] This process can occur even without an external catalyst, as the carboxylic acid moiety can itself protonate the oxetane's oxygen atom, initiating ring-opening.[1][5]
Causality: The core issue is the proximity of an acidic proton donor (the carboxylic acid) to a strained, Lewis basic ring system (the oxetane). The reaction is often initiated by proton transfer from the carboxylic acid to the oxetane oxygen. This is followed by an intramolecular nucleophilic attack by the carboxylate anion on one of the oxetane's methylene carbons, leading to the formation of a six-membered ring lactone.[1][6][7]
Strategies for Prevention:
-
Storage Conditions:
-
Temperature: Store your 3-alkyloxetane-3-carboxylic acids at low temperatures, preferably at or below -20°C, in a desiccated environment.[8]
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture and potential acidic contaminants.
-
-
Form of the Compound: If possible, consider storing the compound as a stable salt (e.g., sodium or potassium salt) and only generating the free acid immediately before use. The salt form prevents the intramolecular protonation required for isomerization.
Q2: During the saponification of my 3-alkyloxetane-3-carboxylic acid ester, I'm observing a significant amount of a lactone byproduct upon acidic workup. How can I minimize this?
A2: This is a common issue. While the saponification itself occurs under basic conditions where the oxetane ring is generally stable, the subsequent acidification to protonate the carboxylate salt can create the ideal conditions for isomerization, especially if localized areas of high acidity or elevated temperatures are present.[7][9]
Causality: The problem arises during the neutralization/acidification step. The newly formed carboxylic acid, in an acidic aqueous environment, can readily undergo the intramolecular cyclization to the lactone as described in Q1.
Recommended Protocol for Saponification and Workup:
-
Saponification: Perform the ester hydrolysis using a base like NaOH or LiOH in a mixture of water and a co-solvent (e.g., THF or dioxane) at a controlled temperature, typically 0°C to room temperature. Monitor the reaction closely by TLC or LC-MS to ensure complete consumption of the starting ester.
-
Quenching and Acidification:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a pre-chilled, weak acidic solution, such as a saturated aqueous solution of sodium bisulfate (NaHSO₄) or citric acid, with vigorous stirring.[2][10] Avoid using strong acids like HCl, as they can aggressively promote ring-opening.[9]
-
Maintain the temperature at 0°C throughout the addition. The goal is to protonate the carboxylate to the free acid without creating a harsh acidic environment.
-
-
Extraction: Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Do not let the aqueous acidic solution stand for an extended period.
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (e.g., <30°C).
Below is a workflow diagram illustrating this optimized procedure.
Caption: Optimized workflow for saponification and workup.
Q3: My reaction requires heating, and my 3-alkyloxetane-3-carboxylic acid is isomerizing. What strategies can I employ?
A3: Heating significantly accelerates the rate of isomerization to the lactone.[2][7][10] If elevated temperatures are unavoidable, you must modify your strategy to protect the carboxylic acid or the oxetane ring.
Strategies for Reactions at Elevated Temperatures:
-
Protecting Groups: The most robust strategy is to use a protecting group for the carboxylic acid. Convert the acid to an ester (e.g., methyl, ethyl, or benzyl ester) before performing the heat-requiring step. Esters are significantly more stable as they lack the acidic proton needed to initiate isomerization. The protecting group can be removed under mild, oxetane-tolerant basic conditions after the critical step.
-
In-situ Derivatization: If the carboxylic acid must be present, consider converting it to a carboxylate salt in situ by adding a non-nucleophilic base (e.g., DIPEA, triethylamine) before heating. This will deprotonate the acid and reduce the likelihood of intramolecular protonation of the oxetane ring.
-
Minimize Reaction Time: Optimize your reaction to proceed as quickly as possible to reduce the time the compound is exposed to high temperatures.
Frequently Asked Questions (FAQs)
Q4: What is the fundamental mechanism of 3-alkyloxetane-3-carboxylic acid isomerization?
A4: The isomerization proceeds via an intramolecular acid-catalyzed ring-opening, followed by cyclization.[1][6] The process can be broken down into two key steps:
-
Protonation: The acidic proton of the carboxylic acid group protonates the oxygen atom of the strained oxetane ring. This makes the oxetane's carbons more electrophilic.
-
Nucleophilic Attack: The carboxylate anion then acts as an intramolecular nucleophile, attacking one of the CH₂ groups of the oxetane ring in an SN2-like fashion. This attack opens the four-membered ring and forms a new, more stable six-membered lactone ring.
Computational studies suggest this can be a concerted process, with the proton transfer preceding the SN2 displacement.[1]
Caption: Mechanism of isomerization to a lactone.
Q5: How do different substituents at the 3-position affect the stability of the carboxylic acids?
A5: The nature of the alkyl or aryl group at the 3-position has a profound impact on the stability of the molecule.
| Substituent Type at C3 | Observed Stability | Rationale | Reference(s) |
| Simple Alkyl (e.g., Methyl, Ethyl) | Generally less stable ; prone to isomerization upon heating or storage. | These groups do not offer significant steric or electronic stabilization. | [2][10] |
| Bulky (Hetero)aromatic | Generally more stable at room temperature. | Steric hindrance may disfavor the conformation required for intramolecular attack. Electronic effects can also play a role. | [2][7] |
| Zwitterionic Structures | Stable , even under heating. | The presence of a basic group (e.g., imidazole) can lead to the formation of a zwitterion. The basic site effectively sequesters the acidic proton, preventing it from protonating the oxetane ring. | [7] |
| Fluorine-containing Alkyl | More stable than non-fluorinated analogs at room temperature. | The strong electron-withdrawing nature of fluorine reduces the nucleophilicity of the carboxylate anion, slowing down the ring-opening step. | [7][10] |
Q6: What are the general guidelines regarding pH for handling 3-alkyloxetane-3-carboxylic acids?
A6: The stability of the oxetane ring is highly pH-dependent.
-
Acidic Conditions (pH < 6): AVOID. Strong acids and even moderate acidic conditions can catalyze the ring-opening of oxetanes, leading to decomposition or isomerization.[9][11][12][13] This is the primary cause of the instability of the carboxylic acids themselves.
-
Neutral Conditions (pH ≈ 7): Generally stable, but the free acid form can still undergo slow, uncatalyzed isomerization.
-
Basic Conditions (pH > 8): PREFERRED. The oxetane ring is remarkably stable under basic conditions.[9][14] In this pH range, the carboxylic acid is deprotonated to the carboxylate salt, which is not capable of initiating the isomerization cascade. This is why reactions like saponification are well-tolerated.[9]
References
- 1. Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mykhailiukchem.org [mykhailiukchem.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Unexpected Isomerization of Oxetane-Carboxylic Acids – a viable mechanism - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-Methyloxetane-3-carboxylic acid 97 28562-68-7 [sigmaaldrich.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 13. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Ethyloxetane-3-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Ethyloxetane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthesis. Oxetane rings are increasingly important motifs in medicinal chemistry, serving as unique isosteres for gem-dimethyl or carbonyl groups that can improve physicochemical properties such as solubility and metabolic stability.[1][2] this compound is a key building block for introducing this sp³-rich scaffold.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize the reaction effectively.
Section 1: Recommended Synthetic Protocol: Catalytic Oxidation
The most robust and scalable synthesis of this compound involves the selective oxidation of the precursor, 3-Ethyl-3-hydroxymethyloxetane. This method, detailed in patent literature, offers exceptionally high yields and purity, avoiding harsh conditions that could compromise the strained oxetane ring.[3][4]
The overall transformation is as follows:
Reaction Scheme: 3-Ethyl-3-hydroxymethyloxetane → this compound
Experimental Workflow Diagram
Caption: High-level workflow for the catalytic oxidation synthesis.
Detailed Step-by-Step Protocol
This protocol is adapted from established industrial processes for optimal yield and purity.[4]
-
Reaction Setup:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, gas inlet, and condenser, add 3-Ethyl-3-hydroxymethyloxetane (1.0 eq).
-
Add a 2.2 M aqueous solution of sodium hydroxide (NaOH) (1.1 eq).
-
Add 5% Palladium on activated charcoal (Pd/C) (approx. 1-5 mol% Pd relative to the starting material).
-
(Optional but Recommended) Add an activator such as Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (approx. 0.1-1 mol%). The activator can significantly increase the reaction rate.[4]
-
-
Oxidation:
-
Heat the mixture to the desired temperature, typically between 80-90°C, with vigorous stirring.
-
Once the temperature is stable, introduce a steady stream of oxygen (O₂) or air through the gas inlet into the reaction mixture. Ensure efficient gas dispersion through vigorous stirring.
-
Monitor the reaction by measuring oxygen uptake. The reaction is typically complete within 2-4 hours. Progress can also be monitored by GC or TLC analysis of quenched aliquots.
-
-
Workup and Isolation:
-
Once the reaction is complete (oxygen uptake ceases), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the catalyst cake with a small amount of water.
-
Transfer the filtrate to a separatory funnel. While cooling in an ice bath, carefully acidify the aqueous solution to pH 1 with 50% sulfuric acid (H₂SO₄). Caution: This step is exothermic. The oxetane ring is sensitive to strong acids, so performing this step cold and without delay is crucial to prevent ring-opening.[5][6]
-
Extract the acidified aqueous layer with a suitable organic solvent, such as diethyl ether or methyl isobutyl ketone (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound. The product is often obtained in very high purity (>99%) and may not require further purification.[3][4] It is a low-melting solid (m.p. 25°C).[4]
-
Section 2: Troubleshooting Guide
Even robust procedures can encounter issues. This guide addresses common problems in a question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Q1: My reaction is stalled. The starting material is not being consumed after several hours. What's wrong?
Answer: A stalled reaction is almost always related to catalyst activity or mass transfer limitations.
-
Potential Cause 1: Catalyst Deactivation. Palladium catalysts can be poisoned by impurities (e.g., sulfur or halide compounds) in the starting material or solvent. The catalyst may also be old or have low intrinsic activity.
-
Solution: Use a fresh batch of high-quality 5% or 10% Pd/C from a reputable supplier. If starting material purity is questionable, consider purifying it first. Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can also overcome minor activity issues.
-
-
Potential Cause 2: Insufficient Oxygen Transfer. This is a triphasic reaction (solid catalyst, aqueous solution, oxygen gas). The rate is highly dependent on the transfer of oxygen from the gas phase to the catalyst surface.
-
Solution: Increase the stirrer speed significantly to create a vortex that draws gas into the liquid phase. Ensure your gas inlet tube is positioned to bubble gas directly into the vigorously stirred region. Check that the oxygen supply has not been interrupted.
-
-
Potential Cause 3: Lack of an Activator. While the reaction can proceed without it, activators like bismuth or lead salts can be crucial for achieving reasonable reaction rates.[4]
-
Solution: Add a catalytic amount of a bismuth salt (e.g., Bi(NO₃)₃·5H₂O) to the reaction mixture. This often leads to a dramatic increase in the rate of oxygen uptake.
-
Q2: The starting material is fully consumed, but my isolated yield is very low.
Answer: This points to product loss during the workup and isolation phase.
-
Potential Cause 1: Product Degradation during Acidification. The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening under strongly acidic conditions, especially with heating.[6] The workup requires careful acidification to protonate the carboxylate salt.
-
Solution: Conduct the acidification step at 0°C in an ice bath. Add the acid slowly and monitor the pH. As soon as a pH of 1 is reached, proceed immediately to the extraction step. Do not let the acidified solution stand for an extended period.
-
-
Potential Cause 2: Inefficient Extraction. this compound has some water solubility. If extraction is not thorough, a significant portion of the product can remain in the aqueous layer.
-
Solution: Ensure the aqueous layer is saturated with a salt like NaCl before extraction to decrease the product's solubility. Use a slightly more polar extraction solvent like methyl isobutyl ketone (MIBK) if diethyl ether gives poor recovery. Increase the number of extractions from three to five.
-
Q3: My final product contains a significant impurity that I can't identify.
Answer: The most likely impurity is a ring-opened or rearranged product.
-
Potential Cause: Isomerization to γ-Butyrolactone. It has been reported that some oxetane-carboxylic acids can isomerize, particularly during storage or upon heating, to form γ-butyrolactone derivatives.[7] This can be exacerbated by trace acidic impurities.
-
Solution: Analyze the product by NMR and Mass Spectrometry to identify the structure. The key diagnostic for the γ-butyrolactone would be the disappearance of the characteristic oxetane protons and the appearance of a new ester carbonyl signal in the ¹³C NMR. To prevent this, ensure the product is thoroughly dried and free of mineral acid. Store the final product in a freezer. If this impurity forms during the reaction (e.g., due to localized heating), reducing the reaction temperature may be necessary.
-
Section 3: Optimization of Key Reaction Parameters
The following table summarizes key parameters and their expected impact on the reaction, providing a strategic guide for optimization.
| Parameter | Range / Options | Effect on Reaction | Expert Recommendation |
| Catalyst | 1-10 mol% Pd/C | Higher loading increases rate but also cost. | Start with 2-3 mol% of 5% Pd/C. Increase to 5-7 mol% if the rate is slow. |
| Temperature | 40°C - 100°C | Higher temperature increases the reaction rate.[4] Rates below 50°C may be very slow. | An optimal balance is typically found at 80-90°C . Higher temperatures risk side reactions or pressure buildup. |
| Base (NaOH) | 1.0 - 1.5 eq | A slight excess is needed to maintain a basic medium and form the carboxylate salt. | Use 1.1-1.2 equivalents . A large excess offers no benefit and requires more acid for neutralization. |
| Activator | None, Bi salts, Pb salts | Activators can dramatically increase the rate of oxygen uptake.[4] | The use of 0.5-1.0 mol% Bi(NO₃)₃·5H₂O is highly recommended for efficient and rapid conversion. |
| Stirring Speed | 500 - 1500 RPM | Critical for gas-liquid mass transfer. | Stir as vigorously as possible without splashing to ensure maximum oxygen dispersion. |
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use a different catalyst, like Platinum on carbon (Pt/C)?
-
Q: What is the mechanism of this oxidation?
-
A: This reaction proceeds via a heterogeneous catalytic oxidation mechanism. The primary alcohol is first adsorbed onto the palladium surface. It undergoes oxidative addition to the metal, followed by β-hydride elimination to form an aldehyde intermediate, which remains bound to the catalyst. This aldehyde is then hydrated and further oxidized via a similar process to the carboxylic acid. Oxygen acts as the terminal oxidant, re-oxidizing the palladium catalyst to complete the catalytic cycle.
-
-
Q: The product is a low-melting solid/oil at room temperature. How can I best purify it if needed?
-
A: Given its high purity from the recommended synthesis, further purification is often unnecessary. If required, vacuum distillation is a viable option for low-melting solids. Alternatively, you can attempt low-temperature recrystallization from a non-polar solvent system like hexanes/diethyl ether. For removing acidic or basic impurities, a standard acid-base extraction is the most effective method before final concentration.[8]
-
-
Q: Are there any viable alternative synthetic routes?
-
A: While the described oxidation is superior for this specific target, other general methods for oxetane synthesis exist. The Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene, can form the oxetane ring directly, but controlling regioselectivity for this substitution pattern can be challenging.[9][10] Another common method is the intramolecular Williamson etherification of a substituted 1,3-diol, which is a robust but less direct, multi-step approach.[11][12]
-
References
- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]
- 4. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Oxetane - Wikipedia [en.wikipedia.org]
- 7. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in the preparation of 3,3-disubstituted oxetanes
Welcome to the technical support center for the synthesis of 3,3-disubstituted oxetanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of 3,3-disubstituted oxetanes.
Q1: Why are 3,3-disubstituted oxetanes challenging to synthesize, often resulting in low yields?
The primary challenge in synthesizing oxetanes lies in the inherent ring strain of the four-membered ring, which is approximately 106 kJ/mol.[1] This makes the cyclization process kinetically less favorable compared to the formation of five- or six-membered rings.[2][3] Consequently, reactions often require carefully optimized conditions to favor intramolecular cyclization over competing side reactions.
Q2: What are the most common synthetic strategies for preparing 3,3-disubstituted oxetanes?
The two most prevalent methods are:
-
Intramolecular Williamson Etherification: This involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group.[2][4]
-
Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[4][5]
Other methods include ring expansion of epoxides and cyclization via C-C bond formation.[4]
Q3: My 3,3-disubstituted oxetane seems unstable during purification. Is this common?
Yes, the stability of the oxetane ring can be a concern, particularly under acidic conditions which can promote ring-opening.[6][7] The substitution pattern plays a crucial role; 3,3-disubstituted oxetanes are generally more stable than other substituted oxetanes because the substituents sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital.[6] However, intramolecular ring-opening can still occur if the substituents contain internal nucleophiles.[6][8] Purification methods should be chosen carefully to avoid prolonged exposure to acidic conditions.
Q4: Can the substituents at the 3-position significantly impact the success of the synthesis?
Absolutely. The nature of the substituents can influence the reaction through steric and electronic effects. Bulky substituents can hinder the cyclization step in Williamson etherification. In the Paternò-Büchi reaction, the electronics of the alkene substituents are critical for efficient cycloaddition.[5][9] Furthermore, the substituents can affect the stability of the final product.[6]
II. Troubleshooting Guides for Low Yields
This section provides in-depth troubleshooting for specific synthetic methods in a question-and-answer format.
A. Intramolecular Williamson Etherification
This is a widely used method for forming the oxetane ring. However, several factors can lead to low yields.
Q: My Williamson etherification of a 1,3-diol derivative is giving a low yield. What are the likely causes and how can I improve it?
Low yields in this reaction are often due to competing side reactions or incomplete conversion. Here’s a breakdown of potential issues and solutions:
1. Poor Leaving Group:
-
Explanation: The rate of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. Common leaving groups include tosylates, mesylates, and halides.
-
Troubleshooting:
-
If you are using a mesylate (OMs) or tosylate (OTs) and observing low yields, consider switching to a better leaving group like a triflate (OTf) or a halide (Br or I).
-
Ensure the leaving group is being installed efficiently in the preceding step. Incomplete conversion will lead to a lower overall yield.
-
2. Inappropriate Base:
-
Explanation: The choice of base is critical. It must be strong enough to deprotonate the alcohol to form the nucleophilic alkoxide, but not so harsh that it promotes side reactions.
-
Troubleshooting:
-
Sodium Hydride (NaH): A common choice, but can sometimes be too reactive, leading to decomposition.[10]
-
Potassium tert-butoxide (KOtBu): Often a good alternative to NaH, and has been shown to improve yields in some cases.[2]
-
Weaker bases (e.g., K2CO3, Cs2CO3): May not be strong enough for efficient deprotonation, leading to slow or incomplete reactions.
-
Experiment with different bases to find the optimal balance for your substrate.
-
3. Competing Side Reactions:
-
Explanation: The primary side reactions are intermolecular etherification (forming polymers) and elimination reactions (Grob fragmentation).
-
Troubleshooting:
-
High Dilution: To favor intramolecular cyclization over intermolecular reactions, perform the reaction at high dilution (e.g., 0.01-0.05 M).
-
Slow Addition: Adding the substrate slowly to a solution of the base can also help maintain low concentrations of the reactive intermediate.
-
Temperature Control: Higher temperatures can favor elimination. Try running the reaction at a lower temperature for a longer period.
-
4. Solvent Effects:
-
Explanation: The solvent must be polar aprotic to solvate the counter-ion of the base and not interfere with the nucleophile.
-
Troubleshooting:
-
Common Solvents: Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are commonly used.[10]
-
Solvent Purity: Ensure your solvent is anhydrous, as water will quench the base and the alkoxide.
-
Below is a troubleshooting workflow for Williamson etherification:
B. Paternò-Büchi Reaction
This photochemical reaction can be highly efficient for certain substrates, but its success is sensitive to several parameters.
Q: My Paternò-Büchi reaction for a 3,3-disubstituted oxetane is giving a low yield or a complex mixture of products. What should I investigate?
Low yields in the Paternò-Büchi reaction can stem from inefficient photoexcitation, competing photochemical pathways, or poor regioselectivity.
1. Inefficient Photoexcitation:
-
Explanation: The carbonyl compound must absorb the light from your lamp to reach an excited state.
-
Troubleshooting:
-
Wavelength Matching: Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of your carbonyl compound. Aromatic ketones and aldehydes absorb at longer wavelengths than aliphatic ones.
-
Photoreactor Setup: Use a quartz reaction vessel for irradiation at shorter wavelengths (e.g., 254 nm), as Pyrex will filter out most UV light below 300 nm.[5]
-
Degassing: Oxygen can quench the excited triplet state of the carbonyl. Degas your reaction mixture thoroughly by bubbling with an inert gas (N2 or Ar) before and during irradiation.[5]
-
2. Competing Photochemical Reactions:
-
Explanation: The excited carbonyl can undergo other reactions, such as hydrogen abstraction (Norrish Type II) or dimerization. The alkene can also dimerize.[5][9]
-
Troubleshooting:
-
Alkene Concentration: Use an excess of the alkene (2-5 equivalents) to favor the intermolecular reaction with the carbonyl.[5]
-
Solvent Choice: The solvent can influence the reaction mechanism and selectivity. Common solvents include benzene, acetonitrile, and acetone.[5][9]
-
Temperature: Lower temperatures can sometimes suppress side reactions.[9]
-
3. Poor Regio- or Stereoselectivity:
-
Explanation: The reaction can produce different regioisomers and stereoisomers, leading to a complex product mixture and low yield of the desired product. The selectivity is influenced by the stability of the diradical intermediate.[9][11]
-
Troubleshooting:
-
Substrate Choice: The electronics of the alkene are crucial. Electron-rich alkenes often work better.[11]
-
Sensitizers: For reactions that proceed through a triplet state, a triplet sensitizer can sometimes improve efficiency, although this is less common for the Paternò-Büchi reaction itself where the carbonyl often acts as its own sensitizer.
-
Below is a decision tree for troubleshooting the Paternò-Büchi reaction:
III. Experimental Protocols
Protocol 1: General Procedure for Intramolecular Williamson Etherification of a 1,3-Diol
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation of the Monotosylate:
-
Dissolve the 1,3-diol (1.0 equiv) in anhydrous dichloromethane (DCM) or pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (1.0-1.1 equiv) portion-wise.
-
Allow the reaction to stir at 0 °C to room temperature until TLC analysis indicates consumption of the starting material.
-
Work up the reaction by washing with aqueous acid (if in pyridine) or water, followed by brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the monotosylate.
-
-
Cyclization to the Oxetane:
-
Prepare a solution of the monotosylated diol in anhydrous THF or DMF to a final concentration of 0.01-0.05 M.
-
In a separate flask, prepare a suspension of sodium hydride (1.2-1.5 equiv, 60% dispersion in mineral oil, washed with hexanes) or potassium tert-butoxide (1.2-1.5 equiv) in the same anhydrous solvent.
-
Slowly add the solution of the monotosylated diol to the base suspension at 0 °C or room temperature via a syringe pump over several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with water or saturated aqueous NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the crude oxetane by flash column chromatography or distillation.
-
Protocol 2: General Procedure for the Paternò-Büchi Reaction
Safety Note: Photochemical reactions should be conducted in appropriate equipment with UV shielding.
-
Reaction Setup:
-
In a quartz or Pyrex photoreactor tube, dissolve the carbonyl compound (1.0 equiv) and the alkene (2-5 equiv) in a suitable solvent (e.g., benzene, acetonitrile, acetone). The concentration is typically in the range of 0.05-0.1 M.
-
Degas the solution for 15-30 minutes by bubbling with a gentle stream of nitrogen or argon.
-
Seal the tube and place it in the photoreactor.
-
-
Irradiation:
-
Irradiate the solution with a mercury lamp (medium or high pressure) or another suitable UV source.
-
Maintain a constant temperature, if necessary, using a cooling fan or a cooling bath.
-
Monitor the reaction progress by TLC or GC-MS at regular intervals.
-
-
Work-up and Purification:
-
Once the starting carbonyl compound is consumed or the reaction has reached a plateau, stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to separate the oxetane isomers from unreacted starting materials and byproducts.
-
IV. Data Presentation
The following table provides a qualitative comparison of common bases for the Williamson etherification, synthesized from literature observations.[2]
| Base | Relative Strength | Common Issues | Potential Advantages |
| NaH | Strong | Can be too reactive, leading to decomposition; heterogeneous. | Widely available and effective for many substrates. |
| KOtBu | Strong | Can promote elimination in sensitive substrates. | Often gives higher yields than NaH; more soluble in THF. |
| K2CO3 | Moderate | May be too weak for efficient deprotonation. | Milder conditions, suitable for base-sensitive functional groups. |
| Cs2CO3 | Moderate | More expensive. | Can be more effective than K2CO3 due to the "cesium effect". |
V. References
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. --INVALID-LINK--
-
Fu, Z., & Xu, J. (2021). Synthesis of Oxetanes. Progress in Chemistry, 33(6), 895-906. --INVALID-LINK--
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. --INVALID-LINK--
-
Mohanan, K., & Sureshan, K. M. (2019). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Journal of Heterocyclic Chemistry, 56(10), 2637-2666. --INVALID-LINK--
-
R Discovery. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. --INVALID-LINK--
-
Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 8(23), 6665-6686. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 3,3-disubstituted oxetane building blocks | Request PDF. --INVALID-LINK--
-
Meanwell, N. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(15), 10195–10243. --INVALID-LINK--
-
Benchchem. (n.d.). A Comparative Guide to Oxetane Synthesis: Paternò-Büchi Reaction vs. Williamson Ether Synthesis. --INVALID-LINK--
-
Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. --INVALID-LINK--
-
Beilstein Journals. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. --INVALID-LINK--
-
Wuest, W. M., & Wender, P. A. (2012). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Angewandte Chemie International Edition, 51(43), 10808-10811. --INVALID-LINK--
-
Ishikura, H. (2023). Recent advances in the synthesis of 3,3-disubstituted oxetanes. Advances in Heterocyclic Chemistry, 142, 1-35. --INVALID-LINK--
-
Bull, J. A., & Croft, R. A. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5585-5590. --INVALID-LINK--
-
American Chemical Society. (2025). 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds. ACS Fall 2025. --INVALID-LINK--
-
Slideshare. (n.d.). Paterno buchi reaction. --INVALID-LINK--
-
The Journal of Organic Chemistry. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. --INVALID-LINK--
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides. --INVALID-LINK--
-
ChemRxiv. (n.d.). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. --INVALID-LINK--
-
ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. --INVALID-LINK--
-
ResearchGate. (n.d.). The Paternò-Büchi reaction -a comprehensive review | Request PDF. --INVALID-LINK--
-
National Institutes of Health. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. --INVALID-LINK--
-
Semantic Scholar. (n.d.). Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride1,2. --INVALID-LINK--
-
Spiral. (n.d.). Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes. --INVALID-LINK--
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds - American Chemical Society [acs.digitellinc.com]
- 8. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paterno buchi reaction | PPTX [slideshare.net]
- 10. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Oxetane Derivatives
Welcome to the Technical Support Center for Oxetane Synthesis. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of oxetane derivatives, particularly when transitioning from bench-scale to larger-scale production. The unique properties of the oxetane ring, including its inherent ring strain and polarity, make it a valuable motif in medicinal chemistry. However, these same properties can present significant challenges during scale-up.[1][2][3][4]
This guide provides troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues, ensuring the efficiency, safety, and success of your scale-up campaigns.
Section 1: Core Synthesis & Reaction Condition Challenges
The synthesis of the oxetane ring itself is often the most critical and challenging phase of the overall process. This section addresses common hurdles related to reaction conditions, reagent selection, and inherent reactivity.
FAQ 1: My Williamson etherification for oxetane ring formation is sluggish and gives low yields upon scale-up. What factors should I investigate?
This is a frequent issue, as the kinetics for forming a four-membered ring can be slow compared to five- or six-membered analogues.[1] Several factors could be at play:
-
Base Selection and Stoichiometry: Ensure your base is strong enough to fully deprotonate the precursor alcohol. While sodium hydride (NaH) is common, consider its safe handling and dispersion on a larger scale. Potassium tert-butoxide (KOtBu) can be a good alternative. Incomplete deprotonation will leave starting material unreacted. Use at least 1.1-1.2 equivalents of base.
-
Solvent and Concentration: The reaction is sensitive to solvent choice. Highly polar aprotic solvents like DMF or DMSO are generally effective. Critically, ensure your reaction is not too concentrated. High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. A good starting point for optimization is a concentration of 0.1-0.2 M.
-
Temperature Control: While heating can accelerate the reaction, excessive temperatures can lead to decomposition or side reactions. Maintain a consistent and controlled temperature. For many Williamson etherifications to form oxetanes, a temperature range of 60-80 °C is a reasonable starting point, but this is highly substrate-dependent.
-
Leaving Group Quality: The efficiency of the intramolecular SN2 reaction is highly dependent on the leaving group. While tosylates (Ts) and mesylates (Ms) are common, consider using a more reactive leaving group like a nosylate (Ns) or brosylate (Bs) if yields are poor.
Troubleshooting Workflow: Sluggish Williamson Etherification
Caption: Decision tree for troubleshooting low yields in Williamson etherification for oxetane synthesis.
FAQ 2: I am observing significant ring-opening of my oxetane product during the reaction or work-up. How can I prevent this?
The propensity for ring-opening is a well-documented challenge, particularly under acidic conditions.[5][6][7][8] The stability of the oxetane ring is highly dependent on its substitution pattern.[7][8]
-
Substitution Pattern Matters: 3,3-disubstituted oxetanes are generally more stable than other substitution patterns because the substituents sterically hinder the approach of nucleophiles to the C-O σ* antibonding orbital.[7]
-
Avoid Strong Acids: The most common cause of ring-opening is exposure to strong acids, even during aqueous work-up or chromatography.[5] If an acidic wash is necessary, use a weak, dilute acid (e.g., 1 M citric acid) and minimize contact time. Better yet, design your synthesis to avoid acidic work-ups altogether.
-
Temperature Effects: High temperatures, especially in the presence of even trace amounts of acid or Lewis acids, can promote ring-opening.[7][8]
-
Internal Nucleophiles: Be aware that if your oxetane derivative contains an internal nucleophile (like an alcohol or amine), it can be more prone to intramolecular ring-opening, especially under acidic conditions.[7][8]
-
Reaction Conditions: Certain reagents can lead to decomposition. For example, using LiAlH₄ at temperatures above 0 °C for ester reductions on oxetane-containing molecules has been reported to cause decomposition.[5] In such cases, switching to milder reducing agents like NaBH₄ or performing the reaction at much lower temperatures (-30 to -10 °C) can be successful.[5]
| Condition to Avoid | Recommended Alternative/Mitigation | Rationale |
| Strong Acidic Work-up (e.g., HCl) | Use weak organic acids (e.g., citric acid), bicarbonate washes, or avoid acidic quench altogether. | Prevents protonation of the oxetane oxygen, which initiates ring-opening.[5] |
| High Reaction Temperatures | Maintain lowest effective temperature. | Minimizes thermal decomposition pathways.[7] |
| Strong Lewis Acids | Use milder activating agents or stoichiometric activators if necessary. | Strong Lewis acids can coordinate to the oxetane oxygen and facilitate cleavage. |
| Harsh Reducing Agents (e.g., LiAlH₄ at RT) | Use NaBH₄ or perform LiAlH₄ reductions at very low temperatures (-30 °C). | Milder conditions are less likely to induce ring-opening side reactions.[5] |
FAQ 3: My Paternò-Büchi reaction for oxetane synthesis is not scalable due to the use of UV light and low efficiency. Are there alternatives?
The classical Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be challenging to scale up due to the poor penetration of UV light through large reaction volumes and potential for side reactions.[9][10][11][12]
-
Visible Light Photocatalysis: A modern approach involves using a visible-light-mediated Paternò-Büchi reaction. This method utilizes an iridium-based photocatalyst that absorbs visible light and transfers energy to the carbonyl substrate, initiating the reaction without the need for high-energy UV light. This approach offers better scalability and safety.[10]
-
Flow Chemistry: Performing the photochemical reaction in a flow reactor can significantly improve scalability.[13] The small path length of the reactor allows for efficient and uniform irradiation of the reaction mixture, leading to higher throughput and better control over reaction parameters.
-
Alternative Synthetic Routes: If photocycloaddition remains problematic, consider alternative strategies for constructing the oxetane ring, such as:
-
Williamson etherification: As discussed in FAQ 1, this is a robust and common method.[1][2]
-
Epoxide ring expansion: Using sulfur ylides to expand an epoxide to an oxetane can be an effective, albeit sometimes complex, alternative.[13]
-
Intramolecular C-H functionalization: Recent advances have enabled the synthesis of oxetanes from alcohols via C-H activation, offering a novel disconnection.[14]
-
Section 2: Purification & Stability Challenges
Isolating the desired oxetane derivative in high purity at scale can be as challenging as the synthesis itself. This section focuses on common purification and stability issues.
FAQ 4: I'm struggling with the purification of my oxetane derivative. Standard silica gel chromatography leads to decomposition and low recovery. What should I do?
This is a classic problem stemming from the acidic nature of standard silica gel, which can cause ring-opening of sensitive oxetanes.[5]
-
Neutralize Your Silica: Before running your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 1-2% in your eluent system), and then re-equilibrate with your mobile phase. This will neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded-phase silica like diol or C18 (for reverse-phase chromatography).
-
Non-Chromatographic Methods: Whenever possible, design your synthesis to yield a product that can be purified by crystallization or distillation. This is often the most scalable and cost-effective purification method.
-
Minimize Contact Time: If chromatography is unavoidable, run the column as quickly as possible to minimize the time your product spends on the stationary phase. Using a slightly more polar solvent system can help expedite elution.
Purification Strategy Decision Flow
Caption: A workflow for selecting an appropriate purification strategy for sensitive oxetane derivatives.
FAQ 5: My synthesized oxetane derivative appears to be polymerizing upon storage or during certain reaction steps. What causes this and how can it be prevented?
Oxetanes can undergo cationic ring-opening polymerization, especially in the presence of strong acids or initiators.[15][16][17][18]
-
Trace Acid Contamination: The most common culprit is residual acid from the synthesis or work-up. Ensure the final product is thoroughly washed and free of any acidic impurities. Storing the product over a small amount of a solid, non-reactive base like potassium carbonate can help.
-
Initiators: Lewis acids are potent initiators for this polymerization.[17] Be cautious about downstream reactions that employ Lewis acids; the oxetane ring may not be stable under these conditions.
-
Monomer Purity: Impurities in the oxetane monomer itself can sometimes initiate polymerization. Ensure the purity of your material before storage.
-
Storage Conditions: Store pure oxetane derivatives in a cool, dry, and dark place.[19] For highly sensitive compounds, storage under an inert atmosphere (nitrogen or argon) is recommended. Containers should be securely sealed, but be aware that low-boiling oxetanes can build up pressure, so periodic venting may be necessary for non-pressure-rated containers.[19]
Section 3: Safety Considerations for Scale-Up
Scaling up any chemical process requires a thorough safety review. The properties of oxetanes and the reagents used in their synthesis present specific hazards that must be addressed.
FAQ 6: What are the primary safety hazards I should be aware of when scaling up oxetane synthesis?
-
Flammability: Parent oxetane and many simple derivatives are highly flammable liquids with low boiling points.[19] All scale-up operations should be conducted in a well-ventilated area (e.g., a fume hood or walk-in hood), away from ignition sources.[19] Use explosion-proof equipment and ensure all metal containers are properly grounded and bonded to prevent static discharge.[19]
-
Pressure Buildup: Due to their volatility, storing oxetanes in sealed containers can lead to significant pressure buildup, potentially causing violent rupture.[19] Use pressure-rated containers or ensure a proper venting schedule. Always open containers slowly to release pressure safely.[19]
-
Reagent Hazards: Many reagents used in oxetane synthesis are hazardous. For example, sodium hydride is highly flammable and water-reactive. Strong acids and bases are corrosive. Always consult the Safety Data Sheet (SDS) for all reagents and products and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Toxicity: Oxetane is harmful if swallowed, inhaled, or in contact with skin.[19] Avoid all personal contact and ensure adequate ventilation to prevent concentration of vapors in low-lying areas.[19]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Paternò-Büchi reaction - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 13. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 14. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. radtech.org [radtech.org]
- 17. Polyoxetane - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Managing Byproduct Formation in Oxetane Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for oxetane synthesis. Oxetanes are increasingly vital motifs in medicinal chemistry, valued as metabolically stable isosteres for gem-dimethyl and carbonyl groups.[1][2] However, the synthesis of this strained four-membered ring is often challenging, with byproduct formation being a primary obstacle to achieving high yields and purity.[3][4]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. We aim to explain the causality behind common issues and offer robust, validated solutions to help you optimize your experimental outcomes.
Part 1: Troubleshooting Guide for Common Synthesis Methods
This section directly addresses specific problems encountered during the two most prevalent methods for oxetane ring construction: the Intramolecular Williamson Ether Synthesis and the Paternò-Büchi Reaction.
Method A: Intramolecular Williamson Ether Synthesis
This classical C-O bond-forming cyclization of a 1,3-halohydrin (or a derivative with a suitable leaving group) is a workhorse method. However, the kinetics for forming a four-membered ring are significantly slower than for analogous three-, five-, or six-membered rings, making the reaction highly susceptible to competing pathways.[3]
Question 1: My Williamson etherification is giving low yields or failing completely, and I'm recovering my starting 1,3-diol or halohydrin. What's going wrong?
Answer:
This is a common issue that typically points to suboptimal reaction kinetics or deactivation of the nucleophile/electrophile.
-
Plausible Causes:
-
Insufficiently Strong Base: The pKa of the alcohol in your 1,3-halohydrin must be overcome to generate the nucleophilic alkoxide. Weak bases may not deprotonate the alcohol sufficiently to initiate the reaction.
-
Poor Leaving Group: The rate of the SN2 cyclization is highly dependent on the quality of the leaving group. A poor leaving group (e.g., -Cl compared to -OTs) will dramatically slow the desired cyclization, allowing side reactions or decomposition to occur.
-
Inappropriate Solvent: The choice of solvent is critical for an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile, reducing its reactivity.
-
Steric Hindrance: Bulky substituents near the reacting centers can impede the required backside attack for the SN2 cyclization, making the reaction prohibitively slow.[5][6]
-
-
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Base: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or DMSO are standard choices.[3] KOtBu can sometimes be more effective than NaH for challenging cyclizations.[3]
-
Improve the Leaving Group: If using a halide, consider converting the primary alcohol of your starting 1,3-diol to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs). The order of leaving group ability is critical: Triflate > Tosylate > I > Br > Cl.
-
Optimize the Solvent: Use a polar aprotic solvent such as THF, DMF, or DMSO. These solvents effectively solvate the counter-ion (e.g., Na⁺) but not the alkoxide, enhancing its nucleophilicity.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier for the 4-exo-tet cyclization. Monitor carefully, as excessive heat can promote elimination byproducts.
-
Question 2: My main byproduct is not recovered starting material, but a mixture of an alkene and an aldehyde/ketone. How can I prevent this?
Answer:
You are observing the classic competing side reaction in oxetane synthesis: the Grob fragmentation .[3][7] This is an E2 elimination pathway that breaks the C1-C2 bond instead of forming the desired C-O bond.
-
Plausible Causes:
-
Mechanism: The Grob fragmentation is favored when the C-C bond and the C-LG (leaving group) bond can align in an anti-periplanar conformation. This concerted electronic rearrangement is kinetically competitive with the SN2 cyclization.[3]
-
Substrate Structure: Substrates that can easily adopt the required anti-periplanar geometry or that form stable alkenes and carbonyl compounds are particularly prone to fragmentation.
-
Reaction Conditions: High temperatures and sterically hindered bases can favor elimination over substitution.
-
-
Troubleshooting Steps & Solutions:
-
Lower the Reaction Temperature: Fragmentation often has a higher activation energy than cyclization. Running the reaction at 0 °C or even lower can significantly suppress the elimination pathway.
-
Choose a Less Hindered Base: While a strong base is necessary, a very bulky base might preferentially act as a proton shuttle for elimination rather than just a deprotonating agent. If using KOtBu, consider switching to NaH.
-
Modify the Substrate: If possible, introduce substituents that create a steric bias against the anti-periplanar alignment needed for fragmentation. This is a substrate-dependent solution.
-
Use a One-Pot Procedure: Some protocols, like the one-pot Appel reaction followed by base treatment starting from a 1,3-diol, can generate the halohydrin in situ under conditions that immediately favor cyclization, minimizing the lifetime of the intermediate and its opportunity to fragment.[3]
-
Troubleshooting & Visualization
The decision-making process for optimizing the Williamson etherification can be visualized as a workflow.
Caption: Troubleshooting workflow for intramolecular Williamson ether synthesis.
The competing Grob fragmentation mechanism is illustrated below.
Caption: The Grob fragmentation pathway competing with oxetane formation.
Reference Data: Impact of Conditions on Williamson Cyclization
| Starting Material | Base | Leaving Group | Solvent | Temp. | Oxetane Yield | Fragmentation Yield | Reference |
| 3-bromo-1-propanol | NaH | Br | THF | Reflux | ~60% | Variable | [3] |
| 1,3-propanediol | KOtBu | OTs (from TsCl) | DMSO | 130 °C | Good | Low | [3] |
| Substituted 1,3-diol | NaH | OMs (from MsCl) | THF | RT | 84% | Not Reported | [3] |
| Primary alcohol | KOtBu | Vinylsulfonium | MeCN | 60 °C | 42-56% | Minor E2 byproduct | [8] |
Method B: Paternò-Büchi Reaction
This photochemical [2+2] cycloaddition between an alkene and an excited carbonyl compound is a powerful method for constructing highly substituted oxetanes.[9][10] However, its outcome is highly dependent on the photophysical properties of the reactants.
Question 1: My Paternò-Büchi reaction has very low conversion, even after prolonged irradiation. What is limiting the reaction?
Answer:
Low conversion in a photochemical reaction points to an issue with light absorption, energy transfer, or quenching of the excited state.
-
Plausible Causes:
-
Incorrect Wavelength: The carbonyl compound must be excited to its n,π* excited state (singlet or triplet) to initiate the reaction.[9] If the light source does not emit at the required wavelength for this transition, no reaction will occur.
-
Improper Reaction Vessel: Standard borosilicate glass (Pyrex) absorbs most UV light below ~300 nm. If your carbonyl compound absorbs in this region, a quartz vessel is mandatory.[11]
-
Quenching: Dissolved oxygen is an efficient quencher of triplet excited states. If your reaction proceeds via a triplet mechanism, failure to degas the solvent will severely inhibit the reaction.
-
Low Intersystem Crossing Efficiency: If the reaction requires the triplet state, but the excited singlet carbonyl has a low efficiency of intersystem crossing (ISC) to the triplet state, the reaction will be slow.
-
-
Troubleshooting Steps & Solutions:
-
Verify Wavelength: Check the UV-Vis absorption spectrum of your carbonyl compound. Ensure your lamp (e.g., medium-pressure mercury lamp) has strong emission lines in the required absorption region.
-
Use a Quartz Vessel: For any irradiation below ~300 nm, switch to a quartz reaction vessel.
-
Degas the Solution: Thoroughly degas the reaction mixture before and during irradiation by bubbling argon or nitrogen through it for at least 30 minutes.[11]
-
Use a Triplet Sensitizer: If a triplet pathway is desired, you can add a sensitizer like acetone or benzophenone. These compounds efficiently absorb light, cross to their triplet state, and then transfer that energy to your carbonyl substrate, populating its reactive triplet state.
-
Question 2: The reaction works, but I get a mixture of regioisomers. How can I control the regioselectivity?
Answer:
Regioselectivity in the Paternò-Büchi reaction is determined by the stability of the 1,4-diradical intermediate that forms after the initial bond formation between the excited carbonyl oxygen and the alkene.[12][13]
-
Plausible Causes:
-
Biradical Stability: The reaction proceeds via the most stable diradical intermediate. The excited carbonyl's oxygen atom will typically add to the alkene carbon that results in the more stable radical on the adjacent carbon (e.g., tertiary > secondary > primary).[13] If the stability difference between the two possible diradicals is small, a mixture of products will result.
-
Singlet vs. Triplet Pathway: Reactions from the singlet excited state can sometimes be more concerted and show different selectivity than triplet-mediated reactions, which proceed via discrete diradical intermediates.[12]
-
-
Troubleshooting Steps & Solutions:
-
Analyze Electronic Effects: Use an alkene with clear electronic bias. Electron-rich alkenes (like enol ethers) often show high regioselectivity.[9][14] The carbonyl oxygen adds to the more electron-rich carbon of the double bond.
-
Control the Reaction Pathway: As mentioned above, using a triplet sensitizer can force the reaction to proceed exclusively through the triplet manifold. This often provides a more predictable (though not always more selective) outcome based on diradical stability.
-
Solvent Effects: The polarity of the solvent can influence the lifetime and behavior of the diradical or any charge-transfer intermediates, potentially altering the product ratio. Experiment with a range of solvents from nonpolar (benzene, hexane) to polar aprotic (acetonitrile).[15]
-
Visualization of the Paternò-Büchi Mechanism
Caption: Paternò-Büchi reaction pathway via the triplet state (T₁).
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic method should I choose for my target oxetane?
The choice depends heavily on your target structure and available starting materials.
-
Intramolecular Williamson Ether Synthesis is generally preferred for simpler, less substituted oxetanes or when a specific stereocenter from a 1,3-diol precursor needs to be incorporated. It is reliable if the substrate is not prone to Grob fragmentation.[3]
-
The Paternò-Büchi Reaction excels in creating complex, highly substituted oxetanes that are difficult to access otherwise. It is the go-to method for reacting carbonyls with electron-rich alkenes like furans or enol ethers.[2][9]
Q2: How should I purify my oxetane, and what should I watch out for?
Standard column chromatography on silica gel is the most common method. However, be aware of the following:
-
Acid Sensitivity: Oxetanes can be sensitive to acid.[16] If your product is sensitive, or if the silica gel is particularly acidic, it can be neutralized by pre-treating it with a solution of triethylamine in your eluent system.
-
Volatility: Parent oxetane and simple alkyl-substituted oxetanes can be quite volatile. Care should be taken during solvent removal under reduced pressure.
-
Byproduct Removal: Aldehydes from Grob fragmentation can sometimes be removed with a sodium bisulfite wash. Unreacted diols are typically very polar and will remain at the baseline on a silica gel column.
Q3: How stable are oxetanes to common laboratory reagents?
Oxetane stability is a key feature in their use as medicinal chemistry motifs.
-
Stable towards: Bases (e.g., NaOH, KOtBu), mild acids, nucleophiles, and many reducing agents (e.g., NaBH₄, H₂/Pd).[16]
-
Unstable towards: Strong acids (e.g., conc. H₂SO₄) and some Lewis acids, which can catalyze ring-opening or polymerization.[16] This is an important consideration for deprotection steps in a larger synthetic sequence.
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 5. youtube.com [youtube.com]
- 6. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Oxetane Synthesis through the Paternò-Büchi Reaction | MDPI [mdpi.com]
- 15. Oxetane synthesis [organic-chemistry.org]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Enhancing Regioselectivity in Oxetane Ring Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for enhancing the regioselectivity of reactions involving the versatile but often challenging oxetane ring. Drawing from established principles and recent advancements, this resource offers troubleshooting guides, foundational knowledge, and best-practice protocols to help you navigate your experimental hurdles.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core principles that govern the regioselective opening of unsymmetrically substituted oxetanes. A firm grasp of these concepts is the first step toward troubleshooting and optimizing your reactions.
Q1: What are the primary factors governing the regioselectivity of oxetane ring-opening reactions?
A1: The regioselectivity of oxetane ring-opening is primarily a tug-of-war between two major influences: steric effects and electronic effects .[1][2] The outcome of the reaction—that is, whether a nucleophile attacks the more substituted (C2) or less substituted (C3) carbon of the oxetane ring—depends on which of these effects dominates under the specific reaction conditions.
-
Steric Control: This is often the default pathway, especially with strong, "hard" nucleophiles under neutral or basic conditions. The nucleophile will preferentially attack the less sterically hindered carbon atom, leading to the formation of a primary alcohol.[1]
-
Electronic Control: This pathway becomes significant under acidic conditions (either Brønsted or Lewis acid catalysis). The acid activates the oxetane by protonating or coordinating to the ring oxygen. This creates a partial positive charge (or in the extreme, a full carbocation) on the adjacent carbons. The more substituted carbon can better stabilize this positive charge, making it more electrophilic and thus the preferred site of attack for weaker nucleophiles.[1]
Q2: How do Lewis acids and Brønsted acids differ in their influence on regioselectivity?
A2: Both Lewis and Brønsted acids are used to activate the oxetane ring, but they can lead to different outcomes based on their mechanism of action.[3][4]
-
Brønsted Acids: These protonate the oxetane oxygen, leading to a positively charged intermediate. Strong Brønsted acids can promote the formation of a more carbocation-like transition state, strongly favoring nucleophilic attack at the more substituted carbon that can better stabilize the positive charge.[3][5] However, very strong acids can sometimes lead to side reactions like polymerization or decomposition.[6]
-
Lewis Acids: These coordinate to the oxygen atom, withdrawing electron density and making the ring more susceptible to nucleophilic attack.[7] The choice of Lewis acid is critical. "Hard" Lewis acids (e.g., BF₃·OEt₂) tend to form a strong bond with the oxygen, leading to a more Sₙ2-like attack at the less hindered carbon. In contrast, bulky or "soft" Lewis superacids like B(C₆F₅)₃ or Al(C₆F₅)₃ can promote a more Sₙ1-like pathway, favoring attack at the more substituted carbon by stabilizing the developing positive charge.[8][9]
Q3: What is the role of the nucleophile in determining the site of attack?
A3: The nature of the nucleophile is a critical determinant of regioselectivity.
-
Strong, "Hard" Nucleophiles: Organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, and strong nitrogen nucleophiles typically favor attack at the less sterically hindered carbon atom.[1]
-
Weak, "Soft" Nucleophiles: Alcohols, water, and halides are generally weaker nucleophiles and often require acid catalysis to react.[1] In these catalyzed reactions, they will typically attack the more electronically activated carbon (the more substituted one).[1]
-
Intramolecular Nucleophiles: When the nucleophile is part of the same molecule, the regioselectivity can be influenced by the formation of a stable 5- or 6-membered ring during the transition state.
Q4: How do substituents on the oxetane ring direct regioselectivity?
A4: Substituents have a profound impact on regioselectivity through both steric and electronic means.
-
Steric Hindrance: Bulky substituents will sterically disfavor attack at the carbon to which they are attached.
-
Electronic Effects: Electron-donating groups (e.g., alkyl, aryl) will stabilize a positive charge on an adjacent carbon, promoting nucleophilic attack at that site under acidic conditions. Conversely, electron-withdrawing groups can destabilize a developing positive charge, favoring attack at the other carbon.
-
Chelating Groups: Substituents containing a Lewis basic site (e.g., a hydroxyl or ether group) can chelate to a Lewis acid catalyst.[10] This can lock the conformation of the substrate and direct the incoming nucleophile to a specific face and position of the oxetane ring.[11][12]
Section 2: Troubleshooting Guides - Common Experimental Challenges
This section provides a structured approach to diagnosing and solving common problems encountered during regioselective oxetane reactions.
Problem 1: Poor or Non-Existent Regioselectivity in a Lewis Acid-Catalyzed Reaction
-
Symptoms: You obtain a mixture of products resulting from nucleophilic attack at both C2 and C3 of the oxetane ring, with no significant preference for either.
-
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution(s) |
| Inappropriate Lewis Acid | The chosen Lewis acid may not be sufficiently strong or bulky to promote a highly Sₙ1- or Sₙ2-differentiated pathway. For example, a mid-range Lewis acid might activate the ring just enough to allow both pathways to compete. | To favor attack at the more substituted carbon: Switch to a bulkier, more powerful Lewis superacid like Al(C₆F₅)₃ or B(C₆F₅)₃.[8] To favor attack at the less substituted carbon: Use a less sterically demanding Lewis acid or consider non-acidic conditions if your nucleophile is strong enough. |
| Solvent Effects | Polar, coordinating solvents (e.g., THF, acetonitrile) can compete with the oxetane for binding to the Lewis acid, reducing its effective strength and leading to a loss of selectivity. | Switch to a non-coordinating solvent such as toluene, dichloromethane, or hexanes. This will allow for a stronger interaction between the Lewis acid and the oxetane. |
| Temperature Control | Higher reaction temperatures can provide enough energy to overcome the activation barrier for the less favored pathway, resulting in a mixture of regioisomers. | Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). This will amplify the energetic differences between the two competing pathways, favoring the one with the lower activation energy. |
Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity in oxetane ring-opening reactions.
Problem 2: Unexpected Side Reactions (e.g., Polymerization, Decomposition)
-
Symptoms: You observe low yields of the desired product, and your crude NMR or LC-MS shows a complex mixture of products, often with a baseline hump indicative of polymer formation.
-
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution(s) |
| Excessive Catalyst Loading | Too much Lewis or Brønsted acid can lead to uncontrolled cationic ring-opening polymerization, where opened oxetane molecules act as nucleophiles, attacking other activated oxetanes.[6][13] | Reduce the catalyst loading significantly. Start with 1-5 mol% and titrate up if necessary. For very strong superacids, loadings as low as 0.5-1 mol% can be effective.[8] |
| High Reaction Temperature | Elevated temperatures can accelerate side reactions, especially polymerization, which often has a higher activation energy than the desired nucleophilic addition. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider adding the catalyst slowly at a low temperature to control the initial exotherm. |
| Presence of Water | Trace amounts of water can react with strong Lewis acids to generate potent Brønsted acids, which are highly effective at initiating polymerization.[5] | Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended. |
| Substrate Instability | Some substituted oxetanes are inherently unstable to strongly acidic conditions and may decompose or rearrange.[14] | If reducing catalyst loading and temperature is ineffective, consider a milder catalyst or a different synthetic strategy that avoids strongly acidic conditions. |
Problem 3: Reversal of Expected Regioselectivity
-
Symptoms: The major product you isolate is the one you predicted to be the minor product based on simple steric or electronic arguments.
-
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution(s) |
| Chelation Control | A functional group on your substrate (e.g., -OH, -OMe, -NH₂) is coordinating to the Lewis acid, creating a rigid cyclic intermediate that directs the nucleophile to an otherwise disfavored position.[10][11] | To leverage chelation: Choose a Lewis acid known to form strong chelates (e.g., MgBr₂, ZnCl₂). To disrupt chelation: Use a non-chelating Brønsted acid or a Lewis acid with very bulky ligands that prevent bidentate coordination. |
| HSAB Principle | The Hard and Soft Acids and Bases (HSAB) principle can sometimes override other factors. A "soft" nucleophile may preferentially attack a "soft" electrophilic site, even if it is more sterically hindered. | This is a more complex issue that may require a deeper analysis of the electronic structure of your substrate and nucleophile. Computational modeling can be helpful here. |
| Neighboring Group Participation | A nearby functional group may be participating in the reaction, forming a transient intermediate that leads to an unexpected stereochemical or regiochemical outcome.[9] | Carefully examine the structure of your substrate for any groups that could act as internal nucleophiles or stabilizing agents for an unusual intermediate. |
Diagram of Chelation Control
Caption: Chelation of a Lewis acid (M) by a substituent (X) directs nucleophilic attack.
Section 3: Experimental Protocols - Best Practices
This section provides a model protocol for a regioselective ring-opening reaction.
Protocol: Regioselective Opening of 2-Aryloxetane with Methanol using Al(C₆F₅)₃
This protocol is adapted from methodologies demonstrating the use of Lewis superacids to achieve high regioselectivity for attack at the more substituted carbon.[8]
Materials:
-
2-Phenyloxetane (1.0 eq)
-
Tris(pentafluorophenyl)alane, Al(C₆F₅)₃ (1 mol%)
-
Anhydrous Methanol (1.2 eq)
-
Anhydrous Toluene (to make a 0.1 M solution)
-
Anhydrous NaHCO₃ (for quenching)
-
Anhydrous MgSO₄ (for drying)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-phenyloxetane (e.g., 134 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) to dissolve the substrate.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Catalyst Addition: In a separate vial, prepare a stock solution of Al(C₆F₅)₃ in anhydrous toluene (e.g., 5.1 mg/mL). Add the appropriate amount of the catalyst solution (e.g., 1.0 mL of the stock solution for 0.01 mmol, 1 mol%) to the reaction flask dropwise.
-
Nucleophile Addition: Add anhydrous methanol (e.g., 48 mg, 1.2 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Transfer the mixture to a separatory funnel, and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-methoxy-3-phenylpropan-1-ol.
Section 4: Advanced Concepts
Q: How can computational chemistry be used to predict regioselectivity?
A: Computational tools, particularly Density Functional Theory (DFT), are increasingly used to predict the outcomes of organic reactions.[15] For oxetane ring-opening, calculations can:
-
Model Transition States: By calculating the energies of the transition states for both the C2 and C3 attack pathways, one can predict which pathway is kinetically favored. A lower transition state energy corresponds to a faster reaction rate.[8]
-
Analyze Charge Distribution: Calculations can map the partial charges on the atoms of the activated oxetane-acid complex, identifying the most electrophilic carbon atom.
-
Evaluate Steric Hindrance: The 3D models of the transition states can visually and quantitatively represent the steric interactions that may favor one pathway over another.
These predictive models help in the rational selection of catalysts and reaction conditions, saving valuable experimental time.[16]
References
- 1. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polyoxetane - Wikipedia [en.wikipedia.org]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. ddd.uab.cat [ddd.uab.cat]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. public.websites.umich.edu [public.websites.umich.edu]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 14. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. optibrium.com [optibrium.com]
Validation & Comparative
comparative analysis of 3-Ethyloxetane-3-carboxylic acid and its cyclobutane analog
An In-Depth Comparative Analysis for Medicinal Chemists: 3-Ethyloxetane-3-carboxylic Acid vs. its Cyclobutane Analog
In the landscape of modern drug discovery, the strategic incorporation of small, saturated ring systems is a cornerstone of molecular design. These motifs offer a powerful tool to navigate the complexities of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhance target engagement, and secure novel intellectual property. Among these, the oxetane ring has emerged as a particularly valuable scaffold.[1][2] This guide provides a detailed comparative analysis of this compound and its direct carbocyclic counterpart, 1-ethylcyclobutane-1-carboxylic acid, offering field-proven insights for researchers, scientists, and drug development professionals.
We will dissect the nuanced differences in structure, physicochemical properties, and metabolic stability, supported by experimental data and established chemical principles, to illuminate the rationale for choosing one scaffold over the other in a drug design campaign.
Part 1: Structural and Conformational Disparities
The fundamental difference between the two molecules lies in the replacement of a methylene group (-CH₂-) in the cyclobutane ring with an oxygen atom to form the oxetane. This seemingly simple substitution has profound consequences for the molecule's three-dimensional shape and electronic properties.
-
This compound: The oxetane is a four-membered heterocycle characterized by significant ring strain (approx. 25.5 kcal/mol).[3] Unlike cyclobutane, the presence of the oxygen atom and its lone pairs reduces gauche interactions, resulting in a significantly smaller puckering angle (approx. 8.7°), making the ring nearly planar.[3][4] This planarity, combined with the defined bond angles of the sp³-hybridized C3 center, provides a rigid and predictable orientation for the ethyl and carboxylic acid substituents.
-
1-Ethylcyclobutane-1-carboxylic Acid: The cyclobutane ring, while also strained, alleviates some of its torsional strain by adopting a distinctly puckered or "butterfly" conformation.[5][6] This puckering is more pronounced than in oxetane, with a dihedral angle of about 30°.[3] The ring is also dynamic, capable of undergoing "ring-flipping" between two equivalent puckered conformations, which can influence how the substituents interact with a biological target.[7]
Caption: Structural differences between the oxetane and cyclobutane analogs.
Part 2: A Head-to-Head Comparison of Physicochemical Properties
The choice between these two analogs in a medicinal chemistry program is most often dictated by the need to fine-tune key physicochemical properties that govern a drug's behavior. The introduction of the oxygen atom in the oxetane ring is a transformative change, leading to a cascade of beneficial modifications.[8][9]
| Property | This compound | 1-Ethylcyclobutane-1-carboxylic acid | Rationale for Difference & Impact in Drug Discovery |
| Molecular Weight | 130.14 g/mol [10] | 128.17 g/mol [11] | Negligible difference. Both are small scaffolds, ideal for maintaining low molecular weight in lead optimization. |
| Polarity | Higher | Lower | The electronegative oxygen atom in the oxetane ring creates a significant dipole moment, increasing overall molecular polarity.[4][9] This is a primary driver for many of the other property improvements. |
| Lipophilicity (LogP) | Lower | Higher (Predicted LogP: 1.5)[11] | Increased polarity directly translates to lower lipophilicity. Replacing a carbocycle with an oxetane is a well-established strategy to reduce LogP/LogD, which can mitigate issues like off-target toxicity and high plasma protein binding.[9][12] |
| Aqueous Solubility | Significantly Higher | Lower | The ability of the oxetane's oxygen to act as a hydrogen-bond acceptor, coupled with its greater polarity, drastically improves interactions with water.[13][14] This can be the difference between a compound that can be formulated for oral delivery and one that cannot. Replacing a gem-dimethyl group (a non-polar surrogate for the cyclobutane core) with an oxetane can boost solubility by a factor of 4 to over 4000.[12][13][15] |
| Acidity (pKa) | More Acidic (Lower pKa) | Less Acidic (Higher pKa) | The electron-withdrawing inductive effect of the oxetane oxygen atom stabilizes the carboxylate anion, making the carboxylic acid a stronger acid (lower pKa).[12][16] This can be crucial for modulating a drug's charge state at physiological pH, affecting permeability and target binding. |
| Hydrogen Bonding | Acts as an H-bond acceptor | No H-bond acceptor capability | The oxygen lone pairs in the oxetane provide an additional point for hydrogen bonding with biological targets (e.g., enzyme active sites), potentially increasing potency and selectivity.[9] This feature is completely absent in the cyclobutane analog. |
| Metabolic Stability | Higher | Lower | Oxetanes are generally more resistant to metabolic degradation by cytochrome P450 (CYP) enzymes compared to carbocycles.[1][15] The C-H bonds on the cyclobutane ring are more susceptible to oxidative metabolism. The oxetane ring can act as a "metabolic shield," blocking or shielding vulnerable sites on a molecule.[1] |
Part 3: Synthesis and Chemical Reactivity
Both molecules are accessible through established synthetic routes, though the strategies differ based on the ring system being formed.
Synthesis of this compound
A common and efficient method involves the oxidation of a readily available alcohol precursor. This approach leverages the stability of the oxetane ring under specific oxidative conditions.
Protocol: Oxidation of 3-Ethyl-3-hydroxymethyloxetane
This protocol is based on a general process for oxidizing 3-hydroxymethyl-oxetanes.[17]
-
Catalyst Preparation: To a reaction vessel, add a suitable palladium and/or platinum catalyst (e.g., 5% Pt on carbon) suspended in water.
-
Reaction Setup: Add 3-ethyl-3-hydroxymethyloxetane to the catalyst suspension.
-
Alkaline Medium: Make the aqueous medium alkaline by adding a base such as sodium hydroxide (NaOH) solution.
-
Oxidation: While stirring vigorously, introduce oxygen gas (or air) into the reaction mixture. Maintain the temperature between 40-50°C. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Monitoring: Monitor the reaction progress by measuring oxygen uptake. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, filter off the catalyst. Acidify the aqueous filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum. A yield of over 85% can be expected.[17]
Causality Behind Experimental Choices:
-
Noble Metal Catalyst (Pd/Pt): These catalysts are highly efficient for the selective oxidation of primary alcohols to carboxylic acids in the presence of oxygen as the terminal oxidant.
-
Aqueous Alkaline Medium: The alkaline conditions facilitate the deprotonation of the alcohol, making it more susceptible to oxidation. It also keeps the resulting carboxylic acid in its soluble salt form (carboxylate), preventing it from deactivating the catalyst surface.
-
Temperature Control: Maintaining a moderate temperature (40-50°C) ensures a reasonable reaction rate without promoting side reactions or degradation of the strained oxetane ring.
Synthesis of 1-Ethylcyclobutane-1-carboxylic acid
The synthesis of the cyclobutane analog typically involves building the four-membered ring first, followed by functionalization. A classic approach is the malonic ester synthesis.
-
Cyclobutane Formation: Diethyl malonate is reacted with 1,3-dibromopropane in the presence of a strong base (e.g., sodium ethoxide) to form diethyl cyclobutane-1,1-dicarboxylate.[18]
-
Alkylation: The resulting dicarboxylate is then deprotonated with a base, and the resulting enolate is alkylated with an ethyl halide (e.g., ethyl iodide) to introduce the ethyl group at the C1 position.
-
Hydrolysis and Decarboxylation: The tri-substituted ester is then subjected to saponification (hydrolysis with a strong base like NaOH) followed by acidification and heating. This process hydrolyzes both ester groups and induces decarboxylation of one of the carboxylic acid groups to yield the final product, 1-ethylcyclobutane-1-carboxylic acid.
Caption: High-level overview of synthetic pathways.
Part 4: Implications and Strategic Application in Drug Discovery
The data presented clearly demonstrates that this compound offers a superior profile for addressing common challenges in lead optimization. It is not merely a structural analog but a strategic tool for property modulation.
When to Choose this compound:
A medicinal chemist would select the oxetane-containing scaffold when a lead compound exhibits:
-
Poor Aqueous Solubility: The oxetane is a powerful hydrophilicity-enhancing motif.[14]
-
High Metabolic Clearance: If metabolism occurs at or near the target position, the oxetane can serve as a robust metabolic shield, increasing the compound's half-life.[1][2]
-
High Lipophilicity (High LogP/LogD): To reduce the risk of off-target effects and improve the overall ADME profile, the oxetane is an excellent choice for lowering lipophilicity.[8]
-
Need for Additional Target Interactions: The hydrogen bond-accepting oxygen can be exploited to form new, potency-enhancing interactions within a target's binding site.[9]
-
Problematic Basicity of a Proximal Amine: While not present in this specific acid, if an amine were adjacent to this scaffold, the oxetane's inductive effect would lower the amine's pKa, a common strategy to mitigate hERG liability or improve permeability.[12]
When to Consider 1-Ethylcyclobutane-1-carboxylic acid:
The cyclobutane analog remains a valid choice under specific circumstances:
-
Scaffold Hopping: When the primary goal is to replace a flexible chain with a rigid, sp³-rich scaffold to explore new chemical space and improve conformational rigidity, without a need for increased polarity.
-
Lipophilic Pocket Filling: If the target's binding site has a well-defined lipophilic pocket, the more non-polar nature of the cyclobutane ring may be advantageous for maximizing van der Waals interactions.
-
Avoiding Potential Ring-Opening Reactivity: Although generally stable, the strained oxetane ring can be susceptible to ring-opening under strongly acidic or nucleophilic conditions. If such liabilities are a concern for a specific therapeutic area or formulation, the more chemically inert cyclobutane ring might be preferred.
Conclusion
While this compound and 1-ethylcyclobutane-1-carboxylic acid are close structural relatives, their utility in drug discovery is vastly different. The cyclobutane analog serves as a classic sp³-rich, rigid scaffold. However, the oxetane analog is a multifunctional, property-enhancing tool. Its ability to simultaneously improve aqueous solubility, increase metabolic stability, lower lipophilicity, and offer an additional hydrogen-bond accepting vector makes it a superior choice in most lead optimization campaigns.[8][9][14] The strategic deployment of the oxetane motif, as exemplified by this comparison, is a testament to the growing sophistication of molecular design in the pursuit of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloalkanes [ch.ic.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. Conformational analysis | PDF [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 1-Ethylcyclobutane-1-carboxylic acid | C7H12O2 | CID 21996033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxetanes - Enamine [enamine.net]
- 15. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 16. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 17. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
A Critical Evaluation of 3-Ethyloxetane-3-carboxylic Acid as a Carbonyl Isostere in Drug Discovery
A Senior Application Scientist's Guide to Efficacy, Physicochemical Properties, and Experimental Validation
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their drug-like properties is a cornerstone of successful drug development. The carboxylic acid moiety, while often crucial for target engagement through its ability to form key hydrogen bonds and salt bridges, frequently introduces liabilities such as poor metabolic stability, limited cell permeability, and potential for toxicity.[1][2] This has led to an extensive search for suitable bioisosteres—functional groups that mimic the essential physicochemical and steric properties of a carboxylic acid while mitigating its drawbacks.
This guide provides an in-depth validation of 3-Ethyloxetane-3-carboxylic acid as a promising, yet nuanced, carbonyl and carboxylic acid isostere. We will objectively compare its performance against a parent carboxylic acid and a well-established isostere, the 1H-tetrazole, supported by experimental data and detailed protocols for researchers and drug development professionals. The oxetane ring, a four-membered heterocycle, has gained significant traction as a versatile motif in drug discovery, often used to replace gem-dimethyl or carbonyl groups to improve properties like aqueous solubility and metabolic stability.[3][4][5] Its incorporation as part of a carboxylic acid surrogate presents a compelling strategy for fine-tuning molecular properties.[6][7]
The Rationale: Why Consider an Oxetane-Based Isostere?
The fundamental premise of isosteric replacement is to retain or improve biological activity while optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[8] The this compound scaffold is intriguing for several reasons:
-
Three-Dimensionality: Unlike the planar carboxylic acid or tetrazole ring, the puckered oxetane introduces a distinct three-dimensional vector. This can be exploited to probe novel interactions within a binding pocket or to disrupt undesirable planar stacking interactions.
-
Modulation of Acidity: The electron-withdrawing nature of the oxetane oxygen can influence the acidity (pKa) of the carboxylic acid, potentially altering its ionization state at physiological pH compared to a simple alkyl carboxylic acid.
-
Physicochemical Diversification: The oxetane motif is known to reduce lipophilicity (LogP/LogD) compared to a gem-dimethyl group and influence hydrogen bonding capacity, offering a tool to enhance solubility.[9][10]
-
Metabolic Stability: The strained oxetane ring is often more metabolically robust than other functionalities.[9]
However, the choice of any isostere is context-dependent and requires rigorous experimental validation.[2] A critical consideration for oxetane-carboxylic acids is their potential for instability, as some have been shown to isomerize into lactones under certain conditions, a factor that must be carefully evaluated during synthesis and storage.[11][12][13]
Comparative Physicochemical Properties
To validate the efficacy of this compound, we must compare its key physicochemical properties against a standard carboxylic acid and a common isostere like tetrazole. For this guide, we will use a matched molecular pair analysis based on a phenylpropionic acid scaffold, a common template for such studies.[7]
| Property | Phenylpropionic Acid (Parent) | 2-(1H-Tetrazol-5-yl)ethylbenzene (Isostere 1) | 3-Ethyl-3-(phenylmethyl)oxetane-3-carboxylic Acid (Proposed Isostere 2) | Rationale for Change |
| pKa | ~4.8 | ~4.7[14] | Expected ~4.5 - 4.7 | The oxetane's inductive effect may slightly increase acidity. Tetrazoles are well-known to closely mimic the pKa of carboxylic acids.[14] |
| LogD (pH 7.4) | ~1.5 (Calculated) | ~1.4 - 1.6[15] | Expected ~1.0 - 1.3 | The polar oxetane ring typically reduces lipophilicity, which can improve aqueous solubility.[9] Tetrazoles are often slightly more lipophilic than their carboxylate counterparts when ionized.[2] |
| Polar Surface Area (PSA) | 37.3 Ų | 49.6 Ų | ~46.6 Ų | The additional oxygen atom in the oxetane ring increases the PSA, potentially impacting membrane permeability. |
Note: Data for the proposed isostere is estimated based on known effects of the oxetane motif. Experimental validation is crucial.
Experimental Validation Workflow
A self-validating system requires a clear, logical progression from synthesis to biological evaluation. The causality behind this workflow is to ensure that any observed changes in biological activity can be rationally attributed to the specific isosteric replacement.
Caption: A typical experimental workflow for comparing bioisosteres.
Protocol 1: Synthesis of this compound
This protocol is adapted from methodologies described for the synthesis of 3-alkyloxetane-3-carboxylic acids.[16] The key is the oxidation of the corresponding hydroxymethyl oxetane.
Causality: This two-step process starts from a commercially available precursor, allowing for a controlled and scalable synthesis. The choice of a catalytic oxidation in an aqueous alkaline medium is designed to be efficient for primary alcohols while minimizing harsh conditions that could lead to the degradation of the strained oxetane ring.
Materials:
-
3-Ethyl-3-(hydroxymethyl)oxetane
-
Sodium hydroxide (NaOH)
-
Palladium on carbon (5% Pd/C)
-
Oxygen gas (O₂) or air
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a temperature-controlled reaction vessel equipped with a gas inlet and stirrer, dissolve 3-Ethyl-3-(hydroxymethyl)oxetane (1 eq.) in a 1 M aqueous solution of NaOH (2.5 eq.).
-
Add the 5% Pd/C catalyst (approx. 1-2% by weight of the starting material).
-
Heat the mixture to 50-60°C.
-
Introduce a steady stream of oxygen or air into the reaction mixture with vigorous stirring. Monitor the oxygen uptake.
-
Continue the reaction for 2-4 hours or until oxygen uptake ceases. Monitor reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter off the catalyst through a pad of celite. Wash the celite pad with a small amount of deionized water.
-
Transfer the filtrate to a beaker and cool in an ice bath.
-
Slowly acidify the solution to pH 2-3 with concentrated HCl. A precipitate may form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Crucial Step: Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, ensuring no isomerization to a lactone has occurred.
Protocol 2: Comparative In Vitro Evaluation
To assess the efficacy of the isosteric replacement, a biological assay is required where the carboxylic acid functionality is known to be important for activity. For this example, we will consider a hypothetical G-protein coupled receptor (GPCR), the "Carboxylate Receptor X" (CRX), where an acidic group is a key pharmacophoric feature for ligand binding.
Causality: A radioligand binding assay provides a direct measure of the compound's affinity for the target receptor. By comparing the inhibition constant (Ki) of the parent compound and its isosteres, we can directly quantify the impact of the structural change on target engagement.
Materials:
-
Cell membranes prepared from cells expressing CRX.
-
Radioligand specific for CRX (e.g., [³H]-Ligand Y).
-
Test compounds (Parent, Tetrazole Isostere, Oxetane Isostere) dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation fluid and vials.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 25 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).
-
Add 25 µL of the test compound dilutions to the appropriate wells.
-
Add 50 µL of the radioligand at a concentration close to its dissociation constant (Kd).
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation.
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ values for each compound by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value for each compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
Interpreting the Results: A Decision-Making Framework
The data gathered from these experiments allows for a rational assessment of the this compound isostere.
Caption: Decision framework for evaluating the isostere's success.
The replacement of a carboxylic acid with an isostere is a powerful, albeit complex, strategy in drug design.[6][17] this compound represents a non-classical isostere that offers unique structural and physicochemical properties compared to traditional surrogates like tetrazoles.[2][14] Its three-dimensional character and potential to favorably modulate solubility and metabolic stability make it a valuable tool in the medicinal chemist's arsenal.[3][18] However, its utility is not universal and is highly dependent on the specific biological target and molecular scaffold.[2] Potential liabilities, such as the inherent stability of the oxetane-acid linkage, must be rigorously assessed.[12] The experimental framework provided in this guide offers a robust system for validating its efficacy, enabling researchers to make data-driven decisions in the pursuit of safer and more effective therapeutics.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design | Semantic Scholar [semanticscholar.org]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxetane-2-carboxylic acid (864373-47-7) for sale [vulcanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
The Oxetane Advantage: A Comparative Guide to Metabolic Stability in Drug Development
For researchers, scientists, and drug development professionals, the pursuit of metabolically stable drug candidates is a critical endeavor. A compound's susceptibility to metabolism can dictate its pharmacokinetic profile, influencing its efficacy, dosing regimen, and potential for adverse effects. In recent years, the incorporation of the oxetane moiety—a four-membered cyclic ether—into drug candidates has emerged as a powerful strategy to enhance metabolic stability and other crucial physicochemical properties. This guide provides an in-depth, objective comparison of the metabolic stability of oxetane-containing drugs versus their non-oxetane analogues, supported by experimental data and detailed methodologies.
The Rise of the Oxetane in Medicinal Chemistry
The oxetane ring is a compact, polar, and three-dimensional structural motif that has gained significant traction in drug discovery.[1][2] Its value lies in its ability to serve as a bioisostere for commonly used functional groups that are often metabolic liabilities, such as gem-dimethyl and carbonyl groups.[3] By replacing these groups with an oxetane, medicinal chemists can strategically modulate a molecule's properties to overcome pharmacokinetic challenges.[4][5]
The introduction of an oxetane can lead to a cascade of beneficial effects, including:
-
Improved Metabolic Stability: By blocking or shielding metabolically vulnerable sites, the oxetane ring can significantly reduce the rate of metabolic degradation.[6][7]
-
Enhanced Aqueous Solubility: The inherent polarity of the oxetane's ether oxygen can lead to substantial improvements in a compound's solubility.[1]
-
Reduced Lipophilicity: Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts, which can be advantageous for reducing off-target effects.
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane can decrease the basicity of adjacent amines, a useful tactic for mitigating hERG channel liability.[8]
Mechanisms of Enhanced Metabolic Stability
The primary mechanism by which oxetanes enhance metabolic stability is through metabolic switching . Many drug candidates are metabolized by the cytochrome P450 (CYP) family of enzymes, which are a major source of drug-drug interactions.[6][9] The introduction of an oxetane ring can redirect the metabolic pathway away from CYP-mediated oxidation towards other, often slower, metabolic routes.[10] One such pathway is hydrolysis by microsomal epoxide hydrolase (mEH), which can open the oxetane ring to form a diol.[6][10] This shift in metabolic fate can lead to a more predictable and favorable pharmacokinetic profile.
Additionally, the oxetane ring is generally more resistant to metabolic attack than the functional groups it replaces. For instance, the C-H bonds of a gem-dimethyl group can be susceptible to hydroxylation by CYP enzymes, a process that is often blocked by the introduction of the more stable oxetane ring.[2][8]
Comparative Metabolic Stability: A Data-Driven Analysis
The enhanced metabolic stability of oxetane-containing compounds has been demonstrated in numerous studies. The following tables summarize quantitative data from in vitro microsomal stability assays, comparing the intrinsic clearance (CLint) of oxetane-containing compounds with their non-oxetane analogues. A lower CLint value indicates greater metabolic stability.
| Compound Pair | Non-Oxetane Analogue | CLint (μL/min/mg protein) in HLM | Oxetane-Containing Analogue | CLint (μL/min/mg protein) in HLM | Fold Improvement | Reference |
| mTOR Inhibitor | Isopropyl-substituted | High (exact value not provided) | GDC-0349 (Oxetane-substituted) | Favorable free plasma clearance | N/A | [4] |
| SYK Inhibitor | Morpholine-containing | High (extensive oxidative metabolism) | Lanraplenib (N-oxetane piperazine) | Improved metabolic stability | N/A | [11] |
| ALDH1A Inhibitor | Pyrazolopyrimidinone | Poor metabolic stability | Oxetane-containing analogue | Improved metabolic stability | N/A | [4] |
| MMP-13 Inhibitor | Methyl-substituted | Poor metabolic stability | Oxetanyl derivative | Significantly improved metabolic stability | N/A | [4] |
| MNK Inhibitor | Methyl-substituted | Not specified | Oxetane-substituted | Stable in human and mouse liver microsomes | N/A | [4] |
*HLM: Human Liver Microsomes
Note: While many studies report qualitative improvements in metabolic stability, direct side-by-side quantitative CLint data for parent and oxetane-containing analogues can be challenging to find in single publications. The table above reflects the reported improvements, with the understanding that direct numerical comparisons are not always available in the cited literature.
Experimental Protocols for Assessing Metabolic Stability
To experimentally validate the metabolic stability of a compound, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a cornerstone of early drug discovery for evaluating the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.[5]
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (from human or other species) on ice.
-
Prepare a NADPH-regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer).
-
Prepare a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
In a 96-well plate, add buffer and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add the quenching solution to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporter systems.
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in a suspension of hepatocytes.
Methodology:
-
Preparation of Cells and Reagents:
-
Prepare a stock solution of the test compound.
-
Thaw cryopreserved hepatocytes and determine cell viability and density.
-
Resuspend hepatocytes in incubation medium to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).
-
Prepare a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Pre-incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Initiate the assay by adding the test compound to the wells.
-
At designated time points, add the quenching solution.
-
-
Sample Analysis and Data Interpretation:
-
The sample analysis and data interpretation steps are similar to the microsomal stability assay, with the CLint value being expressed as µL/min/10^6 cells.
-
Visualizing the Metabolic Shift: A Conceptual Pathway
The introduction of an oxetane can fundamentally alter the metabolic fate of a drug molecule. The following diagram illustrates a conceptual metabolic pathway, comparing a hypothetical non-oxetane compound primarily metabolized by CYP3A4 with its oxetane-containing analogue, which is shunted towards metabolism by mEH.
Conclusion
The strategic incorporation of an oxetane moiety is a proven and effective strategy in modern drug discovery for enhancing the metabolic stability of drug candidates. By acting as a bioisostere for metabolically labile groups and redirecting metabolism away from major CYP450 pathways, oxetanes can significantly improve a compound's pharmacokinetic profile. The data-driven approach outlined in this guide, supported by robust in vitro experimental protocols, provides a framework for researchers to rationally design and evaluate the metabolic stability of novel therapeutic agents. As the quest for safer and more effective medicines continues, the "oxetane advantage" will undoubtedly play an increasingly important role in the development of the next generation of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. chimia.ch [chimia.ch]
- 3. baranlab.org [baranlab.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 7. When Cofactors Aren’t X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 10. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
A Comparative Guide to Oxetane-3-Carboxylic Acid and its 3-Ethyl Derivative: Assessing the Impact of C3-Alkylation on Physicochemical Properties
Introduction: The Strategic Value of the Oxetane Motif
In modern medicinal chemistry, the oxetane ring has emerged as a valuable structural motif.[1] Its unique combination of properties—a compact, three-dimensional, and polar core—allows for the subtle yet impactful modulation of a drug candidate's physicochemical profile.[1][2] Oxetanes are frequently employed as bioisosteres for carbonyls or gem-dimethyl groups, often leading to improvements in aqueous solubility, metabolic stability, and lipophilicity.[2][3] This guide provides a comparative analysis of the parent oxetane-3-carboxylic acid and its C3-alkylated analogue, 3-ethyloxetane-3-carboxylic acid. We will explore, through established principles and supporting experimental frameworks, how the simple addition of an ethyl group at the C3 position can significantly alter key drug-like properties, offering a powerful tool for lead optimization.
Structural and Physicochemical Property Analysis
The introduction of an ethyl group at the 3-position of the oxetane-3-carboxylic acid core induces predictable, yet profound, changes in the molecule's interaction with its environment. This substitution directly impacts lipophilicity, solubility, and metabolic stability—three pillars of a successful drug candidate profile.
dot
graph TD {
rankdir="LR";
node [shape=none, margin=0];
subgraph "Oxetane-3-carboxylic acid"
A[
];
end
subgraph "this compound"
B[
];
end
A -- "+ CH2CH3 Group" --> B;
}
idot
Caption: Structural comparison of the parent acid and its 3-ethyl derivative.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties.
-
Causality: The ethyl group is a non-polar, aliphatic substituent. Its addition to the oxetane core increases the molecule's overall hydrocarbon character. Consequently, this compound is expected to be more lipophilic than its parent compound. This translates to a higher octanol-water partition coefficient (LogP) and, for the ionized species at physiological pH, a higher distribution coefficient (LogD).
-
Implications: An increase in lipophilicity can enhance membrane permeability, potentially improving oral absorption. However, excessive lipophilicity can lead to undesirable outcomes, such as increased binding to plasma proteins, reduced aqueous solubility, and greater susceptibility to metabolic breakdown by cytochrome P450 enzymes.[4]
Aqueous Solubility
The ability of a compound to dissolve in an aqueous medium is fundamental for its administration and subsequent absorption in the gastrointestinal tract.
-
Causality: There is an inverse relationship between lipophilicity and aqueous solubility. The increased lipophilicity conferred by the ethyl group in this compound is predicted to decrease its solubility in aqueous buffers compared to the more polar parent acid. While the oxetane's ether oxygen and the carboxylic acid group are excellent hydrogen bond acceptors and donors, the bulky, hydrophobic ethyl group can disrupt the favorable solvation shell of water molecules.[2][5]
-
Implications: A reduction in solubility can pose significant challenges for formulation and may limit bioavailability.[6] Therefore, the potential benefits of increased lipophilicity must be carefully balanced against the risk of diminished solubility.
Metabolic Stability
The susceptibility of a drug candidate to enzymatic degradation is a key factor in determining its half-life and dosing regimen.
-
Causality: The introduction of the ethyl group provides a new potential site for Phase I metabolism. The methylene (-CH2-) and methyl (-CH3) groups are susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to hydroxylated metabolites. The parent compound, lacking this alkyl chain, may exhibit greater metabolic stability at the C3 position. The gem-disubstitution at C3 can sterically hinder metabolic attack on the adjacent oxetane ring carbons.[4]
-
Implications: While potentially a metabolic liability, this new site could also serve a strategic purpose, diverting metabolism away from another, more critical part of a larger drug molecule. Assessing the metabolic fate of both compounds is crucial for understanding their pharmacokinetic profiles.
Comparative Data Summary
The table below summarizes the expected and reported properties of the two compounds. Note that experimental values can vary based on the specific conditions used for measurement.
| Property | Oxetane-3-carboxylic Acid | This compound | Rationale for Change |
| Molecular Formula | C4H6O3[7][8] | C6H10O3[9] | Addition of a C2H4 group |
| Molecular Weight | 102.09 g/mol [7][8] | 130.14 g/mol [9] | Increased mass from the ethyl group |
| Predicted pKa | ~3.88[10] | ~3.9-4.1 | Weak inductive effect of the ethyl group may slightly increase pKa |
| Predicted cLogP | Negative | Positive | The hydrophobic ethyl group significantly increases lipophilicity |
| Aqueous Solubility | Slightly soluble[10] | Expected to be lower | Increased lipophilicity generally leads to decreased aqueous solubility |
| Metabolic Stability | Higher at C3 position | Potentially lower due to the ethyl group | Ethyl group introduces a site for CYP-mediated oxidation |
Experimental Protocols for Property Verification
To empirically validate the predicted differences, the following standardized protocols are recommended.
Determination of Lipophilicity (LogD) by Shake-Flask Method
This protocol is considered the "gold standard" for LogD measurement.[11][12]
dot graph TD { A[Start: Compound Stock in DMSO] --> B{Prepare Octanol/Buffer Phases}; B --> C{Add Stock to Phases}; C --> D{Shake to Equilibrium (2h)}; D --> E{Allow Phase Separation (Overnight)}; E --> F{Sample Both Phases}; F --> G{Quantify by LC-MS}; G --> H[Calculate LogD]; H --> I[End: Report Value];
} idot Caption: Workflow for Shake-Flask LogD determination.
Methodology:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Saturate this buffer with 1-octanol and, conversely, saturate 1-octanol with the PBS buffer by mixing them vigorously for 24 hours and allowing them to separate.[13]
-
Compound Preparation: Prepare 10 mM stock solutions of each test compound in dimethyl sulfoxide (DMSO).[11]
-
Partitioning: In a glass vial, combine 1 mL of the pre-saturated 1-octanol and 1 mL of the pre-saturated PBS. Add 10 µL of the compound's DMSO stock solution.
-
Equilibration: Cap the vials and shake them at room temperature for at least 2 hours to facilitate partitioning.[14] Allow the vials to stand undisturbed overnight to ensure complete phase separation.[14]
-
Sampling and Analysis: Carefully withdraw an aliquot from the aqueous (bottom) and octanol (top) layers. Dilute each aliquot into a suitable solvent (e.g., acetonitrile/water) and quantify the compound concentration using a validated LC-MS/MS method.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12]
Kinetic Aqueous Solubility by Nephelometry
This high-throughput method is ideal for early-stage drug discovery.[6][15]
Methodology:
-
Stock Solution Preparation: Create a serial dilution of each compound in DMSO, typically ranging from 20 mM down to low µM concentrations.
-
Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of each DMSO stock concentration into the wells of a 96-well microplate.[16]
-
Solubility Measurement: Using an automated liquid handler, add aqueous buffer (e.g., PBS, pH 7.4) to each well to reach a final DMSO concentration of 1-2%.[17]
-
Incubation and Reading: Mix the plate and incubate at room temperature for 2 hours.[16] Measure the turbidity (light scattering) of each well using a nephelometer.[16]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the nephelometry reading is not significantly different from the buffer-only control wells.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to Phase I metabolism by CYP enzymes.[18][19]
Methodology:
-
Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) and a solution of the NADPH cofactor.[20]
-
Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM (final protein concentration 0.5 mg/mL) and buffer at 37°C.[18][20]
-
Initiation of Reaction: Add the test compound (final concentration 1 µM) to the mixture.[20] Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[18] A parallel incubation without NADPH serves as a negative control.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.[18]
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.
-
Calculation: Plot the natural logarithm of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[20]
Conclusion and Strategic Implications
The addition of a 3-ethyl group to oxetane-3-carboxylic acid is a subtle structural modification with significant and predictable consequences for key drug-like properties. This change invariably increases lipophilicity, which can be advantageous for membrane permeability but often comes at the cost of reduced aqueous solubility. Furthermore, the ethyl group introduces a potential soft spot for oxidative metabolism, impacting the compound's pharmacokinetic profile.
For the drug development professional, the choice between these two scaffolds is a strategic one:
-
Oxetane-3-carboxylic acid is the preferred starting point when aiming for higher aqueous solubility and potentially greater metabolic stability.
-
This compound becomes a valuable tool when a moderate increase in lipophilicity is required to, for example, improve cell penetration or fill a hydrophobic pocket in a target protein, with the understanding that this may introduce solubility or metabolism liabilities that need to be addressed.
Ultimately, the objective comparison of these building blocks, validated by the robust experimental protocols detailed herein, empowers researchers to make informed decisions, accelerating the optimization of drug candidates with tailored and improved physicochemical properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 28562-68-7: 3-methyloxetane-3-carboxylic acid [cymitquimica.com]
- 6. enamine.net [enamine.net]
- 7. Oxetane-3-carboxylic Acid | 114012-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Oxetane-3-carboxylic Acid | CymitQuimica [cymitquimica.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. 3-OXETANECARBOXYLIC ACID | 114012-41-8 [chemicalbook.com]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. mttlab.eu [mttlab.eu]
- 20. mercell.com [mercell.com]
A Senior Application Scientist's Guide to the Experimental Validation of Predicted Physicochemical Properties of 3-Ethyloxetane-3-carboxylic acid
Introduction: The Imperative for Empirical Data in Drug Discovery
In modern drug discovery, the pressure to accelerate timelines and reduce costs has led to a heavy reliance on in silico predictions for the physicochemical properties of novel chemical entities. While computational models are invaluable for initial screening, they are not a substitute for rigorous experimental validation. This guide focuses on 3-Ethyloxetane-3-carboxylic acid, a molecule of interest due to the unique conformational constraints and potential for improved metabolic stability offered by the oxetane ring.[1] We will explore the experimental methodologies required to validate its predicted properties, comparing it with structurally related alternatives to provide a comprehensive physicochemical profile. This document is intended for researchers, scientists, and drug development professionals who understand that robust empirical data is the bedrock of successful therapeutic development.
A critical consideration for oxetane-carboxylic acids is their potential for instability, with some isomers prone to spontaneous rearrangement into lactones.[2][3] This underscores the necessity of empirical characterization to ensure data integrity and the viability of the chemical scaffold in a drug development program.
Comparative Physicochemical Properties: Predicted vs. Experimental
The following table summarizes the predicted physicochemical properties of this compound and its comparators, alongside the experimental data to be determined. This comparative approach provides essential context for evaluating the molecule's potential advantages and liabilities.
| Property | This compound (Predicted) | This compound (Experimental) | 3-Methyloxetane-3-carboxylic acid (Comparator)[4] | Cyclohexanecarboxylic acid (Comparator) |
| Molecular Weight | 130.14 g/mol [5][] | TBD | 116.12 g/mol | 128.17 g/mol |
| pKa | ~4-5 | TBD | TBD | ~4.9 |
| logP | TBD | TBD | TBD | 1.96 |
| Aqueous Solubility | TBD | TBD | TBD | 2.3 g/100 mL |
| Melting Point | TBD (Solid at RT)[5] | TBD | White to off-white solid | 31 °C |
Experimental Protocols for Physicochemical Characterization
The following sections detail the step-by-step experimental protocols for determining the key physicochemical properties of this compound. The rationale behind the choice of methodology is provided to offer insight into best practices for generating reliable and reproducible data.
Determination of Acid Dissociation Constant (pKa)
The pKa is a critical parameter that influences a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. For a carboxylic acid, an accurate pKa value is fundamental.
Chosen Method: Potentiometric Titration
This is a high-precision and widely accepted method for pKa determination.[7] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 5 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of deionized, carbonate-free water. If solubility is limited, a co-solvent such as methanol may be used, and the pKa in the aqueous medium can be determined by extrapolation.[7]
-
Instrument Calibration: Calibrate a high-precision pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration: Place the analyte solution in a temperature-controlled vessel and immerse the calibrated pH electrode. Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette.
-
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest slope on the titration curve. The pKa is the pH at the half-equivalence point.[8]
Causality and Trustworthiness: The use of carbonate-free water is crucial to prevent interference from atmospheric CO2, which can affect the shape of the titration curve and lead to inaccurate pKa values.[7] Calibration of the pH meter with multiple standard buffers ensures the accuracy of the pH measurements across the titration range.
Determination of the Octanol-Water Partition Coefficient (logP)
LogP is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Chosen Method: Shake-Flask Method
This is the "gold standard" for logP determination, providing a direct measure of the compound's partitioning between n-octanol and water at equilibrium.[9]
Experimental Workflow:
Caption: Workflow for logP determination using the shake-flask method.
Step-by-Step Protocol:
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and water by shaking them together for 24 hours and then allowing them to separate.
-
Partitioning: Dissolve a known quantity of this compound in the aqueous phase (buffered to a pH at least 2 units below the pKa to ensure the compound is in its neutral form). Add an equal volume of the saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning. Allow the phases to separate completely.
-
Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Causality and Trustworthiness: Using mutually saturated phases is critical to prevent volume changes during the experiment, which would affect the concentration measurements. Analyzing the concentration in both phases provides a mass balance and confirms the accuracy of the determination.
Determination of Aqueous Solubility
Solubility is a fundamental property that dictates the bioavailability of orally administered drugs.[10][11][12] Poor aqueous solubility is a major hurdle in drug development.
Chosen Method: Thermodynamic Solubility via Shake-Flask Method
This method determines the equilibrium solubility, which is the most relevant measure for biopharmaceutical applications.[13]
Experimental Workflow:
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Protocol:
-
Slurry Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker for 24 to 48 hours to ensure equilibrium is reached. It is crucial that excess solid remains visible at the end of the equilibration period.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it if necessary, and determine the concentration of the dissolved compound using a validated HPLC-UV method.
-
Reporting: The measured concentration is the thermodynamic solubility of the compound under the specified conditions.
Causality and Trustworthiness: Allowing sufficient time for equilibration (24-48 hours) is essential to ensure that the measured concentration represents the true thermodynamic solubility and not a transient, supersaturated state.[13] The continued presence of excess solid confirms that the solution is indeed saturated.
Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid compound.[14][15][16]
Chosen Method: Capillary Melting Point Determination
This is a standard, reliable, and widely used technique for determining the melting point of a crystalline solid.[16]
Experimental Workflow:
Caption: Workflow for melting point determination by the capillary method.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.
-
Capillary Packing: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the sealed end, to a height of 2-3 mm.
-
Measurement: Place the packed capillary into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 15-20°C below the anticipated melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[17]
Causality and Trustworthiness: A slow heating rate near the melting point is critical for an accurate determination. Rapid heating can cause a lag between the thermometer reading and the actual temperature of the sample, leading to an erroneously high and broad melting range. A sharp melting range (e.g., 0.5-1°C) is a strong indicator of high purity.[17]
Conclusion
The experimental validation of predicted physicochemical properties is a non-negotiable step in the progression of any new chemical entity toward a drug candidate. The protocols outlined in this guide for this compound provide a robust framework for generating the high-quality, empirical data necessary for informed decision-making in drug discovery. By systematically measuring pKa, logP, solubility, and melting point, and comparing these values to relevant alternatives, researchers can build a comprehensive profile of this promising scaffold, ensuring that subsequent development efforts are built on a solid foundation of scientific integrity.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Oxetane-2-carboxylic acid (864373-47-7) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 28562-68-7: 3-methyloxetane-3-carboxylic acid [cymitquimica.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Discovery solubility measurement and assessment with drug development in mind - OAK Open Access Archive [oak.novartis.com]
- 12. rheolution.com [rheolution.com]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. mt.com [mt.com]
- 16. Determination of Melting Point [unacademy.com]
- 17. chm.uri.edu [chm.uri.edu]
side-by-side comparison of different synthetic routes to 3-alkyloxetane-3-carboxylic acids
Introduction: The Rising Prominence of Oxetanes in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valuable structural motif in modern medicinal chemistry.[1] Its unique combination of properties—a strained yet stable ring system, a polar core that can act as a hydrogen bond acceptor, and its ability to serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups—offers chemists a powerful tool to modulate the physicochemical properties of drug candidates.[2][3] Introducing an oxetane can favorably impact aqueous solubility, metabolic stability, lipophilicity, and even the basicity of nearby functional groups.[1]
Among the various substituted oxetanes, 3-alkyloxetane-3-carboxylic acids are particularly important building blocks. The presence of both a lipophilic alkyl group and a polar carboxylic acid on a quaternary center provides a versatile scaffold for further chemical elaboration in drug development programs. This guide provides a side-by-side comparison of three distinct synthetic strategies for accessing these valuable compounds, offering insights into the underlying principles, experimental protocols, and relative merits of each approach to aid researchers in selecting the optimal route for their specific needs.
Route 1: Direct Oxidation of 3-Alkyl-3-hydroxymethyloxetanes
This approach is arguably the most direct and efficient method for the synthesis of 3-alkyloxetane-3-carboxylic acids, provided the corresponding 3-alkyl-3-hydroxymethyloxetane precursor is available. The strategy relies on the selective oxidation of the primary alcohol to a carboxylic acid without cleavage of the strained oxetane ring.
Core Principles and Mechanistic Insights
The key to this transformation is the use of a heterogeneous catalyst, typically palladium or platinum on a carbon support, in an aqueous alkaline medium under an oxygen atmosphere.[4][5] The alkaline conditions (e.g., aqueous sodium hydroxide) are crucial for deprotonating the primary alcohol to form an alkoxide, which is more susceptible to oxidation. The reaction is believed to proceed through a catalytic cycle on the metal surface, involving the formation of an aldehyde intermediate which is then further oxidized to the carboxylate salt. The presence of promoters, such as bismuth salts, can significantly enhance the reaction rate and selectivity.[4] The final carboxylic acid is obtained by simple acidification of the reaction mixture. This method is often high-yielding and avoids the use of harsh or stoichiometric oxidizing agents.
Experimental Protocol: Synthesis of 3-Methyl-oxetane-3-carboxylic Acid
The following protocol is adapted from the procedure described in patent EP0247485B1.[5]
Materials:
-
3-Methyl-3-hydroxymethyloxetane
-
5% Palladium on activated charcoal (Pd/C)
-
2.2 M Aqueous Sodium Hydroxide (NaOH)
-
Oxygen gas
-
50% Sulfuric Acid (H₂SO₄)
-
Methyl isobutyl ketone (MIBK)
-
Water
Procedure:
-
To a reaction vessel equipped with a stirrer, gas inlet, and temperature control, add 3-methyl-3-hydroxymethyloxetane (11.6 g, 0.1 mol) and 2.2 M aqueous sodium hydroxide solution (100 ml).
-
Add 5% Pd/C catalyst (1.0 g).
-
Heat the mixture to 80°C with vigorous stirring.
-
Introduce a stream of oxygen gas into the reaction mixture.
-
Monitor the reaction progress by oxygen uptake. The reaction is typically complete when oxygen consumption ceases (approx. 2-3 hours).
-
Cool the reaction mixture to room temperature and filter off the catalyst. The catalyst can be washed with water and reused.
-
Acidify the filtrate to pH 1 with 50% sulfuric acid.
-
Extract the aqueous layer with methyl isobutyl ketone (2 x 50 ml).
-
Combine the organic extracts and remove the solvent under reduced pressure to yield 3-methyl-oxetane-3-carboxylic acid.
Expected Yield: ~99%
Workflow Diagram
Caption: Workflow for the direct oxidation route.
Route 2: Intramolecular Cyclization via Williamson Ether Synthesis
This classic approach builds the oxetane ring from an acyclic precursor. For 3-alkyloxetane-3-carboxylic acids, a suitable starting material is a derivative of 2-alkyl-2-(hydroxymethyl)-1,3-propanediol, where the future carboxylic acid is protected, typically as an ester.
Core Principles and Mechanistic Insights
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide or sulfonate in an SN2 reaction.[6] In this intramolecular variant, the nucleophilic alkoxide and the electrophilic leaving group are present in the same molecule. The key is to selectively functionalize one of the primary hydroxyl groups of a 1,3-diol precursor to install a good leaving group (e.g., tosylate, mesylate, or halide). The remaining hydroxyl group is then deprotonated with a strong, non-nucleophilic base (e.g., sodium hydride) to form the alkoxide, which attacks the carbon bearing the leaving group, closing the four-membered ring.[7] The reaction is highly efficient for forming 3,3-disubstituted oxetanes from sterically accessible precursors.
Experimental Protocol: Synthesis of 3-Methyl-oxetane-3-carboxylic Acid (Multi-step)
This protocol is a representative sequence based on established transformations.
Step 2a: Synthesis of Diethyl 2,2-bis(hydroxymethyl)propanoate This step involves the protection of a commercially available acid.
-
To a solution of 2,2-bis(hydroxymethyl)propionic acid in ethanol, add a catalytic amount of sulfuric acid.
-
Heat the mixture at reflux for several hours.
-
After cooling, neutralize the acid, and extract the diethyl ester product. Purify by distillation or chromatography.
Step 2b: Monotosylation
-
Dissolve diethyl 2,2-bis(hydroxymethyl)propanoate in pyridine or dichloromethane at 0°C.
-
Slowly add one equivalent of p-toluenesulfonyl chloride (TsCl).
-
Stir the reaction at 0°C and allow it to slowly warm to room temperature overnight.
-
Work up the reaction by adding water and extracting the product. Purify by column chromatography to isolate the monotosylated product.
Step 2c: Intramolecular Cyclization
-
Dissolve the monotosylated diol in anhydrous THF.
-
Add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0°C.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with water and extract the product, ethyl 3-methyl-oxetane-3-carboxylate. Purify by chromatography.
Step 2d: Saponification
-
Dissolve the ethyl ester from the previous step in a mixture of THF, methanol, and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Heat the mixture at reflux until the ester hydrolysis is complete.
-
Cool the mixture, acidify with a strong acid (e.g., HCl), and extract the final product, 3-methyl-oxetane-3-carboxylic acid.
Workflow Diagram
Caption: Workflow for the intramolecular cyclization route.
Route 3: Derivatization of Oxetan-3-one
This strategy utilizes the commercially available and versatile building block, oxetan-3-one. The approach involves building the 3-alkyl and 3-carboxy functionalities onto the pre-formed oxetane ring. A plausible, though multi-step, sequence involves a Reformatsky reaction followed by deoxygenation and hydrolysis.
Core Principles and Mechanistic Insights
The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that uses an organozinc reagent derived from an α-haloester.[3][8] Zinc metal inserts into the carbon-halogen bond of the α-haloester to form a zinc enolate. This enolate is sufficiently nucleophilic to add to the carbonyl group of a ketone, such as oxetan-3-one, to form a β-hydroxy ester.[2] The resulting tertiary alcohol is a key intermediate. The hydroxyl group must then be removed. A common method for deoxygenation is the Barton-McCombie reaction, which involves conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate) followed by radical-mediated reduction with a tin hydride. Finally, the ester is hydrolyzed to the target carboxylic acid.
Experimental Protocol: Synthesis of 3-Ethyl-oxetane-3-carboxylic Acid (Multi-step)
This protocol is a representative sequence based on established transformations.
Step 3a: Reformatsky Reaction
-
Activate zinc dust by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.
-
In a flask, add the activated zinc and a crystal of iodine in anhydrous THF.
-
Add a small amount of a mixture of oxetan-3-one and ethyl bromoacetate in THF to initiate the reaction.
-
Once initiated, add the remaining mixture dropwise while gently heating to maintain reflux.
-
After the addition is complete, continue refluxing until the zinc is consumed.
-
Cool the reaction and quench with saturated aqueous ammonium chloride. Extract the product, ethyl 3-hydroxy-3-(carboxymethyl)oxetane, and purify.
Step 3b: Deoxygenation (via Barton-McCombie)
-
To a solution of the β-hydroxy ester in an appropriate solvent (e.g., pyridine or DMAP in dichloromethane), add sodium hydride, followed by carbon disulfide. After stirring, add methyl iodide to form the xanthate ester.
-
Dissolve the purified xanthate ester in toluene. Add tributyltin hydride (Bu₃SnH) and a radical initiator like AIBN.
-
Heat the mixture at reflux for several hours.
-
Cool the reaction and remove the tin byproducts (e.g., by washing with aqueous KF). Purify the product, ethyl 3-ethyloxetane-3-carboxylate, by chromatography.
Step 3c: Saponification
-
Hydrolyze the resulting ester using the procedure described in Step 2d (LiOH or NaOH in aqueous alcohol) to yield the final product, 3-ethyl-oxetane-3-carboxylic acid.
Workflow Diagram
Caption: Workflow for the derivatization of oxetan-3-one.
Side-by-Side Comparison
| Feature | Route 1: Direct Oxidation | Route 2: Intramolecular Cyclization | Route 3: Derivatization of Oxetan-3-one |
| Number of Steps | 1 (from 3-alkyl-3-hydroxymethyloxetane) | 4-5 (from a di-hydroxy acid precursor) | 3-4 (from oxetan-3-one) |
| Overall Yield | Very High (often >95%)[4][5] | Moderate (yields for each step multiply) | Low to Moderate (multi-step, challenging reactions) |
| Starting Materials | 3-Alkyl-3-hydroxymethyloxetane (may require synthesis) | Substituted diols/triols (can be complex to synthesize) | Oxetan-3-one (commercially available) |
| Scalability | High; suitable for industrial scale. | Moderate; multi-step nature can be challenging to scale. | Low; use of toxic reagents (e.g., tin hydrides) is a concern. |
| Key Advantages | Highly efficient, atom-economical, simple procedure. | Builds complexity from simple acyclic precursors, good control. | Utilizes a common, readily available building block. |
| Key Disadvantages | Requires a specific, pre-functionalized starting material. | Long synthetic sequence, potential for low overall yield. | Multi-step, involves hazardous reagents, low overall yield. |
| Ideal Application | Large-scale synthesis when the precursor alcohol is available. | When the acyclic precursor is readily accessible and Route 1 is not an option. | Exploratory chemistry and small-scale synthesis of novel analogs. |
Conclusion and Outlook
The synthesis of 3-alkyloxetane-3-carboxylic acids can be approached from several distinct strategic directions.
-
Route 1 (Direct Oxidation) stands out as the most superior method in terms of efficiency, yield, and scalability. For any research program requiring significant quantities of a specific 3-alkyloxetane-3-carboxylic acid, the development of a synthetic route to the corresponding 3-alkyl-3-hydroxymethyloxetane precursor is a worthwhile investment.
-
Route 2 (Intramolecular Cyclization) offers a more foundational approach, building the strained ring system from the ground up. While longer and likely lower-yielding overall, it provides flexibility and control, starting from acyclic materials. It is a robust and reliable strategy when the direct precursor for Route 1 is not available.
-
Route 3 (Derivatization of Oxetan-3-one) is a valuable tool for diversification. Starting from a common intermediate allows for the parallel synthesis of various analogs. However, the multi-step nature and the often-harsh conditions required for subsequent transformations make it less suitable for large-scale production.
The choice of synthetic route will ultimately depend on the specific goals of the research program, the scale of the synthesis, and the availability of starting materials. As the importance of the oxetane motif continues to grow, the development of even more efficient and versatile methods for accessing key building blocks like 3-alkyloxetane-3-carboxylic acids will remain an area of active investigation.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 5. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reformatsky Reaction [organic-chemistry.org]
Performance Evaluation of 3-Ethyloxetane-3-carboxylic acid in GPR84-Mediated Biological Assays: A Comparative Guide
Introduction: The Rationale for Evaluating 3-Ethyloxetane-3-carboxylic acid as a Modulator of GPR84
In the landscape of modern drug discovery, the strategic incorporation of novel chemical scaffolds is paramount to unlocking new therapeutic potentials and overcoming the limitations of existing pharmacophores. Oxetanes, strained four-membered cyclic ethers, have emerged as a valuable motif in medicinal chemistry. Their unique physicochemical properties—such as improved solubility, metabolic stability, and reduced lipophilicity—make them attractive bioisosteres for commonly used functional groups like gem-dimethyl or carbonyl groups.[1][2][3] The introduction of an oxetane ring can significantly enhance the drug-like properties of a molecule.[4]
This guide focuses on the hypothetical evaluation of a novel oxetane-containing compound, This compound (hereafter referred to as Compound X ). Given its structural features, particularly the presence of a carboxylic acid moiety, we hypothesize that Compound X may interact with G protein-coupled receptors (GPCRs) that are endogenously activated by fatty acids. A prime candidate for such an interaction is the G protein-coupled receptor 84 (GPR84) , a receptor for medium-chain fatty acids that is predominantly expressed in immune cells and is implicated in inflammatory processes.[5][6]
The activation of GPR84 is associated with pro-inflammatory responses, making it a compelling target for therapeutic intervention in a range of inflammatory and fibrotic diseases.[5][7][8] This guide provides a comprehensive evaluation of Compound X's performance in a series of biological assays designed to characterize its activity at the GPR84 receptor. For a robust comparison, its performance will be benchmarked against two well-characterized reference compounds:
Through a systematic series of in vitro assays, we will dissect the potential of Compound X as a modulator of GPR84, providing a clear, data-driven comparison of its efficacy and mechanism of action.
GPR84 Signaling Pathway
GPR84 is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate downstream signaling cascades, including the phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium.[6][12] Additionally, GPR84 activation can lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling.[2][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLPG1205 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. atsjournals.org [atsjournals.org]
- 6. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GPR-84 antagonists (Galapagos/RWTH-University Hospital Aachen) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 13. researchgate.net [researchgate.net]
A Comparative Study of the Hydrogen Bonding Capacity of Oxetanes Versus Other Saturated Heterocycles: A Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the nuanced control of intermolecular interactions is paramount. Among these, the hydrogen bond stands as a critical determinant of molecular recognition, conformation, and physicochemical properties. The strategic incorporation of heterocyclic scaffolds that can modulate a molecule's hydrogen bonding profile is a key strategy in the design of novel therapeutics and functional materials. This guide provides an in-depth comparative analysis of the hydrogen bonding capacity of oxetanes against other common saturated heterocycles, namely tetrahydrofuran (THF), azetidine, and thietane. By synthesizing experimental data and theoretical insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in scaffold selection.
The Significance of Hydrogen Bonding in Molecular Design
Hydrogen bonds, the electrostatic attraction between a hydrogen atom covalently bonded to a highly electroneg -bonding capacity of a molecule dictates its solubility, permeability, metabolic stability, and, crucially, its affinity and selectivity for a biological target. The ability to fine-tune these properties through the judicious choice of chemical architecture is a cornerstone of rational drug design. Saturated heterocycles offer a three-dimensional framework that can present hydrogen bond acceptors and donors in specific spatial orientations, influencing the molecule's interaction with its environment.
Understanding Hydrogen Bond Basicity: Key Parameters
To quantitatively compare the hydrogen bond acceptor strength of different heterocycles, we will utilize two key experimental parameters:
-
pKBHX: This scale measures the hydrogen bond basicity of a compound in a nonpolar solvent (typically carbon tetrachloride) using a reference hydrogen bond donor (usually 4-fluorophenol). A higher pKBHX value indicates a stronger hydrogen bond acceptor.
-
Kamlet-Taft β Parameter: This solvatochromic parameter quantifies a solvent's ability to act as a hydrogen bond acceptor. A larger β value signifies a stronger hydrogen bond acceptor.
Comparative Analysis of Hydrogen Bonding Capacity
The ability of a heterocycle to accept a hydrogen bond is primarily dictated by the availability and accessibility of the lone pairs of electrons on the heteroatom. Ring strain, electronegativity of the heteroatom, and the surrounding electronic environment all play crucial roles in modulating this property.
Oxetane: A Superior Hydrogen Bond Acceptor
The four-membered oxetane ring exhibits a significant degree of ring strain (approximately 25.5 kcal/mol), which is considerably higher than that of its five-membered counterpart, tetrahydrofuran (THF) (approximately 5.6 kcal/mol). This strain leads to a C-O-C bond angle of around 90°, a substantial deviation from the ideal tetrahedral angle of 109.5°. This geometric constraint forces the oxygen's lone pair orbitals to have a higher degree of p-character and protrude more from the ring, making them more accessible for hydrogen bonding.
Experimental data confirms the enhanced hydrogen bond acceptor strength of oxetane. The pKBHX value for oxetane is 1.36, which is notably higher than that of THF at 1.28[1]. This indicates that oxetane forms stronger hydrogen bonds than THF in a non-polar environment. This enhanced basicity makes oxetane a bioisosteric replacement for carbonyl groups in some contexts, offering similar hydrogen bonding capabilities with improved metabolic stability.
Tetrahydrofuran (THF): The Five-Membered Benchmark
Tetrahydrofuran is a commonly employed five-membered cyclic ether with a lower ring strain than oxetane. Its C-O-C bond angle is closer to the ideal tetrahedral angle, resulting in less exposed oxygen lone pairs compared to oxetane. While still a competent hydrogen bond acceptor, its capacity is demonstrably weaker than that of oxetane. This is reflected in its lower pKBHX value of 1.28[1]. The Kamlet-Taft β parameter for THF is 0.55, further quantifying its hydrogen bond accepting ability[2].
Azetidine: The Nitrogen Analogue
Thietane: The Sulfur Enigma
Thietane, the sulfur-containing four-membered heterocycle, presents a more complex case. Sulfur is less electronegative than oxygen, which might suggest increased lone pair availability. However, the larger size of the sulfur atom and the longer C-S bonds lead to a less strained ring compared to oxetane. The diffuse nature of sulfur's 3p orbitals also results in weaker, more polarizable hydrogen bonds compared to those formed with oxygen or nitrogen. Experimental data on the hydrogen bond basicity of thietane is scarce, suggesting it is a less commonly explored scaffold in this context. However, based on the general principles of hydrogen bonding, it is expected to be a weaker hydrogen bond acceptor than oxetane and azetidine.
Quantitative Comparison of Hydrogen Bonding Parameters
| Heterocycle | Structure | pKBHX[1] | Kamlet-Taft β | pKa of Conjugate Acid | Key Structural Features |
| Oxetane | 1.36 | Not readily available | ~ -3.6 | High ring strain, exposed oxygen lone pairs | |
| Tetrahydrofuran (THF) | 1.28 | 0.55[2] | ~ -2.1 | Lower ring strain, less exposed oxygen lone pairs | |
| Azetidine | Not readily available | Not readily available | 11.3 | Less electronegative heteroatom, acts as both H-bond acceptor and donor | |
| Thietane | Not readily available | Not readily available | Not readily available | Larger heteroatom, diffuse orbitals, lower ring strain |
Experimental and Computational Workflows for Assessing Hydrogen Bonding Capacity
To provide a comprehensive understanding, this section outlines the methodologies for experimentally determining hydrogen bond basicity and computationally modeling these interactions.
Experimental Determination of pKBHX via Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the determination of the association constant (K) between a hydrogen bond acceptor (the heterocycle) and a reference hydrogen bond donor (4-fluorophenol) in a non-polar solvent, from which pKBHX is calculated (pKBHX = log10K).
Causality Behind Experimental Choices:
-
4-Fluorophenol as the Donor: The O-H stretching frequency of 4-fluorophenol is highly sensitive to hydrogen bonding, providing a clear spectroscopic handle. The fluorine atom serves as a convenient probe for ¹⁹F NMR studies, though we focus on IR here.
-
Carbon Tetrachloride as the Solvent: CCl₄ is a non-polar, non-hydrogen bonding solvent, minimizing interference with the interaction of interest.
-
FTIR Spectroscopy: This technique is highly sensitive to changes in vibrational frequencies upon hydrogen bond formation, allowing for the quantification of both free and complexed species.
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4-fluorophenol in carbon tetrachloride (e.g., 0.01 M).
-
Prepare a series of stock solutions of the heterocycle (oxetane, THF, etc.) in carbon tetrachloride at various concentrations (e.g., ranging from 0.01 M to 0.1 M).
-
-
Sample Preparation for FTIR Analysis:
-
In a series of volumetric flasks, mix a constant volume of the 4-fluorophenol stock solution with varying volumes of the heterocycle stock solutions.
-
Dilute each mixture to the final volume with carbon tetrachloride to create a series of solutions with a constant concentration of the hydrogen bond donor and varying concentrations of the hydrogen bond acceptor.
-
-
FTIR Data Acquisition:
-
Record the FTIR spectrum of each solution in the O-H stretching region (typically 3200-3800 cm⁻¹).
-
Use a liquid-transmission cell with an appropriate path length (e.g., 1 mm).
-
Record a background spectrum of pure carbon tetrachloride.
-
-
Data Analysis:
-
Identify the absorption bands corresponding to the free O-H stretch of 4-fluorophenol (a sharp peak around 3610 cm⁻¹) and the hydrogen-bonded O-H stretch (a broader band at a lower frequency).
-
Determine the concentration of the free and hydrogen-bonded 4-fluorophenol in each solution using the Beer-Lambert law. This may require deconvolution of the overlapping spectral bands.
-
Calculate the equilibrium constant (K) for the 1:1 complex formation for each solution.
-
The average of these K values is used to calculate pKBHX.
-
Caption: Workflow for pKBHX Determination using FTIR Spectroscopy.
Computational Chemistry Workflow for Hydrogen Bond Energy Calculation
This protocol outlines the steps to calculate the interaction energy of a hydrogen-bonded complex between a heterocycle and a hydrogen bond donor (e.g., methanol) using quantum chemistry software like Gaussian.
Causality Behind Computational Choices:
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, provide a good balance between accuracy and computational cost for studying hydrogen-bonded systems.
-
Basis Set: A basis set with diffuse functions (e.g., 6-311++G(d,p)) is crucial for accurately describing the non-covalent nature of hydrogen bonds.
-
Counterpoise Correction: This correction is essential to account for basis set superposition error (BSSE), which can artificially inflate the calculated interaction energy.
Step-by-Step Protocol:
-
Geometry Optimization:
-
Build the 3D structures of the individual heterocycle (e.g., oxetane) and the hydrogen bond donor (e.g., methanol).
-
Perform geometry optimizations for both individual molecules using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Build the hydrogen-bonded complex, ensuring a reasonable initial geometry for the hydrogen bond.
-
Perform a geometry optimization of the complex.
-
-
Single-Point Energy Calculation with Counterpoise Correction:
-
Using the optimized geometries, perform a single-point energy calculation for the complex with the counterpoise=2 keyword in Gaussian. This will calculate the energies of the complex and the individual monomers within the basis set of the entire complex.
-
-
Calculation of Interaction Energy:
-
The interaction energy (ΔE) is calculated as: ΔE = E_complex - (E_monomer1 + E_monomer2) where E_complex is the total energy of the hydrogen-bonded complex, and E_monomer1 and E_monomer2 are the energies of the individual molecules calculated with the counterpoise correction.
-
Caption: Workflow for Calculating Hydrogen Bond Interaction Energy.
Conclusion and Future Directions
This comparative guide demonstrates that oxetane possesses a superior hydrogen bond accepting capacity compared to its five-membered analogue, THF, a distinction attributable to its inherent ring strain. Azetidine, with its less electronegative nitrogen atom, is predicted to be an even stronger hydrogen bond acceptor. The hydrogen bonding ability of thietane remains an area ripe for further experimental and computational investigation.
The choice of a heterocyclic scaffold in drug discovery and materials science should be a data-driven decision. The insights and methodologies presented here provide a framework for rationally selecting and evaluating these important structural motifs to achieve the desired molecular properties and biological outcomes. As our understanding of the subtle forces that govern molecular interactions continues to grow, so too will our ability to design more effective and sophisticated molecules.
References
Navigating the Labyrinth of Target Engagement: A Comparative Guide for 3-Ethyloxetane-3-carboxylic Acid-Derived Ligands
In the landscape of modern drug discovery, the emergence of novel chemical scaffolds like 3-ethyloxetane-3-carboxylic acid derivatives presents both exciting opportunities and significant challenges. The unique physicochemical properties imparted by the oxetane ring, such as improved solubility and metabolic stability, have made these compounds attractive candidates in medicinal chemistry programs targeting a diverse array of proteins, including kinases, epigenetic enzymes, and other metabolic enzymes.[1][2][3] However, the successful progression of these promising ligands from hit to clinical candidate hinges on the unequivocal confirmation of their interaction with the intended biological target within the complex milieu of a living cell. This guide provides a critical comparison of key experimental methodologies for confirming target engagement, offering insights into the rationale behind experimental choices and detailed protocols to empower researchers in their drug development endeavors.
The Imperative of Target Engagement Validation
Demonstrating that a molecule binds to its intended target in a physiologically relevant context is a cornerstone of drug discovery.[4] Failure to rigorously validate target engagement can lead to misinterpretation of structure-activity relationships (SAR), wasted resources on compounds with off-target effects, and ultimately, clinical trial failures. For this compound-derived ligands, which may be developed for a variety of target classes, selecting the most appropriate target engagement assay is a critical decision that will profoundly impact the trajectory of a research program.
A Comparative Analysis of Key Target Engagement Methodologies
This guide will delve into four powerful and widely adopted techniques for assessing target engagement:
-
Cellular Thermal Shift Assay (CETSA®): A method that assesses ligand binding based on the principle of ligand-induced thermal stabilization of the target protein in a cellular environment.
-
Surface Plasmon Resonance (SPR): A label-free optical biosensing technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.[5]
-
Isothermal Titration Calorimetry (ITC): A thermodynamic technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[1][6]
-
Photoaffinity Labeling (PAL): A chemical biology approach that utilizes photoreactive probes to covalently crosslink a ligand to its target protein, enabling direct identification and validation.[7]
The choice of methodology is not a one-size-fits-all scenario and should be guided by the specific biological question, the nature of the target protein, and the stage of the drug discovery process.
Cellular Thermal Shift Assay (CETSA®): Probing Target Binding in the Native Cellular Context
CETSA has emerged as a transformative technology for confirming target engagement in intact cells and even tissues, offering a more physiologically relevant assessment compared to assays using purified proteins.[8] The fundamental principle is that the binding of a ligand, such as a this compound derivative, increases the thermal stability of its target protein.[9] This stabilization is detected by heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble target protein remaining.
Causality Behind Experimental Choices
The primary advantage of CETSA lies in its ability to directly observe a biophysical consequence of ligand binding within the cell, without the need for compound modification or protein labeling. This is particularly valuable for novel scaffolds like 3-ethyloxetane-3-carboxylic acids, where the introduction of a label could potentially alter the binding mode or cellular permeability. The method is applicable to a wide range of soluble and membrane-associated proteins, making it a versatile tool for the diverse targets of oxetane derivatives, from cytosolic kinases to nuclear epigenetic modifiers.[2][3]
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Figure 1: Cellular Thermal Shift Assay (CETSA) Workflow.", fontsize=10, fontname="Arial"];
Experimental Protocol: CETSA Melt Curve Analysis
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the this compound-derived ligand or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Harvesting and Lysis (for lysate-based CETSA): Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles or other appropriate methods. Clarify the lysate by centrifugation.
-
Heat Challenge: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step (e.g., 3 minutes at 4°C).[10]
-
Separation of Soluble and Precipitated Fractions: For intact cells, lyse them after the heat challenge. For both protocols, centrifuge the samples at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using a suitable detection method, such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melt curve. A shift in the melting temperature (Tm) in the presence of the ligand indicates thermal stabilization and target engagement.
Data Presentation
| Parameter | CETSA |
| Principle | Ligand-induced thermal stabilization of the target protein. |
| Assay Format | Cellular, lysate, or tissue-based. |
| Labeling | Label-free. |
| Throughput | Moderate (can be adapted for higher throughput). |
| Key Output | Thermal shift (ΔTm), Isothermal Dose-Response Fingerprint (ITDRF). |
| Strengths | Physiologically relevant (in-cell), no compound modification needed. |
| Limitations | Not suitable for all targets (e.g., some membrane proteins), indirect readout of binding. |
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is a powerful biophysical technique that provides high-quality, real-time data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its purified target protein.[5][11] The technology is based on the detection of changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the oxetane ligand) to an immobilized ligand (the target protein).
Causality Behind Experimental Choices
For this compound-derived ligands, particularly those targeting enzymes like kinases, understanding the binding kinetics can be as crucial as knowing the affinity.[3] A compound with a slow off-rate (long residence time) may exhibit a more durable pharmacological effect in vivo. SPR is the gold standard for obtaining this kinetic information. While it requires purified protein and immobilization, which can sometimes affect protein conformation, modern SPR platforms offer a variety of immobilization strategies to minimize these artifacts. The label-free nature of the analyte is a significant advantage, avoiding any potential interference from tags.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Figure 2: Surface Plasmon Resonance (SPR) Workflow.", fontsize=10, fontname="Arial"];
Experimental Protocol: SPR Kinetic Analysis
-
Protein Immobilization: Purify the target protein to a high degree. Immobilize the protein onto a suitable SPR sensor chip (e.g., CM5 chip for amine coupling) using a well-established coupling chemistry. The immobilization level should be optimized to avoid mass transport limitations.
-
Analyte Preparation: Prepare a dilution series of the this compound-derived ligand in a suitable running buffer. Include a buffer-only (zero concentration) sample for baseline subtraction.
-
Binding Analysis: Inject the analyte solutions over the immobilized protein surface and a reference surface (to subtract non-specific binding) at a constant flow rate. Monitor the binding response (in Resonance Units, RU) in real-time.
-
Association and Dissociation: The injection of the analyte constitutes the association phase. Following this, inject running buffer to monitor the dissociation of the ligand from the protein.
-
Surface Regeneration: After each binding cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized protein.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Presentation
| Parameter | SPR |
| Principle | Change in refractive index upon mass accumulation on a sensor surface. |
| Assay Format | In vitro (purified protein). |
| Labeling | Label-free (analyte). |
| Throughput | Moderate to high. |
| Key Output | ka, kd, KD (affinity and kinetics). |
| Strengths | Real-time kinetic data, high sensitivity, label-free analyte. |
| Limitations | Requires purified protein, potential for immobilization artifacts, indirect cellular relevance. |
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[1][6] It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions, providing not only the binding affinity (KD) but also the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
Causality Behind Experimental Choices
For lead optimization of this compound-derived ligands, understanding the thermodynamic drivers of binding can provide invaluable insights for rational drug design. For instance, a binding event driven by a favorable enthalpy change often indicates strong, specific interactions like hydrogen bonds, while an entropically driven interaction might suggest the displacement of water molecules from a hydrophobic binding pocket. This level of detail can guide medicinal chemists in modifying the oxetane scaffold to enhance potency and selectivity. ITC is a solution-based, label-free technique, which eliminates concerns about artifacts from labeling or immobilization.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Figure 3: Isothermal Titration Calorimetry (ITC) Principle.", fontsize=10, fontname="Arial"];
Experimental Protocol: ITC Binding Analysis
-
Sample Preparation: Prepare highly purified and concentrated solutions of the target protein and the this compound-derived ligand in the same buffer to minimize heat of dilution effects. Thoroughly degas the solutions.
-
Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe. Equilibrate the instrument to the desired temperature.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
Data Acquisition: The instrument records a series of heat pulses corresponding to each injection. The area of each peak is proportional to the heat of binding for that injection.
-
Control Experiments: Perform control titrations, such as injecting the ligand into buffer and buffer into the protein solution, to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the raw data. Plot the integrated heat per injection against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Data Presentation
| Parameter | ITC |
| Principle | Measurement of heat changes upon binding. |
| Assay Format | In vitro (purified protein in solution). |
| Labeling | Label-free. |
| Throughput | Low to moderate. |
| Key Output | KD, ΔH, ΔS, stoichiometry (n). |
| Strengths | Complete thermodynamic profile, solution-based, label-free. |
| Limitations | Requires large amounts of pure protein, lower throughput, sensitive to buffer composition. |
Photoaffinity Labeling (PAL): Covalently Capturing the Target
PAL is a powerful chemical biology technique that provides direct evidence of a ligand binding to its target protein in a complex biological sample, including cell lysates or even live cells.[7] This method involves synthesizing a derivative of the this compound ligand that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne). Upon irradiation with UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its binding partner. The tagged protein can then be enriched and identified.
Causality Behind Experimental Choices
When the target of a phenotypically active this compound derivative is unknown, or to confirm on-target binding and identify off-targets in an unbiased manner, PAL is an invaluable tool. It provides a "snapshot" of the binding event in a complex proteome. The covalent nature of the interaction allows for stringent purification conditions to remove non-specific binders, leading to high confidence in target identification. While the synthesis of a photoaffinity probe can be challenging and requires careful design to maintain the biological activity of the parent molecule, the direct and unambiguous identification of the target protein often justifies the effort.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Figure 4: Photoaffinity Labeling (PAL) Workflow.", fontsize=10, fontname="Arial"];
Experimental Protocol: PAL for Target Identification
-
Probe Synthesis: Synthesize a photoaffinity probe based on the this compound scaffold, incorporating a photoreactive group and a reporter tag. Validate that the probe retains the biological activity of the parent compound.
-
Labeling: Incubate the photoaffinity probe with cell lysate or intact cells. Include a competition control where a surplus of the parent, unlabeled ligand is added to demonstrate the specificity of the labeling.
-
Photocrosslinking: Irradiate the samples with UV light of the appropriate wavelength to activate the photoreactive group and induce covalent crosslinking.
-
Enrichment of Labeled Proteins: Lyse the cells (if not already done) and enrich the biotin-tagged proteins using streptavidin-coated beads or perform a click reaction to attach an affinity handle to the alkyne-tagged proteins.
-
Protein Identification: Elute the enriched proteins and separate them by SDS-PAGE. Visualize the labeled proteins by in-gel fluorescence (if a fluorescent tag was used) or by Western blotting against the tag. Excise the protein bands of interest and identify them by mass spectrometry.
-
Validation: Confirm the identified target(s) using orthogonal methods, such as CETSA or by demonstrating that knockdown of the identified target recapitulates the phenotype of the compound.
Data Presentation
| Parameter | Photoaffinity Labeling (PAL) |
| Principle | Covalent crosslinking of a photoreactive ligand to its target. |
| Assay Format | Cellular, lysate, or in vitro. |
| Labeling | Requires synthesis of a tagged and photoreactive probe. |
| Throughput | Low. |
| Key Output | Direct identification of target protein(s). |
| Strengths | Direct evidence of binding, can identify unknown targets, applicable in complex systems. |
| Limitations | Requires chemical synthesis of a probe, potential for probe to alter binding, UV irradiation can cause cell damage. |
Synthesis and Recommendations
The confirmation of target engagement for this compound-derived ligands is a multi-faceted challenge that requires a thoughtful and strategic application of diverse experimental approaches. There is no single "best" method; rather, the optimal strategy often involves the use of orthogonal techniques to build a compelling and robust body of evidence.
-
For early-stage validation of on-target activity in a cellular context, CETSA is an excellent starting point due to its physiological relevance and label-free nature.
-
To guide lead optimization with detailed kinetic and thermodynamic data, SPR and ITC are indispensable tools, providing the quantitative insights needed for rational drug design.
-
For unambiguous target identification and the exploration of off-target effects, Photoaffinity Labeling offers a direct and powerful approach.
By understanding the principles, strengths, and limitations of each of these methodologies, researchers can design a comprehensive target validation cascade that will de-risk their drug discovery programs and accelerate the development of novel therapeutics based on the promising this compound scaffold.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. leah4sci.com [leah4sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Oxetanes: formation, reactivity and total syntheses of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethyloxetane-3-carboxylic Acid
For researchers and drug development professionals, the synthesis and application of novel compounds like 3-Ethyloxetane-3-carboxylic acid are central to discovery. However, responsible innovation demands that the entire lifecycle of a chemical, including its disposal, is managed with scientific rigor and an unwavering commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in regulatory standards and best laboratory practices.
The core principle of chemical waste management is "cradle-to-grave" responsibility, a mandate established by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] This means that the generator of the waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.
Hazard Assessment and Pre-Disposal Safety
Before any disposal activities commence, a thorough understanding of the hazards associated with this compound is imperative. This compound is not benign and requires careful handling to mitigate risks.
1.1. Hazard Profile
Based on its Safety Data Sheet (SDS), this compound presents multiple hazards.[3][4] A summary of this critical information is presented below.
| Hazard Classification | GHS Pictogram | Hazard Statement | Description |
| Acute Toxicity, Oral |
| H302: Harmful if swallowed | Ingestion of the substance can lead to adverse health effects.[3][4] |
| Skin Irritation |
| H315: Causes skin irritation | Direct contact with the skin can cause inflammation and irritation.[3][4] |
| Eye Irritation |
| H319: Causes serious eye irritation | Contact with the eyes can result in significant irritation and potential damage.[3][4] |
| Respiratory Irritation |
| H335: May cause respiratory irritation | Inhalation of dust or vapors may irritate the respiratory tract.[3][4] |
1.2. Mandatory Personal Protective Equipment (PPE)
Due to the identified hazards, the following PPE is mandatory when handling this compound waste. This aligns with OSHA's eye and face protection regulations in 29 CFR 1910.133 and general laboratory safety standards.[5][6][7]
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8]
-
Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.[5][9]
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[5][10]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][10] The following workflow provides a systematic approach to ensure compliance and safety.
Diagram: Decision Workflow for Disposal
Caption: Decision workflow for the disposal of this compound.
Step 1: Waste Characterization and Segregation
The first crucial step is to identify the nature of the waste stream. Is it the pure solid compound, a solution, or contaminated lab materials?
-
Causality: Segregation is critical to prevent dangerous chemical reactions. Organic acids like this compound are incompatible with bases, oxidizing agents, and certain metals.[11] Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire.
-
Protocol:
Step 2: Waste Collection and Containment
Proper containment is a primary EPA requirement to prevent environmental release.[1]
-
Causality: Carboxylic acids can be corrosive. Using an appropriate container prevents degradation and leakage. Keeping containers closed minimizes the release of potentially harmful vapors and is a key compliance point.[1] Open waste containers are one of the most common hazardous waste violations cited by the EPA at academic institutions.[1]
-
Protocol:
-
Select a container made of a material compatible with acids, such as glass or high-density polyethylene (HDPE).
-
For liquid waste, ensure the container has a tightly sealing screw cap. Never use food-grade containers like milk jugs.[1]
-
For solid waste (e.g., contaminated gloves, weigh paper), collect it in a designated, lined solid waste container.[12]
-
Keep the waste container closed at all times except when adding waste.[1]
-
Do not fill liquid containers beyond 90% capacity to allow for vapor expansion and prevent spills.[12]
-
Step 3: Labeling
Accurate labeling is a legal requirement and essential for the safety of everyone who will handle the container.
-
Causality: Proper labeling communicates the container's contents and associated hazards, ensuring it is handled, stored, and ultimately disposed of correctly. Federal and state regulations mandate specific information on hazardous waste labels.[14]
-
Protocol:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound" and any other constituents.
-
The specific hazard characteristics (e.g., "Irritant," "Acutely Toxic").[3]
-
The date when waste was first added to the container (the "accumulation start date").
-
-
Step 4: Temporary Storage (Satellite Accumulation)
The EPA allows for the temporary storage of hazardous waste in designated Satellite Accumulation Areas (SAAs) within the laboratory.[12][14]
-
Causality: Storing waste at or near the point of generation under the control of laboratory personnel minimizes the risk of spills and unauthorized access before it is collected by trained EHS staff.[12]
-
Protocol:
-
Designate an SAA in your lab that is out of the way of normal foot traffic.
-
The SAA must be at or near the point of waste generation.[14]
-
It is best practice to use secondary containment, such as a spill tray, to capture any potential leaks from the primary container.[15]
-
Store the waste container in a cool, dry, and well-ventilated area.[3][9]
-
Step 5: Final Disposal
The final step is to arrange for the removal of the waste by authorized personnel.
-
Causality: Final disposal of hazardous waste must be performed by a licensed treatment, storage, and disposal facility (TSDF) to ensure it is managed in an environmentally responsible manner, typically via high-temperature incineration for organic compounds.[8][9][16] Your institution's EHS department manages this process to ensure full regulatory compliance.
-
Protocol:
-
Once the container is full or you have finished the project generating the waste, contact your institution's EHS office to request a waste pickup.
-
Follow your institution's specific procedures for submitting the pickup request.
-
Do not attempt to treat the waste yourself (e.g., via neutralization) without explicit EHS approval and a validated protocol. Improper neutralization can be hazardous.[5]
-
By adhering to this structured protocol, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations, upholding the principles of scientific integrity from discovery through to disposal.
References
- 1. pfw.edu [pfw.edu]
- 2. epa.gov [epa.gov]
- 3. echemi.com [echemi.com]
- 4. chemical-label.com [chemical-label.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. benchchem.com [benchchem.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. odu.edu [odu.edu]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
Navigating the Safe Handling of 3-Ethyloxetane-3-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a meticulous approach to safety. 3-Ethyloxetane-3-carboxylic acid, a unique bifunctional molecule incorporating both a strained oxetane ring and a carboxylic acid moiety, presents a specific set of handling requirements. This guide provides an in-depth, experience-driven framework for its safe manipulation, from initial risk assessment to ultimate disposal, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile: More Than Just an Irritant
This compound (CAS No. 28562-61-0) is a solid compound that, while not acutely toxic, poses significant hazards upon exposure. The primary risks are associated with its irritant properties and potential for harm if ingested. A thorough understanding of its hazard classification is the foundation of a robust safety protocol.
According to available Safety Data Sheets (SDS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The combination of a carboxylic acid group, known for its corrosive potential, and a reactive oxetane ring necessitates a cautious and well-defined handling strategy. The solid nature of the compound also introduces the risk of aerosolization, leading to respiratory tract irritation.
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, with a detailed rationale for each selection.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields meeting ANSI Z87.1 standards. A face shield is required when there is a significant risk of splashing or dust generation. | The carboxylic acid functionality poses a significant risk of serious eye irritation or damage. Standard safety glasses are insufficient. A face shield provides an additional barrier of protection for the entire face, especially when handling larger quantities or during procedures that could generate dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a fully buttoned lab coat. | Nitrile and neoprene gloves offer good resistance to a range of organic acids and ethers.[3][4] Double-gloving is recommended for extended handling periods or when working with solutions. Gloves should be inspected for any signs of degradation or puncture before each use and changed immediately upon contamination. A lab coat protects street clothes and underlying skin from accidental contact. |
| Respiratory Protection | A NIOSH-approved N95 or higher particulate respirator is required when handling the solid compound outside of a certified chemical fume hood, or when there is a potential for dust generation. | As a fine powder, this compound can become airborne, leading to respiratory irritation.[1][5] An N95 respirator will filter out these fine particles. For operations with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[6] |
Diagram of PPE Ensemble for Handling Solid this compound
Caption: A visual representation of the essential personal protective equipment for handling solid this compound.
Operational Blueprint: From Weighing to Reaction Quenching
Adherence to a strict, step-by-step operational protocol is paramount to minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Work Area: All handling of solid this compound should occur within a certified chemical fume hood to contain any dust or vapors.
-
Fume Hood Verification: Before commencing work, ensure the fume hood is functioning correctly, with the sash at the appropriate height.
-
Gather Materials: Have all necessary equipment, including spatulas, weigh boats, and reaction vessels, readily available within the fume hood to minimize movement in and out of the containment area.
Step-by-Step Handling Procedure
Diagram of Safe Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound on a weigh boat inside the chemical fume hood. Avoid any actions that could generate dust, such as pouring from a height.
-
Transfer: Use a clean spatula to transfer the solid to the reaction vessel.
-
Dissolution: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment.
Emergency Preparedness: Spill and Exposure Response
Even with the most stringent precautions, accidental spills or exposures can occur. A well-rehearsed emergency plan is crucial.
Spill Response
For a small spill of solid this compound:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, don the full PPE ensemble.
-
Contain the Spill: Gently cover the solid spill with a slightly damp paper towel to prevent dust from becoming airborne.[7]
-
Clean-up: Using a scoop or dustpan, carefully collect the material and place it in a clearly labeled, sealed container for hazardous waste disposal.[7][8]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[7]
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
End-of-Life Cycle: Waste Disposal
Proper disposal of this compound and any contaminated materials is a critical final step in its safe handling.
-
Waste Segregation: All solid waste contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Solvent Waste: As a non-halogenated organic acid, waste solutions should be collected in a designated "non-halogenated organic waste" container.[9][10] Do not mix with halogenated solvents or other incompatible waste streams.[11]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Disposal: Dispose of all hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations.
By integrating these detailed safety protocols into your laboratory's standard operating procedures, you can confidently and safely work with this compound, ensuring the well-being of all personnel and the successful progression of your research endeavors.
References
- 1. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 2. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 7. burrell.edu [burrell.edu]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
